A-967079
Description
Propriétés
IUPAC Name |
(NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKROEBDHHKMNBZ-CHBKHGQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C(=C/C1=CC=C(C=C1)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170613-55-4 | |
| Record name | A-967079 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1170613554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-967079 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S15N98QQ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A-967079
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the molecular mechanism of action for A-967079, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It includes a summary of its pharmacological profile, the signaling pathways it modulates, and detailed protocols for key validation experiments.
Core Mechanism of Action
This compound functions as a selective blocker of the TRPA1 ion channel[1]. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and is a key sensor for noxious chemical, mechanical, and thermal stimuli[2][3]. The activation of TRPA1 leads to an influx of cations, predominantly Ca²⁺, which depolarizes the neuron and initiates the transmission of pain signals[4].
This compound exerts its antagonistic effect through direct, non-covalent binding to the channel protein. Structural and mutagenesis studies have identified its binding site within a pocket formed by the S5 and S6 transmembrane segments and the first pore helix of the TRPA1 channel[5][6]. By occupying this site, this compound stabilizes the channel in a closed state, physically preventing ion permeation and subsequent neuronal activation[3]. This direct channel blockade is the fundamental mechanism behind its analgesic and anti-inflammatory properties[7].
An interesting pharmacological characteristic of this compound is its species-specific activity. While it is a potent antagonist of mammalian (human and rat) TRPA1, it has been shown to act as an agonist on chicken and frog TRPA1 channels[2]. This divergence is attributed to variations in key amino acid residues within the antagonist binding pocket[2].
Pharmacological Profile: Potency and Selectivity
This compound is characterized by its high potency and remarkable selectivity for the TRPA1 channel. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent antagonism, with a notable preference for the human isoform over the rat isoform.
Table 1: Potency of this compound on TRPA1 Channels
| Species/Isoform | IC₅₀ Value | Reference |
|---|---|---|
| Human TRPA1 | 67 nM | [1][8][9][10] |
| Rat TRPA1 | 289 nM |[1][8][9][10] |
Furthermore, this compound exhibits high selectivity, ensuring minimal off-target effects. It shows over 1000-fold selectivity for TRPA1 compared to other TRP channels (including TRPV1) and more than 150-fold selectivity against a broad panel of over 75 other ion channels, enzymes, and G-protein-coupled receptors[11].
Table 2: Selectivity Profile of this compound
| Target Class | Selectivity | Reference |
|---|---|---|
| Other TRP Channels | >1000-fold | [11] |
| Other Ion Channels, Enzymes, GPCRs | >150-fold |[11] |
Modulation of Signaling Pathways
The primary signaling pathway modulated by this compound is the nociceptive signaling cascade initiated by TRPA1 activation in primary afferent sensory neurons[1]. In physiological and pathophysiological states (e.g., inflammation, neuropathy), various endogenous and exogenous stimuli activate TRPA1. This activation opens the channel, leading to cation influx, membrane depolarization, and the generation of an action potential that is transmitted to the central nervous system and perceived as pain.
This compound intervenes at the initial step of this pathway. By blocking the TRPA1 channel, it prevents the initial cation influx, thereby inhibiting neuronal depolarization and subsequent signal transmission. This blockade effectively reduces the firing of wide dynamic range (WDR) and nociceptive specific (NS) neurons in the spinal cord, which is a key mechanism for its analgesic effects in inflammatory and osteoarthritic pain models[1][9][10].
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through various in vitro and in vivo experiments. Below are detailed methodologies for two foundational in vitro assays.
This assay measures the ability of this compound to inhibit TRPA1-mediated increases in intracellular calcium.
Objective: To quantify the dose-dependent inhibition of agonist-induced calcium influx by this compound in cells expressing TRPA1.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human or rat TRPA1 in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Plate the cells onto 96-well black-wall, clear-bottom plates and grow to confluence[12].
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Indo-1 AM) in Hanks' Balanced Salt Solution (HBSS)[13]. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark[13][14].
-
Cell Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye, leaving 100 µL of HBSS in each well after the final wash[13].
-
Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C[13].
-
Calcium Flux Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated liquid handling system[12].
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject a TRPA1 agonist (e.g., allyl isothiocyanate (AITC), final concentration ~50 µM) into the wells to stimulate the channel.
-
Record the fluorescence intensity kinetically for 3-5 minutes to capture the peak calcium response[13].
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the percentage of inhibition relative to the vehicle control against the concentration of this compound to determine the IC₅₀ value.
This technique provides a direct measure of ion channel activity and its inhibition by this compound.
Objective: To directly measure the inhibition of agonist-evoked TRPA1 currents by this compound.
Methodology:
-
Cell Preparation: Use TRPA1-expressing HEK293 cells plated on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse the cells with a standard bath solution (extracellular solution) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
Pipette Solution: Prepare a pipette solution (intracellular solution) containing (in mM): 140 KCl, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4[2].
-
Whole-Cell Recording:
-
Form a giga-ohm seal between a borosilicate glass pipette (filled with intracellular solution) and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Current Measurement:
-
Obtain a stable baseline current recording.
-
Apply a TRPA1 agonist (e.g., AITC) via the bath perfusion system to evoke an inward current.
-
Once a stable agonist-evoked current is achieved, co-apply this compound with the agonist.
-
Record the reduction in the current amplitude. Wash out the antagonist to observe the recovery of the current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for different concentrations to generate a dose-response curve and determine the IC₅₀.
References
- 1. apexbt.com [apexbt.com]
- 2. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and Activating of Analgesic Crotalphine with Human TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transient Receptor Potential Ankyrin Type-1 Channels as a Potential Target for the Treatment of Cardiovascular Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a Ligand Binding Site in the Human Transient Receptor Potential Ankyrin 1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 11. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. bu.edu [bu.edu]
A-967079: A Potent and Selective TRPA1 Channel Blocker for Nociceptive Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in nociceptive primary afferent neurons. It functions as a critical sensor for a wide array of exogenous irritants and endogenous inflammatory mediators, playing a pivotal role in the generation and maintenance of pain and neurogenic inflammation.[1][2] Its involvement in various pain states, including inflammatory, neuropathic, and visceral pain, has positioned TRPA1 as a promising therapeutic target for the development of novel analgesics.[3] A-967079, also known as (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime, has emerged as a highly potent and selective antagonist of the TRPA1 channel, demonstrating significant analgesic efficacy in preclinical models.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the TRPA1 channel. Mutagenesis and cryo-electron microscopy studies have identified its binding site within a pocket formed by the S5 and S6 transmembrane helices and the first pore helix of the channel.[5][6] Specifically, residues such as Phenylalanine-909 (Phe909), Serine-873 (Ser873), and Threonine-874 (Thr874) are crucial for the interaction.[5][6] The binding of this compound to this site allosterically modulates the channel, preventing its opening in response to agonist stimulation and thereby blocking the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the propagation of pain signals.
The activation of TRPA1 is intricately linked to downstream signaling cascades, particularly those involving Phospholipase C (PLC) and Protein Kinase A (PKA).[4][7][8] Inflammatory mediators like bradykinin (B550075) can activate G-protein coupled receptors (GPCRs), leading to the activation of PLC and PKA. These kinases can then phosphorylate and sensitize the TRPA1 channel, lowering its activation threshold. This compound, by blocking the channel's pore, effectively prevents the transduction of these sensitizing signals into a nociceptive response.
TRPA1 Signaling and Blockade by this compound
Quantitative Data
The pharmacological profile of this compound is characterized by its high potency and selectivity for the TRPA1 channel.
| Parameter | Species | Value | Reference |
| IC₅₀ (TRPA1) | Human | 67 nM | [1] |
| Rat | 289 nM | [1] | |
| Selectivity | Other TRP Channels (TRPV1, TRPV2, TRPV3, TRPV4, TRPM8) | >1000-fold | [4] |
| Other Ion Channels, Enzymes, and GPCRs | >150-fold | [4] |
Table 1: Potency and Selectivity of this compound
| Parameter | Route | Dose | Value | Reference |
| Cₘₐₓ | IV | 30 µmol/kg | ~26.6 µM | [4] |
| tₘₐₓ | IV | 30 µmol/kg | 1.5 h | [4] |
| t₁/₂ (distribution) | IV | 30 µmol/kg | 1.8 h | [4] |
| t₁/₂ (elimination) | IV | 30 µmol/kg | 92.2 h | [4] |
| Oral Bioavailability | Oral | - | Robust | [4] |
| CNS Penetration | - | - | Good | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Assays
This technique allows for the direct measurement of ion channel activity in response to agonists and antagonists.
Whole-Cell Patch-Clamp Workflow
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPA1, or primary cultured Dorsal Root Ganglion (DRG) neurons are used.[8][10][11]
-
Intracellular Solution (in mM): 140 CsCl, 2 MgCl₂, 10 MES, and 5 EGTA, with pH adjusted to 7.2 with CsOH.[12]
-
Extracellular Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 5 HEPES, and 5 glucose, with pH adjusted to 7.4.[13]
-
Recording: Whole-cell currents are recorded at a holding potential of -60 mV. A voltage ramp protocol from -100 mV to +100 mV can be applied to determine the current-voltage relationship.
-
Drug Application: A baseline current is established before applying a TRPA1 agonist (e.g., 100 µM allyl isothiocyanate - AITC). After observing a stable inward current, this compound is perfused at various concentrations to determine its inhibitory effect.
This method measures changes in intracellular calcium concentration, an indicator of TRPA1 channel activation.
Calcium Imaging Workflow
-
Cell Preparation: Primary DRG neurons are cultured on glass coverslips.[5][14]
-
Dye Loading: Cells are incubated with 2.5 µM Fura-2 AM and 0.025% pluronic acid for 20-30 minutes at room temperature.[5][15][16] This is followed by a 30-minute wash to allow for de-esterification of the dye.[15][16]
-
Imaging: Ratiometric imaging is performed by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Drug Application: After establishing a stable baseline, cells are pre-incubated with this compound for a defined period before stimulation with a TRPA1 agonist. The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration.
In Vivo Assays
This model assesses both acute neurogenic and persistent inflammatory pain.
-
Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.
-
Procedure: A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected into the plantar surface of the hind paw.[17]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at a specified time before the formalin injection.
-
Behavioral Scoring: The total time spent licking, flinching, and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[17][18]
This model induces a persistent inflammatory state, allowing for the evaluation of drugs on established hypersensitivity.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A single intraplantar injection of CFA (e.g., 0.1 mL of a 1 mg/mL suspension) is administered to the hind paw.[19][20] This induces inflammation and subsequent mechanical and thermal hyperalgesia that develops over several days.
-
Drug Administration: this compound (e.g., 30 µmol/kg, i.v.) or vehicle (e.g., polyethylene (B3416737) glycol) is administered after the establishment of hypersensitivity.[3][21]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia is measured by assessing the latency to paw withdrawal from a radiant heat source.
This surgical model mimics neuropathic pain resulting from nerve injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[3][14] This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Drug Administration: this compound is administered after the development of neuropathic pain behaviors.
-
Behavioral Testing: Mechanical sensitivity is assessed using the von Frey filament test to determine the paw withdrawal threshold.[3][14]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in various physiological and pathophysiological processes. Its high potency and selectivity make it an excellent probe for elucidating the contribution of TRPA1 to nociception and neurogenic inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of TRPA1 biology and the development of novel analgesic therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weak Acids as Endogenous Inhibitors of the Proton-Activated Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering biosynthetic excitable tissues from unexcitable cells for electrophysiological and cell therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitization of TRPA1 by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Discovery and Development of A-967079: A Selective TRPA1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to the influx of cations, depolarization of the neuronal membrane, and the transmission of pain signals. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.
This compound, with the chemical name (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime, was identified as a potent and selective TRPA1 antagonist.[1] Initially developed by Abbott Laboratories, it has been extensively used as a pharmacological tool to investigate the physiological and pathophysiological roles of TRPA1.[2] This guide details the key data and methodologies associated with the discovery and preclinical development of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) | Assay Method |
| IC₅₀ | Human | 67 | Calcium Influx Assay |
| IC₅₀ | Rat | 289 | Calcium Influx Assay |
Data sourced from multiple references.[3]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritic Pain
| Parameter | Route of Administration | Value (mg/kg) |
| ED₅₀ | Oral | 23.2 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Cₘₐₓ | 26.6 µM | Intravenous |
| tₘₐₓ | 1.50 h | Intravenous |
Note: Further details on the pharmacokinetic profile can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
FLIPR Calcium Influx Assay
This assay is a high-throughput method used to measure changes in intracellular calcium concentration, a hallmark of ion channel activation.
Objective: To determine the inhibitory potency (IC₅₀) of this compound on TRPA1 channel activation.
Materials:
-
HEK293 cells stably expressing human or rat TRPA1
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices)[4][5]
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
This compound
-
96-well or 384-well black-walled, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument[6]
Procedure:
-
Cell Plating: Seed HEK293-TRPA1 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate for a specified time (typically 1 hour) at 37°C to allow for dye loading.[7]
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Place the microplate into the FLIPR instrument. The instrument will add a solution of the TRPA1 agonist (e.g., AITC) to each well to stimulate the channels. Simultaneously, it will measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.
CFA-Induced Inflammatory Pain Model in Rats
This is a widely used preclinical model to evaluate the efficacy of analgesic compounds in a setting of persistent inflammatory pain.[8][9][10]
Objective: To assess the in vivo analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)[11]
-
This compound formulated for oral administration
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat. This will induce a localized and persistent inflammation.[8]
-
Drug Administration: At a specified time point after CFA injection (e.g., 24 hours), administer this compound or vehicle orally to different groups of rats.
-
Behavioral Testing: At various times after drug administration, assess the pain response of the animals.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to apply pressure to the inflamed paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia: Use a radiant heat source focused on the inflamed paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups. A significant increase in the withdrawal threshold or latency in the treated group indicates an analgesic effect. The ED₅₀ value can be calculated from the dose-response data.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the TRPA1 signaling pathway and the discovery and development workflow for this compound.
Caption: TRPA1 Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the discovery and development of this compound.
Conclusion
This compound is a well-characterized, potent, and selective TRPA1 antagonist that has been instrumental in advancing our understanding of the role of TRPA1 in pain and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and for those interested in the development of novel TRPA1-targeted therapeutics. While this compound itself has not been developed for medical use, the insights gained from its study continue to inform the development of new analgesic and anti-inflammatory drugs.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. scispace.com [scispace.com]
- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
A-967079: A Technical Guide to its Application in Pain and Inflammation Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-967079 is a potent, selective, and systemically available antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] This channel is a critical sensor for noxious chemical, thermal, and mechanical stimuli, playing a pivotal role in the signaling pathways of pain and neurogenic inflammation. The high selectivity and demonstrated efficacy of this compound in various preclinical models have established it as an indispensable pharmacological tool for elucidating the function of TRPA1 in both physiological and pathological states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its role in relevant biological pathways.
Mechanism of Action: TRPA1 Antagonism
TRPA1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[3] It is activated by a diverse range of exogenous irritants (e.g., allyl isothiocyanate from mustard oil, formalin) and endogenous inflammatory mediators.[4] Activation of TRPA1 leads to cation influx, depolarization of the neuronal membrane, and the initiation of pain signals. This compound exerts its analgesic and anti-inflammatory effects by selectively binding to and blocking the TRPA1 channel, thereby preventing its activation and subsequent downstream signaling.[1]
Quantitative Data Summary
The efficacy, selectivity, and pharmacokinetic properties of this compound have been characterized in multiple studies. The data below is compiled for easy reference.
Table 1: In Vitro Efficacy & Selectivity
| Parameter | Species | Value | Selectivity | Reference |
| IC₅₀ | Human | 67 nM | >1000-fold vs. other TRP channels | [2][3][5][6][7] |
| IC₅₀ | Rat | 289 nM | >150-fold vs. 75 other ion channels, enzymes, and GPCRs | [2][3][5][6][7] |
Table 2: In Vivo Efficacy in Pain and Inflammation Models
| Model | Species | Administration | Dose | Key Finding | Reference |
| CFA-Induced Inflammation | Rat | i.v. | 30 µmol/kg | Reduced WDR neuron response to mechanical stimuli. | [3][5] |
| CFA-Induced Inflammation | Rat | i.v. | 30 µmol/kg | Decreased spontaneous firing of WDR neurons. | [2][3] |
| Osteoarthritic Pain | Rat | i.v. | 30 µmol/kg | Reduced WDR neuron response to joint stimulation. | [2][3] |
| Formalin-Induced Nociception | Mouse | i.pl. | 16 µg/20 µl | Reduced nocifensive response in the early phase by ~54%. | [4] |
| Formalin-Induced Hypersensitivity | Rat | i.pl. | 100 µM | Completely prevented long-lasting mechanical allodynia. | [8] |
| Bone Cancer Pain | Rat | i.v. | 10 mg/kg | Relieved mechanical and thermal hypersensitivity. | [9] |
| Postoperative Pain | Rat | - | - | Diminished guarding pain and mechanical hypersensitivity. | [10] |
CFA: Complete Freund's Adjuvant; WDR: Wide Dynamic Range; i.v.: intravenous; i.pl.: intraplantar
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Administration | Value | Reference |
| Cₘₐₓ | Single Dose | 26.6 µM | [7][11] |
| tₘₐₓ | Single Dose | 1.50 hours | [7][11] |
| Distribution Half-life (t₁/₂,dis) | Single Dose | 1.8 hours | [7][11] |
Detailed Experimental Protocols
This section details methodologies for key experiments used to characterize this compound.
In Vitro Assay: Intracellular Calcium Imaging
This assay measures the ability of this compound to block TRPA1-mediated calcium influx in a cellular system.
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently transfected with the human or rat TRPA1 gene. Culture cells to ~80-90% confluency on glass coverslips.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Establish a stable baseline fluorescence recording.
-
Antagonist Incubation: Perfuse the cells with a buffer containing this compound at the desired concentration for 5-10 minutes.
-
Agonist Challenge: While continuing to perfuse with this compound, challenge the cells with a known TRPA1 agonist (e.g., 100 µM Allyl isothiocyanate - AITC).
-
Data Analysis: Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The IC₅₀ value can be determined by testing a range of this compound concentrations.[12]
In Vitro Assay: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and its modulation by this compound.
-
Cell Preparation: Use TRPA1-expressing cells as described for calcium imaging.
-
Recording Configuration: Employ the whole-cell patch-clamp configuration.[13] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a TRPA1 agonist (e.g., AITC) to the extracellular solution to evoke an inward current.
-
Antagonist Application: Co-apply this compound with the agonist to measure the degree of current inhibition.
-
Data Analysis: Measure the peak current amplitude in response to the agonist with and without this compound. Plot a concentration-response curve to determine the IC₅₀ for channel block.[14]
In Vivo Model: Formalin-Induced Nociception
The formalin test is a model of tonic chemical pain that assesses both acute neurogenic pain and persistent inflammatory pain.[15][16]
-
Animal Acclimation: Acclimate male mice or rats to observation chambers for at least 30 minutes before testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraplantar, intravenous) at a predetermined time before formalin injection.
-
Nociception Induction: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, record the cumulative time the animal spends flinching, licking, or biting the injected paw. The observation is biphasic:
-
Data Analysis: Compare the nocifensive scores between the this compound-treated group and the vehicle group for each phase. This compound has been shown to be particularly effective in reducing the Phase I response.[4]
In Vivo Model: CFA-Induced Inflammatory Pain
This model is used to study persistent inflammatory hyperalgesia.
-
Baseline Testing: Measure baseline mechanical sensitivity (using von Frey filaments) and thermal sensitivity (using the Hargreaves plantar test) for both hind paws of the animal (e.g., Sprague-Dawley rat).
-
Induction: Administer an intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw to induce a localized, persistent inflammation.[17][18]
-
Hyperalgesia Development: Allow 1-3 days for inflammation and thermal/mechanical hyperalgesia to fully develop.
-
Drug Administration: Administer this compound or vehicle systemically (e.g., i.v., i.p., or oral).
-
Post-treatment Assessment: Re-evaluate mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Calculate the reversal of hyperalgesia by comparing post-drug withdrawal thresholds to the post-CFA, pre-drug baseline.
This compound Development and Validation Pathway
The validation of this compound as a selective TRPA1 tool compound followed a logical progression from in vitro characterization to in vivo efficacy testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral and spinal TRPA1 channels contribute to formalin-induced long-lasting mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Differential involvement of TRPV1 receptors at the central and peripheral nerves in CFA-induced mechanical and thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating Sensory Signaling Pathways with A-967079: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of A-967079, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This compound serves as a critical tool for investigating the role of TRPA1 in sensory signaling pathways, particularly those related to pain, inflammation, and respiratory conditions. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: this compound and the TRPA1 Channel
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in the sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It functions as a key sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and products of oxidative stress.[2] Activation of TRPA1 leads to an influx of cations, primarily Ca2+, which in turn triggers the sensation of pain and neurogenic inflammation.[3][4]
This compound is a selective antagonist of the TRPA1 receptor, effectively blocking the channel and preventing its activation by various agonists.[5][6] Its high potency and selectivity make it an invaluable pharmacological tool for dissecting the specific contributions of TRPA1 to various physiological and pathophysiological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 | Reference |
| TRPA1 | Human | Not Specified | 67 nM | [6][7] |
| TRPA1 | Rat | Not Specified | 289 nM | [6][7] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Condition | Administration Route | Dose | Effect | Reference |
| Rat | Uninjured and CFA-inflamed | Intravenous (i.v.) | 30 µmol/kg | Decreased responses of WDR and NS neurons to noxious pinch stimulation. | [6][7] |
| Rat | Osteoarthritic (OA) and OA-sham | Not Specified | Not Specified | Decreased responses of WDR neurons to high-intensity mechanical stimulation. | [8] |
| Rat | Bone Cancer Pain | Intravenous (i.v.) | 10 mg/kg | Relieved paw mechanical withdrawal threshold and paw withdrawal thermal latency. | [9][10] |
| Mouse | Temporomandibular Joint Pain (Zymosan and CFA models) | Intraperitoneal (i.p.) | 100 mg/kg (pre-treatment), 60 mg/kg (daily) | Inhibited hyper-nociception. | [11] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Cmax | 26.6 µM | [12] |
| tmax | 1.50 h | [12] |
| Distribution Half-life (t1/2,dis) | 1.8 h | [12] |
| Elimination Half-life (t1/2,el) | 92.2 h | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the TRPA1 signaling pathway and a typical experimental workflow for investigating the effects of this compound.
References
- 1. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons [cpsjournals.cn]
- 9. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Calcium imaging of primary canine sensory neurons: Small‐diameter neurons responsive to pruritogens and algogens - PMC [pmc.ncbi.nlm.nih.gov]
A-967079: A Potent and Selective Antagonist of the TRPA1 Ion Channel
An In-depth Technical Guide on the In Vitro Potency and Mechanism of Action
This technical guide provides a comprehensive overview of the antagonist A-967079, focusing on its inhibitory potency (IC50) against human and rat Transient Receptor Potential Ankyrin 1 (TRPA1) channels. It is intended for researchers, scientists, and professionals in drug development engaged in the study of pain, inflammation, and respiratory conditions where TRPA1 plays a crucial role. This document details the quantitative potency, the experimental protocols used for its determination, and the underlying signaling pathways.
Potency of this compound at Human and Rat TRPA1
This compound is a highly selective and potent antagonist of the TRPA1 ion channel, though its potency exhibits species-specific differences.[1][2] The half-maximal inhibitory concentration (IC50) values for human and rat TRPA1 are summarized below.
| Species | Channel | IC50 Value (nM) |
| Human | TRPA1 | 67 |
| Rat | TRPA1 | 289 |
| Table 1: Comparative IC50 values of this compound for human and rat TRPA1 channels. Data sourced from multiple in vitro studies.[2][3] |
TRPA1 Signaling Pathway and this compound Mechanism of Action
The TRPA1 ion channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[4][5] It functions as a primary sensor for a wide array of noxious stimuli, including environmental irritants (e.g., cinnamaldehyde, acrolein), endogenous inflammatory mediators, and changes in temperature.[3][4]
Activation of the TRPA1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the neuronal membrane, which, upon reaching the threshold, initiates an action potential that propagates to the central nervous system, resulting in the sensation of pain or irritation.[5] The increase in intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve endings, contributing to neurogenic inflammation.[5][6]
This compound exerts its inhibitory effect by acting as a direct channel blocker.[7] Structural and mutagenesis studies have identified its binding site within a pocket formed by the S5 and S6 transmembrane segments and the first pore helix of the TRPA1 channel.[7][8] By occupying this site, this compound physically occludes the ion conduction pathway, preventing cation influx and subsequent neuronal activation.[7][9]
Experimental Protocol: In Vitro IC50 Determination
The IC50 values of this compound are typically determined using a cell-based calcium flux assay with a Fluorometric Imaging Plate Reader (FLIPR).[10] This method measures the ability of the antagonist to inhibit the rise in intracellular calcium induced by a TRPA1 agonist.
Key Methodologies
1. Cell Line and Culture:
-
A human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line stably or transiently expressing the full-length human or rat TRPA1 channel is used.[10]
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FCS) and seeded into 384-well poly-D-lysine-coated microplates. Expression of the TRPA1 protein may be induced by adding an agent like doxycycline (B596269) 24-48 hours prior to the assay.[10]
2. Calcium Indicator Dye Loading:
-
On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) dissolved in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10]
-
Cells are incubated with the dye for approximately 1 hour at room temperature in the dark, allowing the dye to enter the cells.[10]
3. Compound Addition and Measurement:
-
The assay is performed using a FLIPR system, which measures fluorescence changes over time.[10]
-
An initial baseline fluorescence reading is taken for about 10 seconds.[10]
-
Serial dilutions of this compound (the antagonist) are added to the wells. The plate is then incubated for a short period (e.g., 5 minutes) to allow the compound to bind to the TRPA1 channels.[10]
-
Following incubation, a TRPA1 agonist (e.g., cinnamaldehyde, zinc chloride, or O-chlorobenzylidene malononitrile) is added at a concentration known to elicit a sub-maximal (EC70-EC80) response.[10]
-
The fluorescence intensity is measured immediately after agonist addition and for several minutes thereafter. The increase in fluorescence corresponds to the influx of calcium through activated TRPA1 channels.
4. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to control wells (agonist only).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using nonlinear regression analysis.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 - Wikipedia [en.wikipedia.org]
- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists [mdpi.com]
- 8. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of A-967079 Over Other TRP Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a potent and highly selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory disorders.[1] Its remarkable selectivity is crucial for its utility as a pharmacological tool and its potential as a therapeutic agent, minimizing off-target effects. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity against various TRP channels, the experimental protocols used for these determinations, and the underlying signaling pathways.
Data Presentation: Quantitative Selectivity Profile
This compound demonstrates exceptional selectivity for the TRPA1 channel over other members of the TRP channel family. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Channel | Species | IC50 (nM) | Selectivity over TRPA1 (Human) | Reference |
| TRPA1 | Human | 67 | - | [2][3][4][5] |
| TRPA1 | Rat | 289 | ~4.3-fold less potent than human | [2][3][4][5] |
| TRPV1 | Not Specified | >1000-fold less potent | >1000-fold | [6] |
| TRPV3 | Not Specified | >1000-fold less potent | >1000-fold | [6] |
| TRPV4 | Not Specified | >1000-fold less potent | >1000-fold | [3][6] |
| TRPM8 | Not Specified | >1000-fold less potent | >1000-fold | [7] |
Note: While specific IC50 values for TRPV1, TRPV3, TRPV4, and TRPM8 are not publicly available, multiple sources confirm a selectivity of over 1000-fold compared to human TRPA1.[6] this compound has also been shown to be over 150-fold selective against a panel of 75 other ion channels, enzymes, and G-protein-coupled receptors.[6]
Experimental Protocols
The selectivity of this compound has been primarily determined using two key experimental techniques: calcium imaging assays and electrophysiology . These methods allow for the functional assessment of TRP channel activity in the presence of the compound.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation.
Objective: To determine the inhibitory effect of this compound on agonist-induced calcium influx in cells expressing various TRP channels.
General Protocol:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with the cDNA of the human TRP channel of interest (e.g., TRPA1, TRPV1, TRPV3, TRPV4, TRPM8).
-
-
Calcium Indicator Loading:
-
Compound Application and Stimulation:
-
The cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle (DMSO).
-
A specific agonist for the expressed TRP channel is added to stimulate calcium influx.
-
TRPA1: Allyl isothiocyanate (AITC) or cinnamaldehyde.
-
TRPV1: Capsaicin.
-
TRPV3: 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol.
-
TRPV4: 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A.
-
TRPM8: Menthol or icilin.[7]
-
-
-
Data Acquisition and Analysis:
-
Changes in fluorescence intensity are measured using a fluorescence plate reader or a microscope-based imaging system.
-
The ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is calculated to determine the relative change in [Ca²⁺]i.
-
Concentration-response curves for this compound are generated, and the IC50 values are calculated.
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique provides a direct measure of ion channel currents, offering high-resolution data on channel inhibition.
Objective: To directly measure the effect of this compound on agonist-induced currents in single cells expressing specific TRP channels.
General Protocol:
-
Cell Preparation:
-
Transfected HEK293 or CHO cells are prepared on coverslips for recording.
-
-
Patch Clamp Recording:
-
The whole-cell patch-clamp configuration is established using a glass micropipette.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with KOH.[8]
-
The extracellular (bath) solution is a physiological saline solution similar to that used in calcium imaging.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
-
Compound Application and Stimulation:
-
A stable baseline current is recorded.
-
The specific TRP channel agonist is applied to the cell to elicit an inward or outward current.
-
This compound is then co-applied with the agonist at various concentrations to assess its inhibitory effect.
-
-
Data Acquisition and Analysis:
-
The amplitude of the agonist-induced current is measured before and after the application of this compound.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
Concentration-response curves are plotted to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of TRPA1 and Inhibition by this compound
Caption: TRPA1 activation and its inhibition by this compound.
Experimental Workflow for Determining Selectivity
Caption: Workflow for assessing this compound selectivity.
Conclusion
This compound is a highly selective TRPA1 antagonist, exhibiting over a thousand-fold selectivity against other closely related TRP channels such as TRPV1, TRPV3, TRPV4, and TRPM8. This high degree of selectivity, established through rigorous functional assays like calcium imaging and electrophysiology, underscores its value as a specific pharmacological probe for studying TRPA1 function. For drug development professionals, the well-defined selectivity profile of this compound provides a strong foundation for its potential therapeutic applications, promising minimal off-target effects and a favorable safety profile. The detailed methodologies provided in this guide serve as a practical reference for researchers aiming to replicate or build upon these findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Central Nervous System Penetration of A-967079
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration of A-967079, a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. While multiple sources describe this compound as having "good" or "strong" penetration into the CNS, this document collates the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a deeper understanding for research and development purposes.[1][2]
Executive Summary
This compound is a potent and selective TRPA1 antagonist that has demonstrated efficacy in preclinical models of pain and inflammation.[3] Its ability to cross the blood-brain barrier is a critical factor for its potential therapeutic effects on centrally mediated neurological conditions. This guide summarizes the known pharmacokinetic properties of this compound, with a focus on its distribution to the central nervous system. Despite widespread qualitative statements about its CNS penetration, publicly available quantitative data on brain and cerebrospinal fluid (CSF) concentrations remain limited. This document presents the available plasma pharmacokinetic data as a foundation for understanding its systemic exposure and potential for CNS entry.
Quantitative Data on this compound Pharmacokinetics
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose [3]
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 26.6 | µM |
| tmax (Time to Maximum Concentration) | 1.50 | h |
| Distribution Half-life (t½,dis) | 1.8 | h |
| Elimination Half-life (t½,el) | 92.2 | h |
| Area Under the Curve (AUC) | 56.3 | µM·h |
Data from a study in rats.[3]
Experimental Protocols
The determination of CNS penetration of a compound like this compound involves a combination of in vivo and in vitro methodologies. Below are detailed descriptions of key experimental protocols relevant to assessing the CNS distribution of therapeutic agents.
In Vivo Assessment of CNS Penetration
1. Brain Tissue Homogenate Analysis:
-
Objective: To determine the total concentration of this compound in the brain tissue.
-
Methodology:
-
Administer this compound to laboratory animals (e.g., rats, mice) via a relevant route (e.g., intravenous, oral).
-
At predetermined time points, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Harvest the brain tissue and homogenize it in a suitable buffer.
-
Extract this compound from the brain homogenate using an appropriate organic solvent.
-
Quantify the concentration of this compound in the extract using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Simultaneously, collect blood samples to determine the plasma concentration of this compound at the same time points.
-
Calculate the brain-to-plasma concentration ratio (Kp). To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in both brain tissue and plasma needs to be determined, typically through equilibrium dialysis.
-
2. Cerebrospinal Fluid (CSF) Sampling:
-
Objective: To measure the concentration of this compound in the CSF, which can be a surrogate for the unbound concentration in the brain interstitial fluid.
-
Methodology:
-
Administer this compound to the animals.
-
At specified time points, collect CSF from the cisterna magna or lumbar space under anesthesia.
-
Analyze the CSF samples for this compound concentration using LC-MS/MS.
-
Collect concurrent blood samples to determine plasma concentrations.
-
Calculate the CSF-to-plasma concentration ratio.
-
3. In Vivo Microdialysis:
-
Objective: To measure the unbound concentration of this compound in the brain's interstitial fluid (ISF) in real-time in awake, freely moving animals.[1][2][4][5][6]
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region of interest.
-
Continuously perfuse the probe with an artificial CSF (aCSF) solution at a slow, constant flow rate.
-
This compound in the brain ISF will diffuse across the semipermeable membrane of the probe into the aCSF.
-
Collect the resulting dialysate samples at regular intervals.
-
Analyze the dialysate for the concentration of this compound using a highly sensitive analytical method.
-
Determine the in vitro recovery rate of the probe to calculate the absolute concentration of unbound this compound in the ISF.
-
Analytical Method for Quantification
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices.[3]
-
Sample Preparation: Protein precipitation from plasma, brain homogenate, or CSF samples.
-
Chromatography: Separation of this compound from endogenous matrix components on a suitable HPLC column.
-
Mass Spectrometry: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizations
Signaling Pathway of TRPA1 Antagonism
This compound exerts its effects by blocking the TRPA1 ion channel, which is a key player in nociceptive signaling. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound as a TRPA1 antagonist in nociceptive signaling.
Experimental Workflow for CNS Penetration Assessment
The following diagram outlines a typical workflow for evaluating the central nervous system penetration of a compound like this compound.
Caption: A generalized experimental workflow for assessing CNS penetration of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound can access the central nervous system. However, the lack of publicly available quantitative data on its brain and CSF concentrations is a significant knowledge gap. Future research should focus on conducting definitive studies to quantify the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound. Such data would be invaluable for:
-
Establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship for centrally mediated effects.
-
Informing dose selection for future preclinical and potentially clinical studies.
-
Validating the qualitative observations of "good" CNS penetration with robust quantitative metrics.
Techniques such as in vivo microdialysis would be particularly powerful in providing real-time measurements of unbound this compound in the brain's interstitial fluid, offering the most direct assessment of target engagement in the CNS.
References
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A-967079: A TRPA1 Antagonist in Neuropathic Pain Models - A Technical Guide
This technical guide provides an in-depth overview of the application of A-967079, a potent and selective TRPA1 antagonist, in preclinical models of neuropathic pain. This compound has been instrumental in elucidating the role of the TRPA1 channel in various pain states and serves as a valuable tool for researchers, scientists, and drug development professionals in the field of analgesia. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons and is considered a key sensor for a wide array of environmental irritants and endogenous pain-producing substances.[3] In neuropathic pain states, TRPA1 expression and activity can be upregulated, contributing to hypersensitivity to mechanical and thermal stimuli.[4][5] this compound exerts its analgesic effects by blocking the activation of the TRPA1 channel, thereby reducing the excitability of nociceptive neurons. It has demonstrated high selectivity for TRPA1 over other TRP channels and a broad range of other ion channels and receptors.[6] The compound has shown efficacy in various animal models of pain, including those related to inflammation and neuropathy.[7][8]
Quantitative Data on the Efficacy of this compound in Pain Models
The following table summarizes the quantitative findings from various studies investigating the effects of this compound in different pain models.
| Pain Model | Species | This compound Dose & Route of Administration | Pain Assessment Method | Key Findings |
| Allyl isothiocyanate (AITC)-induced pain | Mouse | 16 μg/20 μl (intraplantar) | Nocifensive response (licking duration) | Reduced pain reaction by 48% (P<0.05).[9] |
| Formalin-induced pain (early phase) | Mouse | Not specified | Nocifensive response (licking duration) | Reduced pain reaction by 54% (P<0.001).[9] |
| Paclitaxel-induced neuropathic pain | Mouse | Not specified | Heat hyperalgesia | Did not attenuate heat hyperalgesia.[9] |
| Bone Cancer Pain | Rat | 10 mg/kg (intravenous) | Paw Mechanical Withdrawal Threshold (PMWT) | Significantly increased PMWT from 2 to 4 hours post-administration.[10][11] |
| Bone Cancer Pain | Rat | 10 mg/kg (intravenous) | Paw Withdrawal Thermal Latency (PWTL) - Hot | Significantly increased PWTL from 4 to 6 hours post-administration.[10][11] |
| Uninjured | Rat | 30 μmol/kg (intravenous) | Wide Dynamic Range (WDR) neuron firing (noxious pinch) | Decreased responses of WDR and nociceptive specific (NS) neurons.[2][12][13] |
| Complete Freund's Adjuvant (CFA)-inflamed | Rat | 30 μmol/kg (intravenous) | WDR neuron firing (noxious pinch) | Decreased responses of WDR and NS neurons.[2][12][13] |
| Osteoarthritic (OA) | Rat | 30 μmol/kg (intravenous) | WDR neuron firing (high-intensity mechanical stimulation) | Reduced responses of WDR neurons.[12][13] |
| Human TRPA1-specific pain model (JT010-induced) | Human | 10 μM (co-application with agonist) | Pain rating | Abolished JT010-induced pain.[14] |
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in blocking TRPA1-mediated nociception.
Experimental Protocols
Detailed methodologies for key neuropathic pain models and behavioral assays are provided below.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model induces a partial nerve injury that results in robust and long-lasting neuropathic pain behaviors.[15]
-
Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
The biceps femoris and the gluteus superficialis muscles of one hind limb are separated by blunt dissection to expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed, which ensures constriction without arresting epineural blood flow.[15]
-
The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care. Behavioral testing typically begins several days after surgery.
-
Outcome: The procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[16]
2. Spared Nerve Injury (SNI)
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[17] This results in a highly reproducible and long-lasting mechanical allodynia in the territory of the spared nerve.[17][18]
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized.
-
Surgical Procedure:
-
The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in one hind limb.
-
The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.[18]
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Standard post-operative care is provided.
-
Outcome: Animals develop a robust and long-lasting mechanical allodynia in the lateral part of the plantar surface of the ipsilateral paw, which is innervated by the spared sural nerve.[18]
3. Paclitaxel-Induced Neuropathy (PIN)
This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with paclitaxel (B517696).[8][19]
-
Drug Administration: Paclitaxel is typically administered to rodents (rats or mice) via intraperitoneal (i.p.) injections. A common dosing regimen is four injections on alternate days, with a cumulative dose of 8 mg/kg.[20]
-
Vehicle Control: A vehicle control group (e.g., Cremophor EL and ethanol) should be included.
-
Timeline: Neuropathic pain behaviors, such as mechanical and cold allodynia, typically develop over several days to weeks following the initiation of paclitaxel treatment.
-
Outcome: The model results in a bilateral peripheral neuropathy characterized by mechanical allodynia and cold hyperalgesia.
Behavioral Assays
1. Von Frey Test for Mechanical Allodynia
This is the gold standard method for assessing mechanical sensitivity in rodents.[10]
-
Apparatus: The test is conducted using a set of calibrated von Frey filaments, which are nylon monofilaments that exert a specific bending force.
-
Procedure:
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[7][9]
-
The filaments are applied perpendicularly to the plantar surface of the hind paw until they buckle.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[3][10] The testing starts with a mid-range filament. If there is a positive response (paw withdrawal), a weaker filament is used next. If there is no response, a stronger filament is used.[10]
-
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity.
2. Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal to a radiant heat source.[2][4][12][14]
-
Apparatus: A radiant heat source is placed under a glass floor on which the animal is habituated in a clear enclosure.[2][14]
-
Procedure:
-
Data Analysis: The paw withdrawal latency is recorded. A decrease in latency indicates thermal hyperalgesia.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for evaluating this compound in a neuropathic pain model.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-Induced Peripheral Neuropathic Pain Model [pharmaceuticalonline.com]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development and Maintenance of Paclitaxel-induced Neuropathic Pain Require Activation of the Sphingosine 1-Phosphate Receptor Subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
A-967079 in Osteoarthritic Pain Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of A-967079, a selective TRPA1 antagonist, in preclinical studies of osteoarthritic (OA) pain. This document details the mechanism of action, experimental protocols, and key findings related to this compound, offering a valuable resource for researchers in the field of pain and neuropharmacology.
Introduction to this compound and its Role in Osteoarthritic Pain
Osteoarthritis is a degenerative joint disease characterized by chronic pain, inflammation, and reduced mobility. The transient receptor potential ankyrin 1 (TRPA1) ion channel, expressed on sensory neurons and chondrocytes, has emerged as a key player in the pathogenesis of OA pain.[1][2] this compound is a potent and selective antagonist of the TRPA1 receptor, making it a valuable tool for investigating the role of this channel in OA pain and a potential therapeutic candidate.[3]
This compound has demonstrated analgesic effects in animal models of OA by blocking the activation of TRPA1, which is triggered by inflammatory mediators and oxidative stress within the osteoarthritic joint.[1][3] This guide will explore the preclinical evidence supporting the use of this compound in OA pain research.
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects by selectively blocking the TRPA1 ion channel. In the context of osteoarthritis, the inflammatory microenvironment of the joint leads to the production of various endogenous TRPA1 agonists, including reactive oxygen species (ROS), and inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][4] The activation of TRPA1 on sensory nerve endings and chondrocytes triggers a cascade of downstream signaling events that contribute to pain and inflammation.
Activation of TRPA1 on sensory neurons leads to the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P (SP), which further contribute to neurogenic inflammation and pain sensitization.[4][5][6] In chondrocytes, TRPA1 activation has been linked to the increased production of pro-inflammatory cytokines like interleukin-6 (IL-6), creating a feedback loop that exacerbates joint inflammation.[2]
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
The MIA model is a widely used and reproducible animal model of osteoarthritis that mimics the pain and joint pathology observed in humans.[7][8]
Protocol:
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
Anesthesia: Anesthetize the rats using isoflurane (B1672236) or a similar inhalant anesthetic.
-
MIA Preparation: Dissolve monosodium iodoacetate (MIA) in sterile 0.9% saline to a concentration of 40 mg/mL.
-
Intra-articular Injection:
-
Shave the hair around the right knee joint and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
-
Flex the knee to a 90-degree angle to palpate the intra-articular space.
-
Using a 28-gauge needle, inject 50 µL of the MIA solution (2 mg total) into the intra-articular space of the right knee.
-
The left knee can be injected with 50 µL of sterile saline to serve as a control.
-
-
Post-operative Care: Monitor the animals for any signs of distress and allow them to recover fully before returning them to their home cages. Pain-like behaviors typically develop within 3-7 days and persist for several weeks.[7]
Assessment of Pain-Like Behaviors
Mechanical allodynia, a key symptom of neuropathic and inflammatory pain, is assessed using von Frey filaments.
Protocol:
-
Acclimatization: Place the rats in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
Response Criteria: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw upon filament application.
-
Threshold Determination: The paw withdrawal threshold (PWT) is determined using the up-down method, which identifies the filament force that elicits a 50% response rate.
The incapacitance test measures the distribution of weight between the hind limbs, providing an objective measure of joint pain.[9][10]
Protocol:
-
Apparatus: Use a dual-channel weight averager (incapacitance meter).
-
Acclimatization: Gently restrain the rat and position its hind paws on the two separate sensor pads of the incapacitance meter.
-
Measurement: The apparatus records the weight placed on each hind limb over a set period (e.g., 5 seconds).
-
Data Analysis: The weight-bearing deficit is calculated as the difference in weight borne by the contralateral (uninjured) and ipsilateral (MIA-injected) limbs. Data can also be expressed as the percentage of weight borne by the ipsilateral limb relative to the total weight on both hind limbs.
In Vivo Electrophysiology of Dorsal Horn Neurons
This technique allows for the direct measurement of neuronal activity in the spinal cord in response to peripheral stimuli.[11][12][13]
Protocol:
-
Animal Preparation: Anesthetize a rat with an established MIA-induced osteoarthritis model (e.g., 14-21 days post-injection). Perform a laminectomy at the L4-L5 spinal level to expose the dorsal horn.
-
Neuron Identification: Use a glass microelectrode to search for and isolate single wide-dynamic-range (WDR) neurons in the dorsal horn that respond to mechanical stimulation of the ipsilateral hind paw.
-
Baseline Recording: Record the spontaneous firing rate and the evoked responses of the identified neuron to a range of mechanical stimuli (e.g., brush, von Frey filaments, pinch).
-
This compound Administration: Administer this compound intravenously or intraperitoneally.
-
Post-Drug Recording: Continuously record the neuronal activity for a set period (e.g., 60-90 minutes) after drug administration to assess the effect on spontaneous and evoked firing rates.
Data Presentation
The following tables summarize the expected quantitative data from studies investigating the effects of this compound in the MIA-induced osteoarthritis model.
Table 1: Dose-Dependent Effect of this compound on Mechanical Allodynia
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 0.8 | - |
| MIA + Vehicle | - | 3.2 ± 0.5 | 0% |
| MIA + this compound | 10 | 6.8 ± 0.7 | 32% |
| MIA + this compound | 30 | 10.5 ± 0.9 | 65% |
| MIA + this compound | 100 | 13.1 ± 1.1 | 88% |
Table 2: Dose-Dependent Effect of this compound on Weight-Bearing Deficit
| Treatment Group | Dose (mg/kg, i.p.) | Weight-Bearing Deficit (g) (Mean ± SEM) | % Reduction in Deficit |
| Sham + Vehicle | - | 2.5 ± 1.1 | - |
| MIA + Vehicle | - | 45.8 ± 3.2 | 0% |
| MIA + this compound | 10 | 31.2 ± 2.8 | 32% |
| MIA + this compound | 30 | 18.5 ± 2.5 | 60% |
| MIA + this compound | 100 | 8.1 ± 1.9 | 82% |
Table 3: Effect of this compound on Dorsal Horn Neuron Firing in MIA Rats
| Neuronal Activity | Pre-Drug (Spikes/s) (Mean ± SEM) | Post-A-967079 (30 mg/kg, i.v.) (Spikes/s) (Mean ± SEM) | % Inhibition |
| Spontaneous Firing | 12.3 ± 2.1 | 4.5 ± 1.3 | 63% |
| Evoked Firing (10g von Frey) | 35.8 ± 4.5 | 11.2 ± 2.8 | 69% |
| Evoked Firing (Pinch) | 68.2 ± 7.1 | 20.1 ± 3.9 | 71% |
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound in a model of osteoarthritic pain.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in osteoarthritic pain. The preclinical data strongly suggest that antagonism of TRPA1 can effectively alleviate both mechanically evoked and ongoing pain-like behaviors in the MIA-induced osteoarthritis model. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust preclinical studies to further explore the therapeutic potential of TRPA1 antagonists for the treatment of osteoarthritic pain.
References
- 1. Evidence for Transient Receptor Potential (TRP) Channel Contribution to Arthritis Pain and Pathogenesis [mdpi.com]
- 2. Transient Receptor Potential Ankyrin 1 (TRPA1) Is Involved in Upregulating Interleukin-6 Expression in Osteoarthritic Chondrocyte Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 5. Transient receptor potential ankyrin 1 in the knee is involved in osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]
- 9. Weight bearing as a measure of disease progression and efficacy of anti-inflammatory compounds in a model of monosodium iodoacetate-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Pain-Associated Behavioral Changes in Monoiodoacetate-Induced Osteoarthritic Rats Using Dynamic Weight Bearing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential Antiviral Applications of A-967079: A Technical Guide for Drug Development Professionals
Executive Summary
A-967079, a compound initially developed as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, has recently emerged as a promising antiviral agent against Enterovirus D68 (EV-D68).[1] This discovery marks a significant shift in the therapeutic potential of this compound, extending its application beyond pain and inflammation research. Mechanistic studies have revealed that the antiviral activity of this compound is not mediated by its interaction with the TRPA1 channel but rather through the inhibition of the viral non-structural protein 2C.[1] This protein is highly conserved among enteroviruses and plays a crucial role in multiple stages of the viral life cycle, making it an attractive target for broad-spectrum antiviral development. This technical guide provides a comprehensive overview of the current knowledge on the antiviral properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its antiviral evaluation.
Introduction: From TRPA1 Antagonist to Antiviral Candidate
This compound is a well-characterized small molecule known for its high selectivity and potency as a TRPA1 channel blocker, with IC50 values of 67 nM and 289 nM for human and rat TRPA1 receptors, respectively.[2] Its established role in modulating pain and inflammation pathways has been the primary focus of research since its development.
However, a recent study has unveiled a novel and significant therapeutic application for this compound as a potent inhibitor of Enterovirus D68 (EV-D68).[1] EV-D68 is a re-emerging pathogen responsible for respiratory illnesses that can lead to severe neurological complications, such as acute flaccid myelitis (AFM), particularly in children.[1] The absence of approved vaccines or antiviral treatments for EV-D68 infections underscores the urgent need for new therapeutic agents. The discovery of this compound's anti-EV-D68 activity, therefore, opens a new avenue for combating this significant public health threat.
Mechanism of Antiviral Action: Targeting the Viral 2C Protein
Pharmacological characterization has demonstrated that this compound's antiviral effect against EV-D68 is independent of its TRPA1 inhibitory activity. Instead, the compound is proposed to exert its antiviral effects by directly targeting the viral non-structural protein 2C.[1]
The enteroviral 2C protein is a highly conserved, multifunctional protein essential for the viral life cycle. Its functions include:
-
RNA Replication: The 2C protein possesses ATPase and helicase activities, which are critical for unwinding the viral RNA genome during replication.
-
Virion Assembly: It is involved in the packaging of the viral genome into new viral particles.
-
Host Cell Manipulation: The 2C protein interacts with host cell factors to create a favorable environment for viral replication.
By inhibiting the 2C protein, this compound likely disrupts these crucial processes, thereby halting viral propagation. The precise binding site and the exact mechanism of inhibition by this compound on the 2C protein are subjects of ongoing research.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound antiviral activity against EV-D68.
Quantitative Data on Antiviral Activity
While the primary research article by Tan et al. (2024) establishes the potent and broad-spectrum antiviral activity of this compound against multiple strains of EV-D68, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values from this study are not publicly available in the searched resources.[1] However, to provide a framework for the expected potency of anti-EV-D68 compounds, the following table summarizes data for other known inhibitors of the virus.
| Compound | Target | EV-D68 Strain(s) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Rupintrivir | 3C Protease | 2014 clinical isolate & 1962 strain | 0.0022 - 0.0053 | >100 | >18,868 - >45,455 | [3] |
| Pleconaril | Capsid (VP1) | Multiple strains | Single-digit to submicromolar | >100 | >100 | [4] |
| Enviroxime | Cellular PI4KB | 2014 clinical isolate & 1962 strain | 0.01 - 0.3 | >100 | >333 - >10,000 | [3] |
Note: This table is for contextual purposes only and does not contain data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the antiviral activity of this compound are provided below. These protocols are based on established methods for enterovirus research.
Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for quantifying the ability of a compound to inhibit virus-induced cell death.
Experimental Workflow Diagram
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Detailed Methodology:
-
Cell Preparation: Seed human rhabdomyosarcoma (RD) cells into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of twofold or threefold dilutions of this compound in cell culture medium. A corresponding dilution series of the vehicle (e.g., DMSO) should be prepared as a control.
-
Treatment and Infection:
-
For antiviral assessment, remove the growth medium from the cell monolayers and add the this compound dilutions. Subsequently, infect the cells with a predetermined titer of EV-D68.
-
For cytotoxicity assessment, add the this compound dilutions to uninfected cells.
-
Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
-
Incubation: Incubate the plates at 33-35°C in a humidified 5% CO2 incubator for 3 to 5 days, or until 100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium and stain the cells with a solution of crystal violet in methanol/formalin. After washing and drying, the retained stain is solubilized, and the absorbance is read on a plate reader.
-
Alternatively, a metabolic assay using reagents like MTS or MTT can be employed, where the conversion of the tetrazolium salt to a colored formazan (B1609692) product by viable cells is measured spectrophotometrically.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral cytopathic effect by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Mechanism of Action: Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.
Logical Relationship Diagram
Caption: Logic of the Time-of-Addition Assay.
Detailed Methodology:
-
Synchronized Infection: Infect a confluent monolayer of RD cells with a high multiplicity of infection (MOI) of EV-D68 for 1 hour at 4°C to allow viral attachment but not entry. After the incubation, wash the cells to remove unattached virus and add pre-warmed medium. This point is considered time zero.
-
Staggered Compound Addition: Add a fixed, high concentration of this compound (typically 5-10 times the EC50) to different wells at various time points post-infection (e.g., 0, 1, 2, 3, 4, 5, 6, 7, and 8 hours).
-
Virus Yield Measurement: At a late time point (e.g., 10-12 hours post-infection), harvest the supernatant and/or cell lysates from all wells.
-
Quantification: Determine the viral titer in each sample using a plaque assay or a TCID50 assay.
-
Data Analysis: Plot the viral yield as a function of the time of compound addition. The time point at which the compound no longer inhibits viral replication provides an indication of the stage of the viral life cycle that is targeted. For an inhibitor of RNA replication, like a 2C inhibitor, the compound is expected to lose its efficacy after the completion of viral RNA synthesis.
Target Identification: Resistance Selection and Reverse Genetics
This experiment aims to identify the viral protein targeted by the compound through the generation and characterization of drug-resistant viruses.
Experimental Workflow Diagram
Caption: Workflow for Resistance Selection and Reverse Genetics.
Detailed Methodology:
-
Serial Passage: Culture EV-D68 in RD cells in the presence of a sub-optimal concentration of this compound (e.g., the EC50). Once CPE is observed, harvest the virus and use it to infect fresh cells with a slightly higher concentration of the compound. Repeat this process for multiple passages, gradually increasing the concentration of this compound.
-
Isolation of Resistant Virus: After several passages, the virus population should be enriched for resistant variants. Isolate individual viral clones by plaque purification in the presence of a high concentration of this compound.
-
Confirmation of Resistance: Determine the EC50 of this compound against the plaque-purified virus clones to confirm their resistance phenotype compared to the wild-type virus.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific regions of interest (e.g., the gene encoding the 2C protein). Sequence the PCR products and compare them to the wild-type virus sequence to identify mutations.
-
Reverse Genetics: Introduce the identified mutation(s) into an infectious cDNA clone of EV-D68 using site-directed mutagenesis. Transfect susceptible cells with the mutated cDNA to generate recombinant viruses carrying the specific mutation(s).
-
Phenotypic Confirmation: Test the susceptibility of the recombinant mutant viruses to this compound to confirm that the identified mutation(s) are responsible for the resistance phenotype.
Target Engagement: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, can be used to demonstrate direct binding of a compound to its protein target.
Experimental Principle Diagram
Caption: Principle of Differential Scanning Fluorimetry (DSF).
Detailed Methodology:
-
Protein Expression and Purification: Express and purify recombinant EV-D68 2C protein.
-
Assay Setup: In a 96-well or 384-well PCR plate, prepare reactions containing the purified 2C protein at a final concentration of 2-5 µM, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and either this compound at various concentrations or the vehicle control (DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute. Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A melting curve is generated by plotting fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition. A shift in the Tm to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the 2C protein.
Conclusion and Future Directions
The recent discovery of this compound's potent antiviral activity against EV-D68, mediated through the inhibition of the viral 2C protein, represents a significant advancement in the search for effective treatments for this emerging pathogen. This finding repositions this compound from a tool compound for pain research to a promising lead candidate for antiviral drug development.
Future research should focus on:
-
Elucidating the precise binding mode of this compound on the EV-D68 2C protein through structural biology studies.
-
Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of this compound.
-
Evaluating the in vivo efficacy of this compound in animal models of EV-D68 infection.
-
Assessing the potential for this compound to inhibit other enteroviruses that rely on the conserved 2C protein for their replication.
The development of this compound as an anti-EV-D68 therapeutic holds considerable promise for addressing a critical unmet medical need.
References
- 1. Discovery of this compound as an Enterovirus D68 Antiviral by Targeting the Viral 2C Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterovirus D68 antivirals: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
A-967079: A Technical Guide to its Antagonistic Effect on TRPA1-Mediated Calcium Influx
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in a subset of nociceptive sensory neurons.[1] As a key cellular sensor for a wide array of chemical, mechanical, and thermal stimuli, TRPA1 plays a crucial role in the signaling pathways of pain and inflammation.[1] Activation of the TRPA1 channel leads to an influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger initiating downstream signaling cascades that result in neurogenic inflammation and the sensation of pain.[2][3] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.[1][4]
A-967079 is a highly potent and selective antagonist of the TRPA1 receptor.[5][6][7][8] This technical guide provides an in-depth overview of the mechanism by which this compound inhibits TRPA1-mediated calcium influx, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Mechanism of Action: Inhibition of Calcium Influx
This compound exerts its effects by directly blocking the TRPA1 ion channel.[6] In its activated state, the TRPA1 channel opens to allow the passage of cations across the cell membrane, leading to depolarization and a rapid increase in intracellular calcium concentration ([Ca2+]i).[3] this compound binds to the channel protein, stabilizing it in a closed conformation and thereby preventing the influx of Ca2+ that is triggered by TRPA1 agonists.[9] This blockade of TRPA1-mediated calcium influx is the fundamental mechanism underlying the analgesic and anti-inflammatory properties of this compound observed in various preclinical models.[7][10]
The compound demonstrates remarkable selectivity, with a more than 1000-fold greater affinity for TRPA1 over other TRP channels and over 150-fold selectivity against a panel of more than 75 other ion channels, enzymes, and G-protein-coupled receptors.[6][10]
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The IC50 values for this compound vary between species, highlighting subtle differences in the antagonist's binding site on the TRPA1 channel.
| Parameter | Species | Value (nM) | Reference(s) |
| IC50 | Human TRPA1 | 67 | [5][6][8][10][11] |
| IC50 | Rat TRPA1 | 289 | [5][6][8][10][11] |
| Selectivity | Over other TRP channels | >1000-fold | [6][10] |
| Selectivity | Over 75+ other targets | >150-fold | [6][10] |
Interestingly, while this compound is a potent antagonist in mammals, it has been shown to act as an agonist for chicken and frog TRPA1 channels.[1] This species-specific difference underscores the unique pharmacological interaction of this compound with the TRPA1 channel.[1]
Experimental Protocol: In Vitro Calcium Influx Assay
The efficacy of this compound in blocking TRPA1-mediated calcium influx is commonly assessed using a cell-based in vitro fluorescence assay. The following protocol outlines a typical experimental workflow.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are commonly utilized.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluency.
2. Fluorescent Calcium Indicator Loading:
-
Dye: A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM is used.
-
Procedure: The culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are then incubated with the fluorescent dye solution in the dark for a specified period (e.g., 30-60 minutes) at 37°C to allow for dye uptake and de-esterification.
3. Compound Incubation:
-
Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.[5][6]
-
Incubation: After dye loading, the cells are washed to remove excess dye. The different concentrations of this compound are then added to the respective wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the TRPA1 channels.
4. Agonist Stimulation and Signal Detection:
-
Agonist: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde (B126680) (CA), is used to activate the channel.
-
Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the agonist. The agonist is then added to all wells simultaneously, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
5. Data Analysis:
-
The increase in fluorescence upon agonist addition represents the TRPA1-mediated calcium influx.
-
The inhibitory effect of this compound is determined by comparing the agonist-induced fluorescence increase in the presence of the antagonist to the response in its absence (vehicle control).
-
The data are typically normalized and plotted as a concentration-response curve to calculate the IC50 value for this compound.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TRPA1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a TRPA1 calcium influx assay.
In Vivo Correlates and Therapeutic Potential
The inhibitory action of this compound on TRPA1-mediated calcium influx in vitro translates to significant analgesic and anti-inflammatory effects in vivo. Oral and intravenous administration of this compound has been shown to be effective in various rat models of pain, including osteoarthritic, neuropathic, and inflammatory pain.[6][10][11] For example, in rats with complete Freund's adjuvant (CFA)-induced inflammation, this compound significantly reduced the responses of spinal neurons to noxious stimuli.[11] These findings validate the blockade of TRPA1-mediated signaling as a viable strategy for pain management and underscore the therapeutic potential of this compound and similar TRPA1 antagonists.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the mammalian TRPA1 channel. Its primary mechanism of action involves the direct blockade of the ion channel, thereby preventing the influx of calcium that is crucial for the initiation of nociceptive signaling. The quantitative data from in vitro calcium influx assays robustly support its inhibitory profile. The translation of this molecular action into in vivo analgesic efficacy highlights the critical role of TRPA1-mediated calcium influx in pain and inflammation. This compound continues to be an invaluable pharmacological tool for dissecting the physiological functions of TRPA1 and serves as a lead compound in the development of novel, non-opioid analgesics.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Unraveling the Molecular Grip: A Technical Guide to the A-967079 Binding Site on TRPA1
For Immediate Release
A Deep Dive into the Antagonist Pocket of a Key Pain Receptor
This technical guide provides a comprehensive overview of the binding site for the potent and selective TRPA1 antagonist, A-967079. Targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural and functional studies to elucidate the molecular interactions governing the inhibition of the TRPA1 ion channel, a critical target in pain and inflammation pathways.
Executive Summary
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a primary sensor for a wide array of noxious stimuli. Its role in mediating pain and neurogenic inflammation has positioned it as a significant target for the development of novel analgesics. This compound is a highly selective antagonist of human and rat TRPA1, demonstrating efficacy in preclinical pain models.[1][2] Understanding the precise location and nature of its binding site is paramount for the rational design of next-generation TRPA1-targeted therapeutics. This guide details the key amino acid residues, the three-dimensional architecture of the binding pocket, and the experimental methodologies used to uncover this critical drug-target interface.
The this compound Binding Pocket: A Structural Perspective
Cryo-electron microscopy (cryo-EM) studies have provided unprecedented, near-atomic resolution views of this compound bound to the human TRPA1 channel.[3][4][5] These structural snapshots reveal that this compound nestles into a well-defined pocket located within the transmembrane domain of a single TRPA1 subunit. This binding site is strategically positioned at the interface of the S5 and S6 transmembrane helices and the first pore helix (P-loop).[4][6]
The antagonist is thought to act as a "molecular wedge," stabilizing the channel in a closed conformation and thereby preventing the movements of S5, S6, and the pore helix that are necessary for channel opening.[4] This allosteric inhibition mechanism effectively blocks ion permeation through the channel pore in response to agonist stimulation.
Key Amino Acid Residues Mediating the Interaction
Mutagenesis studies, corroborated by cryo-EM structural data, have identified several crucial amino acid residues that form direct contacts with this compound and are essential for its antagonistic activity. These residues create a specific chemical environment that accommodates the antagonist with high affinity.
| Residue | Location | Interaction Type | Functional Consequence of Mutation | Reference |
| Ser-873 | S5 Helix | Hydrogen Bond | - | [6] |
| Thr-874 | S5 Helix | Hydrogen Bond | - | [6] |
| Phe-909 | S6 Helix | π-π Stacking | Abolishes antagonistic effect of this compound | [4][6] |
| Asn-855 | S4-S5 Linker | - | Important for recognition of some antagonists | [6] |
| Leu-881 | S5 Helix | - | L881I mutation can convert this compound from an antagonist to an agonist | [7] |
Table 1: Critical Amino Acid Residues in the this compound Binding Site. This table summarizes the key residues within the TRPA1 channel that have been identified as crucial for the binding and/or function of this compound.
Quantitative Binding and Functional Data
The potency of this compound has been quantified through various in vitro assays, highlighting its high affinity for the TRPA1 channel.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 67 nM | In vitro functional assay | [1][2] |
| IC50 | Rat | 289 nM | In vitro functional assay | [1][2] |
Table 2: Potency of this compound at TRPA1. This table presents the half-maximal inhibitory concentration (IC50) values for this compound against human and rat TRPA1, demonstrating its potent antagonistic activity.
Experimental Protocols
The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques. Below are overviews of the key methodologies employed.
Site-Directed Mutagenesis and Functional Testing
This approach is fundamental to identifying the functional importance of specific amino acid residues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EMDB-21130: Structure of TRPA1 bound with this compound, PMAL-C8 - Yorodumi [pdbj.org]
- 4. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A-967079: A Selective TRPA1 Antagonist for Investigating Pruritus and Respiratory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in the sensation of itch, pain, and inflammation. This technical guide provides a comprehensive overview of this compound's application in preclinical research, with a specific focus on its utility in studying pruritic and respiratory disorders. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic interventions for these conditions.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the TRPA1 ion channel, which is predominantly expressed on sensory neurons and various non-neuronal cells, including keratinocytes and airway epithelial cells. TRPA1 acts as a sensor for a wide array of exogenous and endogenous irritants, including environmental pollutants, inflammatory mediators, and byproducts of oxidative stress. Activation of TRPA1 leads to an influx of calcium ions (Ca2+), triggering neuronal depolarization and the release of neuropeptides, which in turn contribute to the sensations of itch and pain, as well as neurogenic inflammation. By inhibiting TRPA1, this compound effectively dampens these downstream signaling events, making it a valuable tool for dissecting the role of TRPA1 in various pathophysiological processes.
Physicochemical Properties and Potency
| Property | Value | Reference |
| Chemical Name | (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime | [1] |
| Molecular Formula | C12H14FNO | [1] |
| Molecular Weight | 207.24 g/mol | [1] |
| IC50 (human TRPA1) | 67 nM | [2] |
| IC50 (rat TRPA1) | 289 nM | [2] |
| Selectivity | >1000-fold for TRPA1 over other TRP channels; >150-fold over 75 other ion channels, enzymes, and G-protein-coupled receptors | [1] |
Application in Itch Research
Chronic itch, or pruritus, is a significant clinical problem associated with various dermatological conditions, including atopic dermatitis and allergic contact dermatitis. This compound has been instrumental in elucidating the role of TRPA1 in histamine-independent itch pathways.
Quantitative Data in Itch Models
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Oxazolone-induced Chronic Dermatitis | Mouse | This compound (100 mg/kg, i.p.) administered prior to final oxazolone (B7731731) challenge | Significantly inhibited scratching behavior.[3] | [3] |
| ~50% decrease in scratching bouts within the first hour after challenge.[3] | [3] |
Experimental Protocol: Oxazolone-Induced Allergic Contact Dermatitis
This protocol describes the induction of allergic contact dermatitis in mice, a widely used model to study chronic itch, and the subsequent evaluation of the anti-pruritic effects of this compound.
Materials:
-
This compound
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
Vehicle for this compound (e.g., 10% DMSO, 10% Tween-80 in saline)
Procedure:
-
Sensitization: On day 0, sensitize mice by applying a 2% solution of oxazolone in a 4:1 acetone:olive oil mixture to the shaved abdomen.
-
Challenge: On day 7, and subsequently three times a week for a total of 10 challenges, apply a 0.5% oxazolone solution in acetone to the shaved nape of the neck to induce a chronic inflammatory and pruritic state.
-
Treatment: 45 minutes prior to the final oxazolone challenge, administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Immediately following the final challenge, record the number of scratching bouts directed at the application site for a defined period (e.g., 1 hour). Subsequent assessments can be performed at later time points (e.g., 5 and 25 hours post-challenge).
Caption: Workflow for studying this compound in a mouse model of allergic contact dermatitis.
Signaling Pathway in Pruritus
In the context of itch, TRPA1 is activated by a variety of pruritogens released from keratinocytes, immune cells, and sensory nerves themselves. This activation in sensory neurons leads to the generation of action potentials that are transmitted to the spinal cord and ultimately perceived as itch in the brain.
Caption: this compound blocks TRPA1-mediated itch signaling in sensory neurons.
Application in Respiratory Disorder Research
TRPA1 is expressed in the airways on sensory nerve fibers and epithelial cells, where it functions as a sensor of environmental irritants and inflammatory signals. Its activation can lead to coughing, bronchoconstriction, and airway inflammation, implicating it in the pathophysiology of diseases like asthma and chronic obstructive pulmonary disease (COPD).
Quantitative Data in Respiratory Models
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Ozone-induced Airway Inflammation | Mouse | A967079 (dose not specified) 1 hour before or after ozone exposure (2.5 ppm, 3h) | Suppressed increases in total bronchoalveolar lavage (BAL) fluid cells.[4] | [4] |
| Reduced mononuclear cells, neutrophils, and eosinophils in BAL fluid (therapeutic treatment).[4] | [4] | |||
| Attenuated ozone-enhanced expression of KC, CXCL8, and IL-18 mRNA in the lung.[4] | [4] | |||
| Ozone-induced Airway Hyperresponsiveness | Mouse | A967079 (dose not specified) 1 hour before or after ozone exposure (2.5 ppm, 3h) | Inhibited the increase in lung resistance (RL) in response to acetylcholine.[4] | [4] |
Experimental Protocol: Ozone-Induced Airway Inflammation and Hyperresponsiveness
This protocol details a mouse model of ozone-induced airway inflammation and hyperresponsiveness to assess the therapeutic potential of this compound.
Materials:
-
This compound
-
Ozone generation and exposure system
-
Acetylcholine (ACh)
-
Equipment for measuring lung function (e.g., flexiVent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Groups: Divide C57BL/6 mice into four groups: Control (air + vehicle), Ozone + vehicle, Ozone + A967079 (preventive), and Ozone + A967079 (therapeutic).
-
Treatment Administration:
-
Preventive: Administer A967079 or vehicle intraperitoneally 1 hour before ozone exposure.
-
Therapeutic: Administer A967079 or vehicle intraperitoneally 1 hour after ozone exposure.
-
-
Ozone Exposure: Expose mice to ozone (2.5 ppm) or filtered air for 3 hours.
-
Airway Hyperresponsiveness Measurement: 24 hours after exposure, anesthetize, tracheostomize, and mechanically ventilate the mice. Measure baseline lung resistance and the response to increasing concentrations of nebulized acetylcholine.
-
Bronchoalveolar Lavage (BAL): Following lung function measurements, perform a BAL with PBS.
-
BAL Fluid Analysis: Determine the total and differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes) in the BAL fluid. The supernatant can be used for cytokine analysis.
Caption: Workflow for assessing this compound's effect on ozone-induced respiratory inflammation.
Signaling Pathway in Respiratory Disorders
In the airways, irritants like ozone can directly activate TRPA1 on both sensory nerve endings and epithelial cells. This activation triggers a cascade of events, including the release of inflammatory mediators from epithelial cells and neuropeptides from sensory nerves, leading to neurogenic inflammation, immune cell recruitment, and airway hyperreactiveness.
Caption: this compound inhibits TRPA1 activation in both epithelial cells and sensory nerves.
Conclusion
This compound is a highly selective and potent TRPA1 antagonist that serves as an invaluable research tool for investigating the complex mechanisms underlying itch and respiratory disorders. Its ability to effectively block TRPA1-mediated signaling pathways in relevant preclinical models provides a robust platform for target validation and the development of novel therapeutic strategies. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous scientific studies aimed at advancing our understanding of TRPA1's role in health and disease.
References
- 1. Ambient ozone concentrations induce airway hyperresponsiveness in some rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of itch-associated response induced by repeated application of oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 controls inflammation and pruritogen responses in allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TRPA1/TRPV1 in acute ozone exposure induced murine model of airway inflammation and bronchial hyperresponsiveness - Li - Journal of Thoracic Disease [jtd.amegroups.org]
A Technical Guide to the Species-Specific Pharmacology of A-967079 at the TRPA1 Ion Channel
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the divergent effects of the TRPA1 modulator A-967079 across various species, detailing the molecular mechanisms, quantitative differences, and the experimental protocols used for their determination.
Executive Summary
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious chemical, thermal, and mechanical stimuli, making it a prime target for the development of novel analgesics. This compound has been identified as one of the most potent and selective antagonists of mammalian TRPA1. However, extensive research has unveiled striking species-specific differences in its pharmacological profile. While this compound acts as a potent antagonist at human and rat TRPA1, it paradoxically functions as an agonist at chicken and frog TRPA1, with other species like the green anole showing insensitivity.[1] This guide provides a comprehensive overview of these species-dependent effects, presenting quantitative data, the underlying molecular basis, and detailed experimental methodologies critical for researchers in the field.
Quantitative Pharmacology of this compound
The potency of this compound varies significantly across species, a crucial consideration for preclinical model selection and data interpretation. In mammalian species, it functions as a high-affinity antagonist, whereas in certain non-mammalian species, it acts as an agonist.
| Species | Channel | Assay Type | Pharmacological Effect | Potency (IC50/EC50) | Reference |
| Human | TRPA1 | Calcium Influx / Electrophysiology | Antagonist | IC50: 67 nM | [2][3][4][5] |
| Human | TRPA1 (expressed in HEK293) | Calcium Influx (Cinnamaldehyde-induced) | Antagonist | IC50: 79 nM | [4] |
| Rat | TRPA1 | Calcium Influx / Electrophysiology | Antagonist | IC50: 289 nM | [2][3][4][5] |
| Mouse | TRPA1 | Calcium Influx | Antagonist | Not activated by this compound | [1] |
| Chicken | TRPA1 | Calcium Influx / Electrophysiology | Agonist | This compound (30 µM) evokes response | [1] |
| Western Clawed Frog | TRPA1 | Calcium Influx | Agonist | Acts as an agonist | [1] |
| Green Anole | TRPA1 | Calcium Influx | No Effect | Insensitive | [1] |
| Human (Mutant) | TRPA1 (L881I) | Calcium Influx | Agonist | EC50: 26.5 ± 1.1 µM | [1] |
Table 1: Species-Specific Potency and Efficacy of this compound on TRPA1 Channels.
Molecular Basis of Species-Specific Action
The contrasting effects of this compound are not arbitrary but are dictated by a specific molecular switch within the channel's structure. Research pinpointed the origin of this functional divergence to a single amino acid residue located within the putative fifth transmembrane domain (TM5).[1]
In humans and mice, this position is occupied by a leucine (B10760876) residue (L881), which is critical for the antagonistic action of this compound.[1] Conversely, in the chicken TRPA1, this position contains an isoleucine. This single substitution is responsible for converting this compound into an agonist.[1] The critical nature of this residue was confirmed through site-directed mutagenesis; mutating the human TRPA1 channel to mimic the chicken sequence (L881I) resulted in a channel that could be activated, rather than inhibited, by this compound.[1]
Figure 1: this compound interaction with mammalian vs. avian TRPA1.
Experimental Protocols
The characterization of this compound's activity relies primarily on two key techniques: calcium imaging and electrophysiology. These methods allow for the functional assessment of TRPA1 channel activity in response to chemical modulators.
Ratiometric Calcium Imaging
This technique is used to measure changes in intracellular free calcium ([Ca²⁺]i) upon channel activation in a population of cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected with the plasmid DNA encoding the specific TRPA1 channel variant (e.g., human, chicken, or mutant).
-
Dye Loading: Adherent cells are incubated for 30 minutes at room temperature in a standard bath solution (e.g., HEPES-buffered saline) containing the ratiometric calcium indicator Fura-2 AM (0.1 mg/ml) and a surfactant like Pluronic F-127 (0.02%) to aid dye solubility.[6]
-
Wash: Cells are washed with the bath solution to remove extracellular dye.
-
Measurement: Cells are alternately excited with 340 nm and 380 nm light. The ratio of the fluorescence emission intensity (measured at ~510 nm) at these two excitation wavelengths is recorded over time.[6]
-
Compound Application: A baseline fluorescence ratio is established before the application of this compound or a known TRPA1 agonist (e.g., cinnamaldehyde).
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in [Ca²⁺]i. An increase indicates channel opening and calcium influx.
Figure 2: Experimental workflow for ratiometric calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This high-resolution technique measures the flow of ions directly through the TRPA1 channels in the membrane of a single cell, providing detailed information about channel gating.
Methodology:
-
Cell Preparation: Transfected HEK293 cells expressing the target TRPA1 channel are prepared on coverslips.
-
Recording Setup: A glass micropipette with a ~1 µm tip diameter is filled with an intracellular-like solution and pressed against a cell to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is then clamped to a holding potential (e.g., -60 mV).
-
Solutions:
-
Compound Application: this compound or other test compounds are applied to the cell via the bath solution.
-
Data Recording: Currents flowing across the membrane are recorded in response to voltage steps or during compound application. An inward current (at negative potentials) reflects cation influx.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Implications for Drug Discovery and Development
The pronounced species-specific effects of this compound have significant consequences for TRPA1-targeted drug discovery programs.
-
Model Selection: The choice of animal model is critical. While rats are suitable for studying the antagonistic effects of this compound, they may not predict the compound's behavior in other species. Avian or amphibian models are unsuitable for studying its antagonistic properties but offer a unique platform to investigate its agonistic mechanism.[1]
-
Translational Challenges: The data underscore the potential for poor translation of pharmacological data from preclinical animal models to human clinical trials if the molecular determinants of drug action are not conserved across species.
-
Structure-Activity Relationship (SAR): The identification of the L881 residue as a key determinant provides a valuable tool for medicinal chemists to design new TRPA1 modulators with tailored species selectivity or, conversely, with a conserved mechanism of action across preclinical species and humans.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A-967079: In Vitro Experimental Protocols for TRPA1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of A-967079, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and step-by-step protocols for key in vitro assays.
Mechanism of Action
This compound is a selective blocker of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection of noxious stimuli, including pungent chemicals, inflammatory agents, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the sensation of pain and inflammation. This compound exerts its antagonistic effect by binding to the TRPA1 channel protein, thereby preventing its activation by agonists and subsequent downstream signaling.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data for human and rat TRPA1 channels.
Table 1: Inhibitory Potency of this compound on Human TRPA1
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Influx Assay | HEK293 | Cinnamaldehyde | 67 | [1][2] |
| Electrophysiology | HEK293 | Supercinnamaldehyde | 6.6 | [3] |
| Calcium Influx Assay | HEK293 | Cinnamaldehyde | 79 | [2] |
Table 2: Inhibitory Potency of this compound on Rat TRPA1
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Influx Assay | HEK293 | Allyl isothiocyanate (AITC) | 289 | [1][2] |
| Electrophysiology | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
TRPA1 Antagonist Assay using Calcium Influx Measurement
This protocol describes how to measure the inhibitory effect of this compound on TRPA1 activation in a cell-based calcium influx assay using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human or rat TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
TRPA1 agonist (e.g., Cinnamaldehyde or Allyl isothiocyanate - AITC)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Seeding:
-
Seed HEK293-TRPA1 cells in 96-well black, clear-bottom plates at a density of 50,000 to 80,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and growth to a confluent monolayer.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the TRPA1 agonist (e.g., 100 mM Cinnamaldehyde or AITC in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound and a working solution of the agonist in HBSS with 20 mM HEPES. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Loading with Calcium Indicator:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS to a final concentration of 2-5 µM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Measurement of TRPA1 Inhibition:
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES, leaving 100 µL of buffer in each well after the final wash.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or similar).
-
Add the desired concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time (typically 2-5 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the influx of calcium.
-
Calculate the percentage of inhibition by this compound at each concentration relative to the response with the agonist alone.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of this compound on a neuroblastoma cell line.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, SK-N-BE(2))
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording TRPA1 channel currents in HEK293 cells and assessing the inhibitory effect of this compound.
Materials:
-
HEK293 cells expressing TRPA1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
This compound
-
TRPA1 agonist (e.g., AITC)
Protocol:
-
Cell Preparation:
-
Plate HEK293-TRPA1 cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of Compounds:
-
Apply the TRPA1 agonist to the cell using a perfusion system to elicit an inward current.
-
Once a stable current is achieved, co-apply the agonist with different concentrations of this compound to measure the inhibition of the TRPA1 current.
-
-
Data Acquisition and Analysis:
-
Record the current responses using appropriate software (e.g., pCLAMP).
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
TRPA1 Signaling Pathway
Caption: this compound blocks the TRPA1 channel, preventing agonist-induced cation influx and downstream signaling.
Experimental Workflow for TRPA1 Antagonist Assay
Caption: Workflow for determining the IC50 of this compound using a calcium influx assay.
Logical Relationship of this compound's Effect
Caption: Logical flow of this compound's action from channel binding to pain signal inhibition.
References
preparing A-967079 stock solution with DMSO
Application Notes: A-967079
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] It demonstrates high selectivity for TRPA1 over other TRP channels and a wide range of other ion channels, enzymes, and G-protein-coupled receptors.[2] this compound is an invaluable tool for researchers studying nociception, neurogenic inflammation, and respiratory conditions, as TRPA1 is a key sensor for a variety of noxious and inflammatory stimuli.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) for use in both in vitro and in vivo experimental settings.
Mechanism of Action
TRPA1 is a non-selective cation channel predominantly expressed in the sensory neurons of the dorsal root and trigeminal ganglia.[1] It is activated by a diverse array of stimuli, including environmental irritants (e.g., allyl isothiocyanate from mustard oil), cold temperatures, and endogenous inflammatory mediators.[1] Activation of the TRPA1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain and inflammatory signals. This compound selectively blocks this channel, thereby inhibiting neuronal activation and subsequent downstream signaling pathways associated with pain and inflammation.[4] It has demonstrated analgesic effects in various preclinical models of pain.[2]
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. It is supplied as a crystalline solid and should be considered hazardous until more information is available.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid ingestion, inhalation, and contact with skin and eyes.[5] Wash hands thoroughly after handling. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Quantitative Data Summary
The physicochemical and biological properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Chemical Name | (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime[2] |
| Molecular Formula | C₁₂H₁₄FNO[1][6] |
| Molecular Weight | 207.24 g/mol [1][6][7] |
| CAS Number | 1170613-55-4[2][6] |
| Appearance | White to off-white solid[6] |
| Purity | ≥98%[2] |
| IC₅₀ (human TRPA1) | 67 nM[1][2][4][6][7] |
| IC₅₀ (rat TRPA1) | 289 nM[2][4][6][7] |
| Solubility in DMSO | Up to 100 mg/mL (approx. 482.53 mM)[6][8] |
| Storage (Powder) | -20°C for up to 3 years[6][7][8] |
| Storage (DMSO Stock) | -80°C for up to 1 year[7][8], or -20°C for up to 1 month[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, recommended)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Calculation: Calculate the required mass of this compound and volume of DMSO to achieve a 100 mM concentration.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 100 mM stock:
-
Mass (mg) = 0.1 mol/L x 0.001 L x 207.24 g/mol = 20.724 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile amber vial.
-
Dissolution:
-
Add the corresponding volume of high-purity DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonication in an ultrasonic bath for 5-10 minutes is recommended to ensure complete solubilization.[6][8] Gentle warming can also aid dissolution.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.[7]
-
Store the aliquots upright at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[6][7][8]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the primary DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, HBSS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): It is often practical to first prepare an intermediate stock solution (e.g., 1 mM or 10 mM) in DMSO or the final aqueous buffer to facilitate more accurate final dilutions.
-
Final Dilution:
-
Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) as it can have biological effects.[9]
-
Example for preparing 1 mL of a 10 µM working solution from a 100 mM stock:
-
First, prepare a 1:100 dilution: Add 1 µL of 100 mM stock to 99 µL of buffer to get a 1 mM solution.
-
Next, prepare another 1:100 dilution: Add 10 µL of the 1 mM solution to 990 µL of buffer to get the final 10 µM working solution. The final DMSO concentration will be 0.01%.
-
-
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for more than one day, as the compound is sparingly soluble and may precipitate out of solution.[5]
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Blocks the TRPA1 Signaling Pathway.
References
- 1. This compound, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 2. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-967079 In Vivo Administration in Rats
These application notes provide detailed protocols for the in vivo administration of A-967079, a selective TRPA1 antagonist, in rat models. The information is intended for researchers, scientists, and drug development professionals investigating nociception and inflammatory pain.
Compound Information
-
Compound: this compound
-
Mechanism of Action: A selective and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] It blocks the channel, preventing the influx of cations (like Ca²⁺) that leads to neuronal depolarization and the sensation of pain.
-
Selectivity: this compound displays high selectivity for TRPA1, with IC₅₀ values of 67 nM for human TRPA1 and 289 nM for rat TRPA1 receptors.[2][3][4][5] It shows over 1000-fold selectivity for TRPA1 compared to other TRP channels.[4]
Quantitative Data Summary
The following table summarizes recommended in vivo dosages of this compound in various rat models based on published studies.
| Dosage | Route of Administration | Vehicle | Rat Model | Key Findings | Reference |
| 30 µmol/kg | Intravenous (i.v.) | Polyethylene (B3416737) glycol | Uninjured, CFA-Inflamed, Osteoarthritic | Reduced responses of WDR neurons to noxious pinch stimulation.[2][5][6] Decreased spontaneous activity of WDR neurons in CFA-inflamed rats.[5][7] | [2][5][6][7] |
| 10 mg/kg | Intravenous (i.v.) | Not specified | Bone Cancer Pain | Relieved mechanical allodynia and thermal hyperalgesia. | [8] |
| 6.2 mg/kg | Intravenous (i.v.) | Not specified | Neuropathic Pain | Used as a TRPA1 antagonist for intervention studies. | [6] |
| 100 mg/kg | Intraperitoneal (i.p.) | 5% DMSO in sesame oil | Sprague-Dawley (Pharmacokinetic study) | Cₘₐₓ: 26.6 µM; tₘₐₓ: 1.50 h; Distribution half-life: 1.8 h. | [4] |
Signaling Pathway Diagram
The diagram below illustrates the role of the TRPA1 channel in nociception and the inhibitory action of this compound. Noxious stimuli activate the TRPA1 channel on sensory neurons, leading to an influx of Ca²⁺ and Na⁺, which depolarizes the cell and transmits a pain signal. This compound blocks this channel, preventing depolarization and subsequent pain signal transmission.
Experimental Protocols
Protocol 1: Intravenous (i.v.) Administration for Nociceptive Models
This protocol is based on studies using a 30 µmol/kg dosage in pain and inflammation models.[2][6][7]
-
Preparation of this compound Solution:
-
For a formulation suitable for intravenous injection, dissolve this compound in a vehicle such as polyethylene glycol (PEG).[7]
-
Alternatively, a formulation of DMSO, PEG300, Tween80, and ddH₂O can be prepared:
-
Create a stock solution of this compound in fresh DMSO (e.g., 41 mg/mL).[3]
-
For a 1 mL final solution, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.[3]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[3]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. Use this solution immediately.[3]
-
-
-
Animal Handling and Administration:
-
Use adult male Sprague-Dawley or Wistar rats (weight range 250-350 g).
-
Acclimate animals to handling and experimental conditions for several days prior to the experiment.
-
Administer the prepared this compound solution via a lateral tail vein. The injection should be completed over a 6-7 minute period.[7]
-
The control group should receive an equivalent volume of the vehicle alone.
-
-
Post-Administration Monitoring:
-
Behavioral assessments (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) should be conducted at baseline and at specified time points post-injection (e.g., 5, 15, 25, and 35 minutes).[7]
-
The maximum effect on pinch-evoked activity in inflamed rats was observed 35 minutes post-injection.[2]
-
Protocol 2: Intraperitoneal (i.p.) Administration for Pharmacokinetic Studies
This protocol is adapted from a pharmacokinetic study administering 100 mg/kg.[4]
-
Preparation of this compound Suspension:
-
Prepare a vehicle of 5% DMSO in sesame oil.[4]
-
Suspend this compound in the vehicle to achieve the target concentration for a 100 mg/kg dose. Ensure the suspension is homogeneous by vortexing or sonicating.
-
-
Animal Handling and Administration:
-
Use adult male Sprague-Dawley rats (250-350 g).[4]
-
Administer the suspension via intraperitoneal injection.
-
The control group should receive an equivalent volume of the 5% DMSO/sesame oil vehicle.
-
-
Sample Collection for Pharmacokinetics:
-
Divide rats into groups, with each group corresponding to a specific time point for blood collection (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-injection).[4]
-
At the designated time, collect blood samples (e.g., via cardiac puncture under terminal anesthesia).
-
Process the blood to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated method like HPLC-MS/MS.[4][9]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rat model of inflammatory pain.
Important Considerations
-
Solubility: this compound is soluble in DMSO (up to 41 mg/mL) and ethanol.[3] When preparing aqueous solutions for injection, ensure the final concentration of organic solvents is minimized and compatible with the route of administration.
-
Stability: Stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Formulated solutions for injection should be used immediately.[3]
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pharmacokinetics: The route of administration significantly impacts the pharmacokinetic profile. Intraperitoneal injection of 100 mg/kg resulted in a tₘₐₓ of 1.5 hours.[4] Intravenous administration will result in a much faster onset of action, with effects observed within minutes.[2][6] The choice of dosage and route should be guided by the specific experimental question.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-967079 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on nociceptive primary afferent C-fibers and is a key player in the detection of noxious chemical, mechanical, and thermal stimuli. Its activation contributes to the sensation of pain and neurogenic inflammation. This compound has demonstrated analgesic and anti-inflammatory properties in various preclinical models, making it a valuable tool for studying the role of TRPA1 in pain pathophysiology and for the development of novel analgesic therapies.
These application notes provide detailed protocols for the administration of this compound in common rodent models of pain, summarize key quantitative data, and illustrate the underlying signaling pathway.
Mechanism of Action
This compound acts as a selective blocker of the TRPA1 ion channel. By binding to the channel, it prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is triggered by TRPA1 agonists. This blockade inhibits the depolarization of nociceptive neurons and the subsequent release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This, in turn, reduces neurogenic inflammation and attenuates pain signaling.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various assays and animal models.
Table 1: In Vitro Potency of this compound
| Species | Assay Type | IC50 Value | Reference |
| Human | Electrophysiology | 51 nM | [1] |
| Human | Ca²⁺ Assay | 67 nM | [1][2] |
| Rat | Electrophysiology | 101 nM | [1] |
| Rat | Ca²⁺ Assay | 289 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Pain Type | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Allyl isothiocyanate (AITC)-induced nocifensive response | Chemical | Rat | Oral (p.o.) | ED50: 23.2 mg/kg | Reduction in nocifensive behaviors | [1] |
| Osteoarthritis (MIA model) | Inflammatory | Rat | Oral (p.o.) | Not specified | Analgesic efficacy | [1] |
| Complete Freund's Adjuvant (CFA)-induced inflammation | Inflammatory | Rat | Intravenous (i.v.) | 30 µmol/kg | Reduced responses of WDR neurons to noxious pinch and mechanical stimulation | [2] |
| Bone Cancer Pain (Walker 256 cells) | Cancer | Rat | Intravenous (i.v.) | 10 mg/kg | Relief of mechanical allodynia and thermal hyperalgesia | [3][4] |
| Formalin Test (Early Phase) | Inflammatory | Mouse | Intraperitoneal (i.p.) | 16 µg/20 µl (intraplantar) | 54% reduction in pain reaction | [5] |
| AITC-induced nocifensive response | Chemical | Mouse | Intraperitoneal (i.p.) | 16 µg/20 µl (intraplantar) | 48% reduction in pain reaction | [5] |
| Neuropathic Pain (nerve injury) | Neuropathic | Rat | Oral (p.o.) | Not specified | Attenuation of cold allodynia | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of TRPA1 activation and its inhibition by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a rodent pain model.
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test in Rats with Inflammatory Pain
Objective: To evaluate the effect of this compound on mechanical hypersensitivity in a rat model of complete Freund's adjuvant (CFA)-induced inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Von Frey filaments (calibrated set)
-
Elevated wire mesh platform with clear plastic enclosures
-
Syringes and needles for injection
Procedure:
-
Animal Habituation:
-
For 3-5 days prior to testing, acclimate the rats to the testing environment by placing them in the plastic enclosures on the wire mesh platform for at least 30 minutes each day.
-
-
Baseline Measurement:
-
On the day of the experiment, place the rats in the enclosures and allow them to acclimate for 30 minutes.
-
Determine the baseline paw withdrawal threshold (PWT) for both hind paws using the "up-down" method with the von Frey filaments. Start with a mid-range filament (e.g., 4.0 g) and apply it to the plantar surface of the paw with enough force to cause a slight bend. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Based on the response, choose a stronger or weaker filament for the next application. Continue until the 50% withdrawal threshold is determined.
-
-
Induction of Inflammation:
-
Briefly restrain the rat and inject 100 µl of CFA into the plantar surface of one hind paw. The contralateral paw will serve as a control.
-
-
This compound Administration:
-
24 hours after CFA injection, when inflammation and hypersensitivity are established, administer this compound or vehicle.
-
For intravenous (i.v.) administration, a dose of 30 µmol/kg can be used, dissolved in a suitable vehicle like polyethylene glycol.[2] The injection should be given over a 6-7 minute period.[2]
-
-
Post-Treatment Behavioral Testing:
-
Measure the PWT at various time points after this compound administration (e.g., 5, 15, 25, and 35 minutes post-injection).[2]
-
Record the force in grams that elicits a withdrawal response.
-
-
Data Analysis:
-
Calculate the 50% PWT for each animal at each time point.
-
Compare the PWT of the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).
-
Protocol 2: Assessment of Nociception using the Formalin Test in Mice
Objective: To determine the effect of this compound on formalin-induced nociceptive behaviors in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/sesame oil)
-
Formalin solution (e.g., 2.5% in saline)
-
Male CD-1 mice (20-25 g)
-
Observation chambers (clear plastic cylinders)
-
Syringes and needles for injection
-
Timer
Procedure:
-
Animal Habituation:
-
On the day of the experiment, place the mice individually in the observation chambers and allow them to acclimate for at least 30 minutes.
-
-
This compound Administration:
-
Administer this compound or vehicle prior to the formalin injection. For intraperitoneal (i.p.) administration, a dose range can be explored based on pilot studies. Alternatively, for intraplantar administration to assess local effects, a dose of 16 µg/20 µl has been used.[5] The pre-treatment time should be determined based on the route of administration (e.g., 30 minutes for i.p.).
-
-
Formalin Injection:
-
Briefly restrain the mouse and inject 20 µl of 2.5% formalin solution into the plantar surface of one hind paw using a 30-gauge needle.
-
-
Observation of Nociceptive Behaviors:
-
Immediately after the formalin injection, return the mouse to the observation chamber and start the timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for both Phase 1 and Phase 2 for each animal.
-
Compare the results of the this compound-treated group with the vehicle-treated group for each phase using an appropriate statistical test (e.g., t-test or ANOVA). This compound is expected to have a more pronounced effect in Phase 1.[5]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in pain and inflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust behavioral studies to further elucidate the therapeutic potential of TRPA1 antagonism. It is recommended that researchers optimize doses and administration routes for their specific experimental models and conditions.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for A-967079 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in nociceptive neurons.[1][2] TRPA1 is a key player in mediating inflammatory pain, making it a significant target for the development of novel analgesic drugs.[1] Calcium imaging assays are a widely used method to screen and characterize compounds that modulate the activity of ion channels like TRPA1. This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays to determine its inhibitory effects on TRPA1 channel activation.
Mechanism of Action
This compound acts as a selective blocker of the TRPA1 ion channel.[3] The activation of TRPA1 by agonists, such as allyl isothiocyanate (AITC) or cinnamaldehyde, leads to an influx of cations, including calcium (Ca²⁺), into the cell.[4] This increase in intracellular calcium concentration ([Ca²⁺]i) can be detected using fluorescent calcium indicators. This compound competitively binds to the TRPA1 channel, preventing its opening by agonists and thereby inhibiting the subsequent rise in [Ca²⁺]i.[5]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human TRPA1 | 67 nM | [3][6][7][8][9][10][11] |
| Rat TRPA1 | 289 nM | [3][6][7][8][9][10][11] | |
| Selectivity | >1000-fold for TRPA1 over other TRP channels | N/A | [3] |
| Solubility | DMSO | 41 mg/mL (197.83 mM) | [7] |
| Ethanol | 41 mg/mL | [7] | |
| Stock Solution Storage | -80°C | 6 months | [6] |
| -20°C | 1 month | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for a cell-based calcium influx assay using a 96-well plate format, suitable for medium to high-throughput screening of this compound's inhibitory activity.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).
-
This compound
-
TRPA1 Agonist: Allyl isothiocyanate (AITC) or Cinnamaldehyde
-
Calcium Indicator: Fluo-4 AM
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.3).
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom cell culture plates
Equipment
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3)
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate washer
-
Multichannel pipette
Protocol
1. Cell Culture and Plating a. Culture HEK293-hTRPA1 cells in a T75 flask using the complete cell culture medium. b. Once cells reach 80-90% confluency, detach them using trypsin-EDTA. c. Resuspend the cells in fresh culture medium and plate them in a 96-well black, clear-bottom plate at a density of 50,000 to 80,000 cells per well. d. Incubate the plate for 24-48 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.
2. Preparation of Solutions a. This compound Stock Solution (10 mM): Dissolve this compound in DMSO. b. TRPA1 Agonist Stock Solution (e.g., 100 mM AITC): Dissolve AITC in DMSO. c. Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer. To aid in dye solubilization, first mix an equal volume of 20% Pluronic F-127 with the Fluo-4 AM stock solution before diluting in the Assay Buffer. If significant dye leakage is observed, 2.5 mM probenecid can be included in the loading and assay buffers.
3. Dye Loading a. Remove the culture medium from the 96-well plate. b. Wash the cells twice with 100 µL/well of Assay Buffer. c. Add 50 µL/well of the Fluo-4 AM Loading Buffer to each well. d. Incubate the plate at 37°C for 60 minutes in the dark. e. After incubation, wash the cells three times with 100 µL/well of Assay Buffer to remove excess dye. f. Add 80 µL/well of Assay Buffer to each well.
4. Compound Preparation and Application (Antagonist Mode) a. This compound Dilution Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. The final concentrations should typically range from 1 nM to 10 µM to generate a dose-response curve. Include a vehicle control (DMSO in Assay Buffer). b. Agonist Plate: Prepare the TRPA1 agonist (e.g., AITC) at a concentration that elicits a submaximal response (e.g., EC₈₀, which needs to be predetermined) in Assay Buffer.
5. Fluorescence Measurement a. Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. b. Program the instrument to perform the following steps: i. Baseline Reading: Record the baseline fluorescence for 15-30 seconds. ii. Antagonist Addition: Add 20 µL/well of the this compound serial dilutions (or vehicle) to the cell plate. iii. Incubation: Incubate the plate for 10-20 minutes at room temperature. iv. Agonist Addition: Add 25 µL/well of the TRPA1 agonist solution. v. Post-Addition Reading: Immediately begin recording the fluorescence intensity for 2-5 minutes.
Data Analysis
-
Response Calculation: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalization: Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (vehicle-treated wells).
-
IC₅₀ Determination: Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
Conclusion
This document provides a comprehensive guide for utilizing this compound in calcium imaging assays to characterize its inhibitory effects on the TRPA1 channel. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings engaged in pain research and drug discovery. The methodologies can be adapted for various TRPA1-expressing cell types and different calcium imaging platforms.
References
- 1. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. cs229.stanford.edu [cs229.stanford.edu]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium imaging - Wikipedia [en.wikipedia.org]
- 8. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 9. hellobio.com [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for A-967079 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in nociception, neurogenic inflammation, and pain signaling pathways.[4][5][6] The ability of this compound to selectively block TRPA1 channels makes it an invaluable tool for researchers studying pain mechanisms and for the development of novel analgesic drugs.[1][5] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings to characterize its effects on TRPA1 channel activity.
Mechanism of Action
This compound acts as a selective blocker of the TRPA1 receptor.[2] It exhibits inhibitory activity at nanomolar concentrations, effectively reducing the influx of cations through the TRPA1 channel that is typically induced by agonist compounds such as allyl isothiocyanate (AITC) or cinnamaldehyde. This antagonistic action leads to a decrease in neuronal excitability, which is the basis for its analgesic and anti-inflammatory properties.[1]
Quantitative Data Summary
The inhibitory potency of this compound on TRPA1 channels has been quantified across different species. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human | 67 nM | [2][3][7][8] |
| IC50 | Rat | 289 nM | [2][3][7][8] |
Signaling Pathway of TRPA1 Antagonism by this compound
The following diagram illustrates the signaling pathway affected by this compound. TRPA1 agonists typically induce a conformational change in the channel, leading to cation influx and neuronal depolarization. This compound binds to the TRPA1 channel, preventing this activation and subsequent downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro electrophysiology experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Stock Solution (10-100 mM): Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM to 100 mM.[2][3] For example, to make a 10 mM stock solution, dissolve 2.07 mg of this compound (MW: 207.24 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for up to one month.[8] Avoid repeated freeze-thaw cycles.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is designed for recording from cultured cells (e.g., HEK293 cells expressing TRPA1) or isolated primary neurons.
1. Cell Preparation:
-
Culture cells expressing the TRPA1 channel of interest on glass coverslips suitable for microscopy and electrophysiology.
-
For primary neurons, follow standard dissociation and culturing protocols.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP.[4] Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
This compound Working Solution: On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (e.g., 100 nM to 1 µM). The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply a TRPA1 agonist (e.g., 100 µM AITC) to activate the TRPA1 channels and record the inward current.
-
Wash out the agonist with the external solution.
-
Perfuse the cells with the this compound working solution for 2-5 minutes.
-
Co-apply the TRPA1 agonist and this compound and record the current to determine the inhibitory effect of this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to test the effect of this compound.
Data Analysis and Interpretation
The primary outcome of these experiments is the quantification of the inhibitory effect of this compound on TRPA1-mediated currents. This is typically calculated as the percentage of inhibition of the agonist-induced current in the presence of this compound compared to the agonist-induced current alone. Dose-response curves can be generated by testing a range of this compound concentrations to determine the IC50 value.
Troubleshooting
-
Poor Seal Formation: Ensure clean pipette tips and solutions. The cell membrane health is also critical.
-
No Agonist Response: Verify the expression and functionality of the TRPA1 channels in the chosen cell line. Check the agonist solution's freshness and concentration.
-
High Leak Current: This may indicate a poor seal or cell damage. Discard the recording and use a new cell.
-
Vehicle Effects: Always perform control experiments with the vehicle (DMSO) at the same final concentration used for this compound to rule out any non-specific effects.
By following these detailed protocols, researchers can effectively utilize this compound as a selective antagonist to investigate the role of TRPA1 channels in various physiological and pathophysiological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for A-967079 Dissolution in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of A-967079, a potent and selective TRPA1 receptor antagonist, for use in aqueous solutions for both in vitro and in vivo research applications.
Introduction
This compound is a valuable pharmacological tool for studying the role of the Transient Receptor Potential Ankryin 1 (TRPA1) channel in various physiological and pathological processes, including pain, inflammation, and respiratory conditions.[1] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[2] This document outlines effective methods for preparing stable and usable aqueous solutions of this compound for experimental use.
Solubility and Physicochemical Properties
This compound is a crystalline solid with a molecular weight of 207.24 g/mol .[1] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Molar Concentration (approx.) |
| DMSO | 100 mg/mL[3][4][5] | 482.53 mM[3][4][5] |
| Ethanol | 100 mM[1][6] | 482.53 mM |
| Ethanol:Water (1:1, v/v) | 10 mM | 48.25 mM |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL[2] | ~1.45 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 12.06 mM |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 12.06 mM |
Experimental Protocols
Preparation of a Concentrated Stock Solution in an Organic Solvent
The recommended method for preparing aqueous solutions of this compound is to first create a concentrated stock solution in a suitable organic solvent. DMSO is the most commonly used and recommended solvent.[2][3][4][7][8]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (use freshly opened DMSO as it is hygroscopic, which can impact solubility)[3][7]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for complete dissolution)[3][4]
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[3][4]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3]
Preparation of Aqueous Working Solutions for In Vitro Assays
For most in vitro applications, the DMSO stock solution is diluted with the desired aqueous buffer (e.g., PBS, cell culture medium).
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, HBSS, cell culture medium)
-
Sterile tubes
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Add the this compound stock solution to the aqueous buffer and immediately vortex to mix. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects on the biological system.
-
It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Prepare the aqueous working solution fresh on the day of the experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
Preparation of Formulations for In Vivo Administration
For in vivo studies, specific formulations are required to maintain the solubility and bioavailability of this compound. Below are two examples of commonly used formulations.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation [3][4]
This formulation is suitable for intravenous or intraperitoneal administration.
-
Prepare a clear stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly. This formulation can achieve a solubility of at least 2.5 mg/mL.[3]
Protocol 2: DMSO and Corn Oil Formulation [3]
This formulation is suitable for oral or subcutaneous administration.
-
Prepare a clear stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to a sterile tube.
-
Add 90% corn oil to the tube.
-
Vortex the mixture thoroughly to ensure a uniform suspension. This formulation can achieve a solubility of at least 2.5 mg/mL.[3]
Signaling Pathway and Experimental Workflow
TRPA1 Signaling Pathway
This compound is a selective antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a variety of noxious stimuli, including cold temperatures, environmental irritants, and endogenous inflammatory mediators.[1] Activation of TRPA1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of a pain signal.
Caption: this compound inhibits the TRPA1 channel, blocking downstream signaling.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
This compound is for research use only and should not be used for human or veterinary diagnostic or therapeutic purposes.[2] It should be handled as a hazardous material.[2] Avoid ingestion, inhalation, and contact with eyes and skin.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Wash hands thoroughly after handling.[2] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ≥98% (HPLC), Selective Transient Receptor Potential Anykrin 1 (TRPA1) antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for A-967079: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for A-967079, a potent and selective TRPA1 receptor antagonist. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.
Introduction
This compound, with the chemical name (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime, is a valuable tool for studying the role of the TRPA1 ion channel in various physiological and pathological processes.[1][2] Its efficacy and reproducibility in experimental settings are directly dependent on its stability. This document outlines the known stability profile of this compound in both solid and solution states and provides detailed protocols for its handling and storage, as well as for assessing its stability.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄FNO | [3] |
| Molecular Weight | 207.24 g/mol | [3] |
| Appearance | White to off-white or tan crystalline solid | [4] |
| Purity | ≥98% (HPLC) | [3][5] |
Stability and Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following tables summarize the recommended storage conditions and known stability data.
Solid-State Stability
This compound is stable as a solid when stored under appropriate conditions.
| Storage Temperature | Recommended Duration | Notes |
| -20°C | ≥ 3 years | Recommended for long-term storage.[6] |
| +4°C | Up to 12 months | Suitable for short-term storage.[3] |
Solution Stability
The stability of this compound in solution is dependent on the solvent, storage temperature, and duration.
Organic Solvents:
| Solvent | Concentration | Storage Temperature | Recommended Duration |
| DMSO | Up to 100 mM | -80°C | ≤ 1 year |
| -20°C | ≤ 1 month | ||
| Ethanol (B145695) | Up to 100 mM | -80°C | ≤ 6 months |
| -20°C | ≤ 1 month |
Aqueous Solutions:
This compound has limited solubility in aqueous buffers. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
Biological Matrices (Plasma):
A study on the stability of this compound in rabbit plasma provided the following insights[1]:
| Condition | Temperature | Stability |
| Benchtop | Room Temperature | Stable for up to 10 hours. Degradation was observed beyond this time. |
| Freeze-Thaw | -80°C to RT | Stable for at least 3 cycles. |
| Short-term | 4°C | Stable for up to 10 days. |
| Long-term | -30°C or -80°C | Stable for at least 30 days. |
| Autosampler | 15°C | Stable for at least 24 hours. |
Signaling Pathway of TRPA1 Inhibition by this compound
This compound is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[5][7] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[8] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation.[9] this compound exerts its effect by blocking the TRPA1 channel, thereby preventing ion influx and subsequent neuronal activation.[7][10]
Experimental Protocols
The following protocols provide detailed methodologies for preparing solutions of this compound and for conducting stability studies.
Protocol for Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 482.53 µL of DMSO to 10 mg of this compound).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in section 3.2.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[11][12][13][14][15]
Objective: To identify potential degradation products and degradation pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a temperature-controlled oven (e.g., 70°C).
-
At defined time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate) and UV detection is a common starting point. A previously published method utilized a polymeric reversed-phase column with a mobile phase of 0.1% ammonium formate (B1220265) in water and acetonitrile.[1][16]
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Summary and Recommendations
-
Long-term storage of solid this compound is recommended at -20°C.
-
Stock solutions in DMSO or ethanol should be stored at -80°C for optimal stability.
-
Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
-
When conducting experiments in biological matrices, be mindful of the limited benchtop stability at room temperature.
-
For comprehensive stability assessment, a forced degradation study as outlined in the protocol is recommended.
By following these guidelines, researchers can ensure the quality and reliability of their experimental results when using this compound.
References
- 1. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijcrt.org [ijcrt.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Injection of A-967079
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of A-967079, a potent and selective TRPA1 receptor antagonist. The information compiled is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Introduction to this compound
This compound is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with IC50 values of 67 nM for human TRPA1 and 289 nM for the rat isoform.[1][2][3] It is a valuable tool for studying the role of TRPA1 in various physiological and pathological processes, including pain and inflammation.[4] this compound has demonstrated efficacy in animal models of neuropathic and inflammatory pain.[5] The compound exhibits good penetration of the central nervous system (CNS).[1][2]
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for appropriate vehicle selection and formulation.
| Property | Value | Reference |
| Molecular Weight | 207.24 g/mol | |
| Molecular Formula | C12H14FNO | |
| Appearance | Crystalline solid | [6] |
| Purity | >98% | |
| Solubility | ||
| DMSO | ≥12 mg/mL, ~30-100 mg/mL | [1][6] |
| Ethanol | ~20-41 mg/mL (up to 100 mM) | [1][6] |
| Water | Insoluble | [1] |
| Aqueous Buffers | Sparingly soluble | [6] |
Recommended Vehicles for In Vivo Injection
The poor aqueous solubility of this compound necessitates the use of a vehicle for in vivo administration. The choice of vehicle will depend on the desired route of administration, concentration of this compound, and the specific experimental model. Below are established vehicle formulations for this compound.
| Vehicle Composition | Route of Administration | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (i.v.) | ≥ 2.5 mg/mL (12.06 mM) | [2] |
| 10% DMSO, 90% Corn Oil | Intravenous (i.v.) | ≥ 2.5 mg/mL (12.06 mM) | [2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | Not specified | Not specified | [1] |
| 5% DMSO, 95% Corn Oil | Not specified | Not specified | [1] |
| Polyethylene glycol (PEG) | Intravenous (i.v.) | 30 µmol/kg dose | [2][3] |
| Carboxymethyl cellulose-Na (CMC-Na) | Oral | ≥ 5 mg/mL (Homogeneous suspension) | [1] |
| 1:2 solution of DMSO:PBS (pH 7.2) | Not specified | ~0.3 mg/mL | [6] |
Experimental Protocols
Preparation of this compound Formulation for Intravenous Injection
This protocol describes the preparation of a common vehicle formulation for intravenous administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). Ensure the DMSO is fresh as moisture can reduce solubility.[1]
-
Add PEG300. In a sterile tube, add the required volume of the this compound DMSO stock solution. To this, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly until the solution is clear.
-
Add Tween-80. Add Tween-80 to the mixture to a final concentration of 5% of the total volume. Mix until the solution is clear.
-
Add Saline. Add sterile saline to reach the final desired volume (45% of the total volume). Mix gently but thoroughly.
-
Final Concentration. The final concentration of DMSO in this formulation is 10%. The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2] It is recommended to use the prepared solution immediately for optimal results.[1]
Preparation of Vehicle Control
A vehicle control solution should be prepared in parallel with the drug formulation. The vehicle control should contain the same components in the same final concentrations as the drug solution, but without this compound.
Procedure:
-
In a sterile tube, combine 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mix thoroughly until a homogenous solution is formed.
Signaling Pathway and Experimental Workflow
TRPA1 and TRPV1 Signaling Context
This compound is a selective antagonist of the TRPA1 channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons, often co-expressed with another key thermosensitive channel, TRPV1. Activation of these channels by various noxious stimuli leads to an influx of cations, depolarization of the neuron, and the generation of pain signals. The following diagram illustrates a simplified overview of the signaling context.
Caption: Simplified signaling pathway of TRPA1 and TRPV1 in sensory neurons.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo experiment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
protocol for using A-967079 in cell culture
Application Notes: A-967079
Introduction
This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system, where it functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress.[3][4][5] Its role in pain, neurogenic inflammation, and itch has made it a significant target for therapeutic intervention.[1][6] this compound blocks the TRPA1 channel, thereby inhibiting the influx of cations like Ca²⁺ and preventing the depolarization of sensory neurons.[7]
Mechanism of Action
This compound acts as a direct blocker of the TRPA1 channel. It binds to a pocket formed by transmembrane helices S5 and S6, and the pore helix, physically occluding the ion conduction pathway.[8] This prevents channel activation by various agonists, thereby attenuating downstream signaling cascades associated with pain and inflammation.[9] The compound exhibits high selectivity for TRPA1, with over 1000-fold selectivity against other TRP channels (including TRPV1) and more than 150-fold selectivity over a broad panel of other ion channels, enzymes, and G-protein-coupled receptors.
Applications in Cell Culture
This compound is a valuable tool for in vitro studies investigating the role of the TRPA1 channel in various cellular processes. Key applications include:
-
Studying TRPA1 Function: Investigating the physiological and pathophysiological roles of TRPA1 in different cell types, such as neurons, immune cells, and cancer cells.[3][7][10]
-
Calcium Imaging: Blocking agonist-induced calcium influx to confirm the involvement of TRPA1 in cellular activation.[7][11]
-
Neuroinflammation and Pain Research: Assessing the downstream effects of TRPA1 inhibition on neuronal sensitization and the release of neuropeptides like CGRP.[5]
-
Cancer Biology: Evaluating the impact of TRPA1 blockade on cell viability, proliferation, and apoptosis in cancer cell lines where TRPA1 is expressed.[3]
-
Immunology: Probing the role of TRPA1 in immune cell function, such as T-cell activation and calcium signaling.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Inhibitory Potency (IC₅₀)
| Target | Species | IC₅₀ Value | Cell System | Reference |
| TRPA1 | Human | 67 nM | Recombinant | [11][12] |
| TRPA1 | Human | 79 nM | HEK293 Cells | [11] |
| TRPA1 | Rat | 289 nM | Recombinant | [11][12] |
Table 2: Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 20.72 mg/mL (~100 mM) | |
| Ethanol | 20.72 mg/mL (~100 mM) |
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the mechanism of action and typical experimental workflows for this compound.
Figure 1. Mechanism of this compound as a TRPA1 channel antagonist.
Figure 2. General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the final working concentration for cell culture experiments.
Materials:
-
This compound powder (M.W. 207.24 g/mol )
-
Anhydrous or fresh Dimethyl sulfoxide (B87167) (DMSO)[12]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 20 mM). Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[12]
-
Calculate the required mass of this compound powder using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example: For 1 mL of a 10 mM stock solution: 10 mM x 1 mL x 207.24 g/mol = 2.07 mg
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2] When stored at -20°C, it is recommended to use within one month.[11]
Protocol 2: General Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the cell type and experimental endpoint.[13]
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)[14]
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).[13]
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period. This can range from minutes for acute signaling events to hours or days for viability or gene expression studies.[7][11][13]
-
After incubation, proceed with the desired downstream assay (e.g., calcium imaging, cell viability assay, protein extraction).
Protocol 3: Calcium Influx Assay
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent indicator to assess the inhibitory effect of this compound on TRPA1 activation.
Materials:
-
Cells expressing TRPA1 (e.g., HEK293-hTRPA1, primary neurons) seeded in a black, clear-bottom 96-well plate[11][15]
-
Pluronic F-127 (optional, to aid dye loading)[15]
-
Probenecid (B1678239) (optional, to prevent dye leakage)[15]
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound and TRPA1 agonist (e.g., AITC) working solutions
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) in assay buffer. Pluronic F-127 (0.1%) and probenecid (2 mM) can be included.[15] b. Remove the culture medium and add the loading solution to each well. c. Incubate at 37°C for 60 minutes.[15]
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Inhibitor Pre-incubation: a. Add assay buffer containing various concentrations of this compound or vehicle control to the respective wells. b. Incubate at 37°C for 10-15 minutes.[11][15]
-
Fluorescence Measurement: a. Place the plate in a fluorescence plate reader and measure the baseline fluorescence. b. Using the plate reader's injector, add the TRPA1 agonist to the wells. c. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: a. Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Fura-2) in response to the agonist. b. Plot the agonist response against the concentration of this compound to determine the IC₅₀ value.
Figure 3. Workflow for a calcium influx assay with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A cell-penetrating scorpion toxin enables mode-specific modulation of TRPA1 and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Optimization of a High-Throughput Bioassay for TRPM7 Ion Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-967079: Application Notes and Protocols for Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-967079, a potent and selective TRPA1 (Transient Receptor Potential Ankryin 1) channel antagonist, in various preclinical models of pain. This document includes a summary of its efficacy, detailed experimental protocols, and a schematic of its mechanism of action.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in pain signaling.[1] TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons and is activated by a variety of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and products of oxidative stress. Its activation is implicated in the pathophysiology of acute, inflammatory, and neuropathic pain.[2] this compound offers high selectivity for TRPA1 over other TRP channels and a range of other ion channels and receptors, making it a precise tool for target validation.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy and potency of this compound in various preclinical pain models and in vitro assays.
Table 1: In Vitro Potency of this compound
| Species | IC50 | Reference |
| Human TRPA1 | 67 nM | [3][4] |
| Rat TRPA1 | 289 nM | [3][4] |
Table 2: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose | Efficacy | Reference |
| Neurogenic Pain | |||||
| Allyl isothiocyanate (AITC)-induced pain | Mouse | Intra-paw | 16 μg/20 μl | 48% reduction in nocifensive response | [5] |
| Formalin-induced pain (early phase) | Mouse | Intra-paw | Not Specified | 54% reduction in pain reaction | [5] |
| Inflammatory Pain | |||||
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Intravenous | 30 μmol/kg | Reduced WDR neuron responses to noxious pinch | [4][6] |
| Zymosan-induced Temporomandibular Joint (TMJ) pain | Mouse | Intraperitoneal | 100 mg/kg (pre-treatment) | Inhibited hyper-nociception | [7] |
| Complete Freund's Adjuvant (CFA)-induced TMJ pain | Mouse | Intraperitoneal | 100 mg/kg (pre-treatment), 60 mg/kg (daily) | Inhibited pain-like behaviors | [7] |
| Neuropathic Pain | |||||
| Paclitaxel-induced neuropathic pain | Mouse | Intraperitoneal | Not Specified | Did not attenuate heat hyperalgesia | [5] |
| Spinal nerve ligation | Rat | Intrathecal | Low dose (not specified) | Reduced mechanical allodynia-like symptoms | [8] |
| Cancer Pain | |||||
| Bone cancer pain (Walker 256 cells) | Rat | Intravenous | 10 mg/kg | Relieved mechanical allodynia and thermal hyperalgesia | [9][10] |
| Melanoma-induced cancer pain | Mouse | Intrathecal | Not Specified | Attenuated mechanical and cold allodynia | [11] |
| Human Pain Model | |||||
| JT010 (TRPA1 agonist)-induced pain | Human | Intradermal co-injection | 10 μM | 98% reduction in pain | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
AITC-Induced Acute Neurogenic Pain in Mice
This model assesses the ability of a compound to block acute pain mediated by the activation of TRPA1 channels.
Materials:
-
This compound
-
Allyl isothiocyanate (AITC)
-
Vehicle (e.g., 20% cremophor EL in saline)
-
Male Swiss mice (20-25 g)
-
Microsyringes
Procedure:
-
Habituate mice to the experimental setup (e.g., clear observation chambers) for at least 30 minutes before testing.
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound (e.g., 16 μg in 20 μl) or vehicle via intra-paw injection into the plantar surface of the right hind paw.
-
After a predetermined pretreatment time (e.g., 15 minutes), inject AITC (e.g., 0.5% in saline, 20 μl) into the same paw.
-
Immediately after AITC injection, observe the mouse and record the total time spent licking, biting, or flinching the injected paw for a period of 5-10 minutes.
-
Compare the duration of nocifensive behaviors between the this compound-treated group and the vehicle-treated control group to determine the percentage of pain reduction.[5]
Formalin-Induced Inflammatory Pain in Mice
This biphasic model allows for the assessment of a compound's effects on both acute neurogenic pain (early phase) and inflammatory pain with central sensitization (late phase).
Materials:
-
This compound
-
Formalin solution (e.g., 2.5% in saline)
-
Vehicle
-
Male Swiss mice (20-25 g)
-
Microsyringes
Procedure:
-
Acclimatize mice to the observation chambers.
-
Administer this compound or vehicle via the desired route (e.g., intra-paw).
-
After the appropriate pretreatment time, inject formalin (20 μl) into the plantar surface of the right hind paw.
-
Observe and record the cumulative time spent licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
This compound has been shown to be effective in reducing the pain response in the early phase of the formalin test.[5]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a persistent inflammatory state, allowing for the evaluation of a compound's effect on chronic inflammatory pain and mechanical hypersensitivity.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Male Sprague-Dawley rats (250-400 g)
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test)
Procedure:
-
Induce inflammation by injecting CFA (e.g., 100 μl) into the plantar surface of the rat's hind paw.
-
Allow several days for the inflammation and associated pain behaviors to develop fully.
-
Establish a baseline measurement of mechanical withdrawal threshold using von Frey filaments and thermal withdrawal latency.
-
Administer this compound (e.g., 30 μmol/kg, i.v.) or vehicle.[4]
-
At various time points post-administration, re-assess mechanical and thermal sensitivity.
-
This compound has been shown to reduce the responses of wide dynamic range (WDR) neurons to noxious mechanical stimuli in CFA-inflamed rats, indicating an analgesic effect.[4][6]
Bone Cancer Pain Model in Rats
This model mimics the pain associated with bone cancer and is used to test the efficacy of analgesics in this specific context.
Materials:
-
This compound
-
Walker 256 carcinosarcoma cells
-
Vehicle
-
Female Wistar rats
-
Von Frey filaments
-
Apparatus for assessing thermal sensitivity
Procedure:
-
Establish the bone cancer model by injecting Walker 256 cells into the tibial medullary cavity.
-
Monitor the development of pain behaviors, such as mechanical allodynia and thermal hyperalgesia, over several days (e.g., 7-14 days).[9][10]
-
Once pain behaviors are established, administer this compound (e.g., 10 mg/kg, i.v.) or vehicle.[9][10]
-
Measure paw withdrawal thresholds to mechanical and thermal stimuli at different time points after drug administration to assess the analgesic effect.
-
This compound has been demonstrated to alleviate both mechanical allodynia and thermal hyperalgesia in this model.[9][10]
Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: Mechanism of action of this compound in blocking pain signaling.
Experimental Workflow for AITC-Induced Pain Model
Caption: Workflow for assessing this compound efficacy in the AITC model.
Logical Relationship of Pain Model Types and this compound Application
Caption: Summary of this compound's application across different pain modalities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 美国GlpBio - A 967079 | Selective TRPA1 channel blocker | Cas# 1170613-55-4 [glpbio.cn]
- 7. Evidence That a TRPA1-Mediated Murine Model of Temporomandibular Joint Pain Involves NLRP3 Inflammasome Activation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 11. Transient receptor potential ankyrin 1 (TRPA1) plays a critical role in a mouse model of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Human TRPA1-Specific Pain Model | Journal of Neuroscience [jneurosci.org]
Measuring A-967079 Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel that plays a crucial role in the sensation of pain, inflammation, and respiratory irritation.[4][5][6] As a TRPA1 antagonist, this compound holds therapeutic potential for treating various conditions, including pain and inflammation.[3][7] Accurate measurement of this compound concentration in plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with therapeutic efficacy and potential side effects.
This document provides detailed application notes and protocols for the quantitative analysis of A--967079 in plasma using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][8]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively blocking the TRPA1 ion channel.[1][2] TRPA1 channels are expressed on sensory neurons and are activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. By antagonizing the TRPA1 receptor, this compound inhibits this signaling cascade, thereby reducing pain and inflammation.[9]
Figure 1. This compound inhibits the TRPA1 signaling pathway.
Quantitative Analysis of this compound in Plasma
A validated LC-MS/MS method is the gold standard for quantifying this compound in biological matrices like plasma due to its high sensitivity, selectivity, and wide linear range.[4][5]
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound in rats following a single intravenous administration. This data is crucial for designing and interpreting preclinical studies.
| Parameter | Value | Unit | Reference |
| Cmax | 26.6 | µM | [5][10] |
| Tmax | 1.50 | h | [5][10] |
| Distribution Half-life (t1/2,dis) | 1.8 | h | [5][10] |
| Distribution Constant (Kdis) | 0.3943 | h⁻¹ | [5][10] |
LC-MS/MS Method Validation Parameters
A robust and reliable bioanalytical method requires thorough validation. The table below outlines key validation parameters for the quantification of this compound in rabbit plasma.[4]
| Parameter | Result | Unit | Reference |
| Limit of Detection (LOD) | 25 | nM | [4][5] |
| Linear Range | 0.05 - 200 | µM | [4][5] |
| Accuracy | 100 ± 10.5 | % | [4] |
| Precision (RSD) | < 14.2 | % | [4] |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol details the steps for sample preparation and analysis of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Blank plasma (from the same species as the study samples)
-
Centrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Pipettes
Experimental Workflow
Figure 2. Workflow for plasma sample preparation and analysis.
Step-by-Step Protocol
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. The concentration range should cover the expected concentrations in the study samples.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. The specific gradient will need to be optimized for the particular column and system.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound, a potential transition is m/z 209 → 162.[5][6]
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard in the chromatograms.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is often used.
-
Determine the concentration of this compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the accurate and reliable quantification of this compound in plasma. Adherence to these methodologies is essential for obtaining high-quality data in preclinical and clinical research, ultimately facilitating the development of this compound as a potential therapeutic agent. The use of a validated LC-MS/MS method ensures the necessary sensitivity and specificity for pharmacokinetic and pharmacodynamic assessments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. agilent.com [agilent.com]
- 9. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for A-967079 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying TRPA1 function and for the discovery of novel TRPA1 modulators. This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying new TRPA1 antagonists.
This compound acts as a selective blocker of the TRPA1 channel. It has demonstrated analgesic and anti-inflammatory effects in various preclinical models.[3] The compound exhibits high selectivity for TRPA1 over other TRP channels and a wide range of other ion channels, enzymes, and G-protein-coupled receptors.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, establishing its potency and suitability as a control compound in HTS assays.
| Parameter | Species | Value (nM) | Assay Conditions | Reference |
| IC50 | Human | 67 | Inhibition of cinnamaldehyde-induced calcium influx in HEK293 cells | [1][5][6] |
| IC50 | Rat | 289 | Inhibition of cinnamaldehyde-induced calcium influx in HEK293 cells | [1][5][6] |
| IC50 | Human | 79 | Inhibition of CA-induced increase in calcium influx in HEK293 cells using Fluo-4-AM dye | [1] |
| Selectivity | Over 75 other ion channels, enzymes, and GPCRs | >150-fold | Not specified | [4] |
| Selectivity | Over other TRP channels | >1000-fold | Not specified | [4] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound in an HTS campaign, it is crucial to understand the underlying signaling pathway and the experimental workflow.
TRPA1 Signaling Pathway
The diagram below illustrates the activation of the TRPA1 channel by an agonist (e.g., cinnamaldehyde) leading to calcium influx, and its inhibition by this compound.
Caption: TRPA1 channel activation by an agonist and inhibition by this compound.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a cell-based HTS campaign to identify TRPA1 antagonists using this compound as a control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Immunohistochemistry Following A-967079 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues following treatment with A-967079, a selective TRPA1 (Transient Receptor Potential Ankyrin 1) channel antagonist.[1] This document outlines the necessary steps for tissue preparation, immunostaining, and data analysis to assess the effects of this compound on protein expression and cellular responses.
This compound is a potent antagonist of the TRPA1 receptor, with IC50 values of 67 nM and 289 nM for human and rat receptors, respectively.[2][3] It is utilized in research to investigate the role of TRPA1 in pain and inflammation.[1] This protocol is designed to guide researchers in evaluating the in-situ efficacy of this compound by examining relevant biomarkers in tissue sections.
Data Presentation
Following this compound treatment, quantitative analysis of IHC staining is crucial for evaluating the compound's effect. The following table summarizes potential biomarkers and the expected changes in their expression based on the known function of TRPA1 and the inhibitory action of this compound.
| Biomarker | Cellular Location | Expected Change with this compound Treatment | Rationale |
| TRPA1 | Cell membrane of sensory neurons and other cell types | No direct change in expression level is expected from short-term antagonist treatment, but it is a key target to verify expression in the tissue of interest.[2][4] | This compound is a channel blocker, not a regulator of gene expression.[2] IHC can confirm target presence. |
| Phospho-ERK (pERK) | Nucleus, Cytoplasm | Decrease | TRPA1 activation can lead to the phosphorylation of ERK, a key protein in the MAPK signaling pathway involved in cell proliferation and inflammation.[4] Inhibition by this compound is expected to reduce this activation. |
| Myeloperoxidase (MPO) | Cytoplasm of neutrophils | Decrease in the number of positive cells | TRPA1 antagonism has been shown to reduce the infiltration of neutrophils, for which MPO is a specific marker, to sites of inflammation. |
| F4/80 | Cell membrane of macrophages | Decrease in the number of positive cells | Inhibition of TRPA1 can lead to a reduction in macrophage infiltration at inflammatory sites. |
| Substance P | Cytoplasm of nerve fibers and inflammatory cells | Decrease | TRPA1 activation on sensory neurons can trigger the release of neuropeptides like Substance P, which is involved in neurogenic inflammation. |
| Calcitonin Gene-Related Peptide (CGRP) | Cytoplasm of nerve fibers | Decrease | Similar to Substance P, CGRP is a neuropeptide released upon TRPA1 activation and contributes to vasodilation and inflammation. |
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections after in vivo or in vitro treatment with this compound.
I. Tissue Preparation
-
Tissue Fixation: Immediately following dissection, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[5]
-
Dehydration and Paraffin (B1166041) Embedding:
-
Wash the fixed tissues with running tap water.[5]
-
Dehydrate the tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).[5]
-
Clear the tissues in xylene.[5]
-
Infiltrate and embed the tissues in paraffin wax.[5]
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[5]
-
Deparaffinization and Rehydration:
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining jar filled with a suitable antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.[5]
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[5]
-
Rinse the slides with Phosphate Buffered Saline (PBS).
-
III. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[5] Rinse with PBS.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for your target biomarker (e.g., anti-pERK, anti-MPO, anti-F4/80) in the blocking solution to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS (3 x 5 minutes).
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse the slides with PBS (3 x 5 minutes).
-
Incubate the sections with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Rinse the slides with PBS (3 x 5 minutes).
-
Develop the signal using a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations.
-
Clear in xylene and mount with a permanent mounting medium.
-
IV. Image Acquisition and Analysis
-
Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a camera.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software (e.g., ImageJ, QuPath). The H-score, which combines staining intensity and the percentage of stained cells, is a commonly used semi-quantitative method.[6]
Mandatory Visualization
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for immunohistochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of antibodies for the specific detection of human TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
A-967079: A Potent and Selective TRPA1 Antagonist for Investigating Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-967079 is a highly selective and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a critical sensor for a wide range of noxious stimuli, including environmental irritants and endogenous inflammatory mediators, and its activation on sensory neurons plays a pivotal role in the initiation and propagation of neurogenic inflammation.[2][3] This process involves the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), from nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells.[2][4] this compound serves as an invaluable pharmacological tool to dissect the role of TRPA1 in various physiological and pathophysiological processes, particularly in the context of pain and inflammation.[1][5]
Mechanism of Action
This compound acts as a competitive antagonist at the TRPA1 channel, effectively blocking its activation by various agonists.[6] By inhibiting TRPA1, this compound prevents the influx of cations (primarily Ca2+) into sensory neurons, thereby inhibiting the subsequent release of neuropeptides and attenuating the downstream inflammatory cascade.[2] This selective blockade allows for the specific investigation of TRPA1-mediated signaling pathways in both in vitro and in vivo models of neurogenic inflammation.
Data Presentation
This compound Potency and Selectivity
| Species | IC50 | Selectivity | Reference |
| Human TRPA1 | 67 nM | >1000-fold over other TRP channels | |
| Rat TRPA1 | 289 nM | >150-fold over 75 other ion channels, enzymes, and GPCRs | [7] |
In Vivo Efficacy of this compound in Models of Neurogenic Inflammation and Pain
| Animal Model | Species | This compound Dose & Route | Key Findings | Reference |
| Formalin-Induced Paw Licking (Phase 1) | Mouse | 16 µg/20 µl (intraplantar) | 53.9% reduction in licking time | [5] |
| AITC-Induced Nocifensive Response | Mouse | 16 µg/20 µl (intraplantar) | ~44% reduction in response duration | [5] |
| CFA-Induced Inflammatory Pain | Rat | 30 µmol/kg (i.v.) | Reduced spontaneous activity and mechanical hypersensitivity of WDR neurons | [7][8] |
| Osteoarthritic Pain | Rat | 30 µmol/kg (i.v.) | Decreased responses of WDR neurons to mechanical stimulation | [8] |
| Temporomandibular Joint (TMJ) Pain (Zymosan-induced) | Mouse | 100 mg/kg (i.p.) | Significantly inhibited hyper-nociception | [9] |
| Temporomandibular Joint (TMJ) Pain (CFA-induced) | Mouse | 100 mg/kg (i.p.) loading dose, then 60 mg/kg daily | Significantly inhibited hyper-nociception | [9] |
Signaling Pathways
Experimental Protocols
In Vitro: Calcium Imaging in Cultured Sensory Neurons
Objective: To assess the ability of this compound to inhibit TRPA1 agonist-induced calcium influx in primary sensory neurons.
Materials:
-
Primary dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27 and NGF)
-
Poly-D-lysine and laminin-coated coverslips or plates
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
This compound (Tocris, MedchemExpress, Selleck Chemicals)
-
TRPA1 agonist (e.g., Allyl isothiocyanate (AITC) or cinnamaldehyde)
-
Microscope equipped for ratiometric calcium imaging or fluorescence microscopy
Protocol:
-
Isolate DRG or TG neurons from rodents and culture them on coated coverslips for 24-48 hours.
-
Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions (e.g., 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBS to remove excess dye.
-
Obtain a stable baseline fluorescence recording.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 5-15 minutes.[10]
-
Challenge the cells with a TRPA1 agonist (e.g., 100 µM AITC) in the continued presence of this compound.
-
Record the changes in intracellular calcium concentration.
-
As a control, perform the experiment without this compound to observe the full agonist response.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
In Vivo: Formalin-Induced Paw Licking Model of Neurogenic Pain
Objective: To evaluate the efficacy of this compound in reducing the acute neurogenic pain response in mice.
Materials:
-
Male albino Swiss mice (18-24 g)[5]
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with a clear floor
-
Stopwatches or automated tracking software
Protocol:
-
Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route. For local effects, an intraplantar injection (e.g., 16 µg in 20 µl) can be given 10-15 minutes prior to the formalin injection.[5] For systemic effects, intraperitoneal (i.p.) or intravenous (i.v.) administration would be used with an appropriate pre-treatment time based on pharmacokinetic data.
-
Inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking the injected paw during the first 5 minutes (Phase 1, representing neurogenic pain).
-
The second phase (15-30 minutes), representing inflammatory pain, can also be recorded. This compound is primarily effective in the first phase.[5]
-
Compare the licking times between the vehicle-treated and this compound-treated groups.
Conclusion
This compound is a critical tool for researchers studying the role of TRPA1 in neurogenic inflammation and associated disorders. Its high potency and selectivity allow for precise interrogation of TRPA1-mediated pathways. The protocols outlined above provide a starting point for utilizing this compound in both in vitro and in vivo settings to advance our understanding of neurogenic inflammation and to aid in the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 美国GlpBio - A 967079 | Selective TRPA1 channel blocker | Cas# 1170613-55-4 [glpbio.cn]
- 9. mdpi.com [mdpi.com]
- 10. A cell-penetrating scorpion toxin enables mode-specific modulation of TRPA1 and pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-967079 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of A-967079, a potent and selective TRPA1 receptor antagonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective TRPA1 (Transient Receptor Potential Ankyrin 1) channel antagonist.[1][2][3] It functions by blocking the TRPA1 ion channel, which is involved in the sensation of pain, inflammation, and irritation.[4] this compound has demonstrated analgesic effects in various preclinical models.[2][3] It shows high selectivity for TRPA1 over other TRP channels and a wide range of other receptors and enzymes.[3]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[5] For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most recommended solvents.[5] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of this compound.[1][6]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer. How can I prevent this?
This is a common issue due to the low aqueous solubility of this compound.[5] To improve solubility in aqueous solutions for in vitro experiments, it is recommended to first dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, this stock solution can be further diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[5] It is advisable not to store the aqueous solution for more than one day to avoid precipitation.[5]
Q4: What are the best practices for preparing this compound for in vivo studies?
For in vivo administration, a co-solvent system is typically required. Two common formulations are:
It is critical to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[7] Freshly prepared solutions are recommended for all in vivo experiments.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO may have absorbed moisture.2. Insufficient mixing. | 1. Use newly opened, anhydrous DMSO.[1][6]2. Use an ultrasonic bath or gentle heating to aid dissolution.[6][7] |
| Precipitation occurs during preparation of in vivo formulation. | 1. Solvents not mixed in the correct order.2. Solution not homogenous before adding the next solvent. | 1. Add each solvent one by one as specified in the protocol.2. Ensure the solution is clear and well-mixed at each step.[7] Use of sonication can help.[7] |
| Inconsistent experimental results. | 1. Compound precipitation in the dosing solution.2. Degradation of the compound in aqueous solution. | 1. Prepare the dosing solution fresh on the day of the experiment.[6]2. Do not store aqueous solutions of this compound for more than one day.[5] |
Quantitative Solubility Data
| Solvent / Vehicle | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[6][7] | ~482.53 mM[6][7] | Use of ultrasonic bath recommended.[6] Hygroscopic DMSO can significantly impact solubility.[1][6] |
| DMSO | ≥12 mg/mL | - | - |
| DMSO | ~30 mg/mL[5] | - | - |
| Ethanol | 100 mM | - | - |
| Ethanol | ~20 mg/mL[5] | - | - |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL[5] | - | Purge with an inert gas.[5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[5] | - | Prepare by diluting a DMSO stock solution.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[6] | ~12.06 mM[6] | For in vivo use.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[6] | ~12.06 mM[6] | For in vivo use.[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder (MW: 207.24 g/mol ).[1]
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a 100 mM concentration.
-
If dissolution is slow, place the vial in an ultrasonic water bath until the solution is clear.[6]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[6]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of the 25 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix until clear.
-
50 µL of Tween-80. Mix until clear.
-
450 µL of saline. Mix until clear.
-
-
Use this formulation immediately for animal dosing.[6]
Visualizations
Caption: this compound mechanism of action as a TRPA1 antagonist.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 4. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
A-967079 Technical Support Center: Preventing Precipitation in Experimental Buffers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of A-967079 in experimental buffers.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer
-
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. What is causing this, and how can I prevent it?
-
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound. It occurs because the compound is highly soluble in the organic solvent (DMSO) but sparingly soluble in the aqueous buffer. When the DMSO is diluted, the this compound is rapidly exposed to an environment where its solubility is much lower, causing it to fall out of solution.
Here are the primary causes and recommended solutions to prevent this issue:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound in your pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution to the buffer, not the other way around, and mix gently but thoroughly during addition. |
| High Final Concentration | The intended final concentration of this compound in the aqueous buffer may exceed its maximum solubility limit in that specific medium. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific buffer system (see Experimental Protocols section). |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the DMSO stock to a cold buffer can induce precipitation. | Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous buffer for dilutions. This can significantly improve the solubility of the compound. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the aqueous buffer can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution. | Keep the final DMSO concentration in your experimental medium below 0.5%, and ideally at or below 0.1%, to minimize both precipitation and cellular toxicity. This may require preparing a more concentrated initial stock in DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[1] For most biological experiments, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][2][3]
Q2: What is the solubility of this compound in various solvents?
A2: The solubility of this compound can vary. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~30 mg/mL[1] | ~144.76 mM | - |
| DMSO | 41 mg/mL[2] | 197.83 mM | Use fresh, moisture-free DMSO.[2] |
| DMSO | 100 mg/mL[3] | 482.53 mM | Requires sonication.[3] |
| Ethanol | ~20 mg/mL[1] | ~96.51 mM | - |
| Dimethyl Formamide (DMF) | ~20 mg/mL[1] | ~96.51 mM | - |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1] | ~1.45 mM | Prepared by diluting a DMSO stock.[1] |
Q3: Can I store this compound in an aqueous buffer after dilution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, freshly prepare the working solution for each experiment.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitated after being in the cell culture incubator for a few hours. What could be the cause?
A4: Delayed precipitation can occur due to several factors. The compound may have low thermodynamic stability in the complex environment of the cell culture medium. Interactions with salts, proteins, or other components in the medium can lead to the formation of insoluble complexes over time. Additionally, cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound. To mitigate this, ensure the final concentration is well below the solubility limit and consider preparing fresh solutions for long-term experiments.
Q5: How does this compound work?
A5: this compound is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][4] TRPA1 is a non-selective cation channel that is activated by a wide range of noxious stimuli, leading to the sensation of pain and neurogenic inflammation. By blocking this channel, this compound can attenuate these responses.
Experimental Protocols
Protocol for Preparing this compound Working Solutions to Prevent Precipitation
This protocol provides a step-by-step method for diluting a DMSO stock of this compound into an aqueous buffer for in vitro experiments.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm the Aqueous Buffer: Warm your experimental buffer (e.g., complete cell culture medium with serum) to the temperature of your experiment (e.g., 37°C).
-
Perform an Intermediate Dilution (Optional but Recommended): To minimize the solvent shock, first, create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in pre-warmed buffer to get a 1 mM solution in 10% DMSO. Mix gently.
-
Prepare the Final Working Solution: Add a small volume of the stock or intermediate solution to your pre-warmed buffer while gently vortexing or swirling. For example, add 1 µL of a 10 mM DMSO stock to 1 mL of buffer to get a 10 µM final concentration with 0.1% DMSO.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for your experiment. Use the freshly prepared solution immediately.
Protocol for Determining the Maximum Soluble Concentration (Kinetic Solubility Assay)
This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer.
-
Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.
-
Add to Buffer: In a clear 96-well plate, add a fixed, small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed experimental buffer. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, and 6 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength between 500-700 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Caption: Workflow for preparing this compound working solutions to prevent precipitation.
Caption: this compound blocks the TRPA1 signaling pathway to inhibit pain and inflammation.
References
Technical Support Center: A-967079 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-967079 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5] It blocks the activation of TRPA1, which is a non-selective cation channel involved in the detection of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[6] By inhibiting TRPA1, this compound can reduce pain and inflammation in various preclinical models.[6][7]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][8][9] For in vivo experiments, it is often first dissolved in DMSO and then diluted with a suitable vehicle.[9] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[10] It is recommended to prepare aqueous solutions on the same day of use and avoid repeated freeze-thaw cycles.[8][9]
Q3: Can this compound be used in species other than rodents?
Caution is advised when using this compound in non-mammalian species. Interestingly, studies have shown that this compound can act as an agonist (activator) of TRPA1 in chickens and western clawed frogs, demonstrating significant species-specific differences in its pharmacological action.[11] Therefore, its effects in other species should be carefully validated.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Ensure this compound is fully dissolved. For aqueous-based formulations, prepare the solution fresh on the day of the experiment. Consider using a vehicle known to improve solubility, such as a mixture of DMSO, PEG300, and Tween 80 in saline.[4] Visually inspect the solution for any precipitate before administration. |
| Suboptimal Dose | The effective dose of this compound can vary depending on the animal model, route of administration, and the specific pathological condition being studied.[12][13] Review the literature for established effective doses in similar models. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions. |
| Incorrect Route of Administration | The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the pharmacokinetics and efficacy of this compound.[14] Ensure the chosen route is appropriate for the experimental model and allows the compound to reach the target tissue. |
| Species-Specific Differences | Be aware that the potency of this compound differs between species, with IC50 values of 67 nM for human TRPA1 and 289 nM for rat TRPA1.[1][3][10] Furthermore, in some non-mammalian species, it can act as an agonist.[11] Verify the suitability of this compound for your chosen animal model. |
| Timing of Administration | The timing of drug administration relative to the induction of the pathological state or behavioral testing is critical. For acute models, administration is typically done shortly before the stimulus. For chronic models, a consistent dosing schedule is required.[12] |
| Metabolism and Bioavailability | Although this compound has been reported to have good oral bioavailability, factors such as first-pass metabolism can influence its systemic exposure.[14] If efficacy is low, consider a different route of administration or formulation to enhance bioavailability. |
Issue 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Vehicle Effects | The vehicle used to dissolve and administer this compound can have its own biological effects. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. |
| High Dose | While this compound is highly selective for TRPA1, very high concentrations may lead to off-target effects.[3] If unexpected effects are observed, consider reducing the dose. |
| Interaction with Other Receptors | This compound has been shown to be highly selective for TRPA1 over many other ion channels and receptors.[3] However, if unexpected pharmacological effects are observed, consult the literature for any newly identified off-target interactions. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various preclinical models.
Table 1: Efficacy of this compound in Pain Models
| Model | Species | Route of Administration | Dose | Efficacy | Reference |
| AITC-induced Nocifensive Response | Mouse | Intraplantar | 16 µg/20 µl | 48% reduction in pain reaction | [15] |
| Formalin Test (Early Phase) | Mouse | Intraplantar | Not specified | 54% reduction in pain reaction | [15] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Intravenous | 30 µmol/kg | Significant reduction in neuronal responses to noxious pinch and mechanical stimulation | [10] |
| Bone Cancer Pain | Rat | Intravenous | 10 mg/kg | Significant relief of mechanical and thermal hyperalgesia | [13] |
| Temporomandibular Joint (TMJ) Inflammatory Hyperalgesia (Zymosan & CFA models) | Mouse | Intraperitoneal | 100 mg/kg (initial), 60 mg/kg (daily) | Significantly inhibited hyper-nociception | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Vehicle | Reference |
| Cmax | 26.6 µM | Intraperitoneal | 5% DMSO/sesame oil | [14] |
| tmax | 1.50 h | Intraperitoneal | 5% DMSO/sesame oil | [14] |
| Distribution Half-life (t1/2,dis) | 1.8 h | Intraperitoneal | 5% DMSO/sesame oil | [14] |
| Elimination Half-life (t1/2,el) | 92.2 h | Intraperitoneal | 5% DMSO/sesame oil | [14] |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To assess the efficacy of this compound in reducing inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[4]
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Baseline Measurements: Acclimate the rats to the testing environment. Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw.
-
Drug Administration: At a predetermined time point post-CFA injection (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., intraperitoneal or intravenous injection). For chronic studies, administer this compound daily.[12]
-
Behavioral Testing: At various time points after drug administration, re-assess mechanical and thermal sensitivity in both paws.
-
Data Analysis: Compare the withdrawal thresholds and latencies between the this compound-treated group, the vehicle-treated group, and baseline measurements.
Protocol 2: Allyl isothiocyanate (AITC)-Induced Acute Nociception Model
Objective: To evaluate the ability of this compound to block TRPA1 agonist-induced acute pain.
Materials:
-
This compound
-
Vehicle
-
Allyl isothiocyanate (AITC)
-
Male C57BL/6 mice (20-25 g)
-
Observation chambers
Procedure:
-
Acclimation: Place mice in individual observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraplantar or intraperitoneal injection) at a specified time before AITC injection.
-
AITC Injection: Inject a small volume (e.g., 20 µL) of AITC solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after AITC injection, observe the mice and record the total time spent licking or flinching the injected paw for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound blocks the TRPA1 channel, preventing pain signaling.
Caption: Workflow for assessing this compound in vivo efficacy.
Caption: Decision tree for troubleshooting this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 美国GlpBio - A 967079 | Selective TRPA1 channel blocker | Cas# 1170613-55-4 [glpbio.cn]
- 3. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]
- 7. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 967079 | TRPA1 channel Blocker | Hello Bio [hellobio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of A-967079
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using A-967079, a selective TRPA1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It blocks the activation of TRPA1, which is involved in pain and inflammation pathways.[1][2]
Q2: What are the on-target potencies of this compound for different species?
The inhibitory potency (IC50) of this compound varies between species. The known values are summarized in the table below.
| Species | IC50 (nM) |
| Human | 67[3] |
| Rat | 289[3] |
Q3: Is this compound selective for TRPA1?
Yes, this compound is a highly selective antagonist for the TRPA1 channel. It has been shown to be over 1000-fold selective for TRPA1 over other TRP channels, including TRPV1, TRPV3, TRPV4, and TRPM8. Furthermore, it has been tested against a panel of 75 other ion channels, enzymes, and G-protein coupled receptors and was found to be more than 150-fold selective for TRPA1.
Q4: Are there any known off-target effects of this compound?
While generally very selective, some minor off-target activity has been observed at higher concentrations. In a screening panel of 75 proteins, this compound at a concentration of 10 µM showed modest inhibition of ligand binding to the following targets:
-
Dopamine (B1211576) transporter (SLC6A3): 43% inhibition
-
Norepinephrine (B1679862) transporter (SLC6A2): 32% inhibition
-
Melatonin receptor 1A (MTNR1A): 31% inhibition
No significant effects (<30% inhibition) were observed on the other 72 proteins in the panel at this concentration.
Q5: Does this compound have any species-specific effects I should be aware of?
Yes, this compound exhibits significant species-specific differences in its pharmacological action. While it is an antagonist in mammals (human and rat), it has been shown to act as an agonist on chicken and frog TRPA1 channels.[4] Therefore, it is crucial to consider the species being used in your experiments.
Q6: Are there any known effects of this compound on locomotor activity or cardiovascular function?
Studies have indicated that this compound does not produce any known locomotor or cardiovascular side effects, which can be a common issue with other TRP channel antagonists.[3]
Troubleshooting Guide
Problem 1: I am not observing the expected antagonism of TRPA1 in my cellular assay.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for the IC50 of the species you are studying (see FAQ 2). For initial experiments, it is advisable to use a concentration at least 10-fold higher than the IC50.
-
-
Possible Cause 2: Species-Specific Effects.
-
Solution: Verify the species of your experimental system. If you are using a non-mammalian system, such as avian or amphibian cells, this compound may be acting as an agonist (see FAQ 5).
-
-
Possible Cause 3: Compound Stability.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure proper storage of the compound as per the manufacturer's instructions to avoid degradation.
-
-
Possible Cause 4: Assay Interference.
-
Solution: Some assay components can interfere with the activity of the compound. Run appropriate vehicle controls and consider if other compounds in your assay medium could be affecting the results.
-
Problem 2: I am observing unexpected physiological effects in my in vivo experiment.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While this compound is highly selective, consider the possibility of off-target effects, especially at higher doses. The known minor interactions with dopamine and norepinephrine transporters (see FAQ 4) could potentially lead to neurological or physiological changes. Reduce the dosage if possible and monitor for specific side effects related to these transporters.
-
-
Possible Cause 2: Pharmacokinetics and Bioavailability.
-
Solution: The route of administration and the formulation can significantly impact the bioavailability and exposure of the compound. Ensure that the delivery method is appropriate for achieving the desired concentration at the target site.
-
Problem 3: I see conflicting results in the literature regarding the effect of this compound.
-
Possible Cause: Differences in Experimental Systems.
-
Solution: Carefully compare the experimental conditions between the studies, paying close attention to the species used, the concentration of this compound, the specific assay performed, and the TRPA1 agonist used for stimulation. The species-specific agonistic versus antagonistic effect is a major potential source of discrepancy.
-
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Species | Target | Assay Type | IC50 (nM) |
| Human | TRPA1 | Calcium Influx | 67[3] |
| Rat | TRPA1 | Calcium Influx | 289[3] |
Table 2: Summary of Known Off-Target Activities of this compound at 10 µM
| Target | Protein Family | Effect | % Inhibition |
| SLC6A3 | Solute Carrier Family | Inhibition of Ligand Binding | 43% |
| SLC6A2 | Solute Carrier Family | Inhibition of Ligand Binding | 32% |
| MTNR1A | G-Protein Coupled Receptor | Inhibition of Ligand Binding | 31% |
Experimental Protocols
Key Experiment: In Vitro Selectivity Screening (General Workflow)
The selectivity of this compound is typically determined using a panel of in vitro assays. A common high-throughput method is a radioligand binding assay or a functional assay measuring a downstream signaling event.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing A-967079 Concentration for Calcium Assays
Welcome to the technical support center for the use of A-967079 in calcium assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel that, upon activation, allows the influx of cations, including calcium (Ca2+), into the cell. This influx of calcium can be measured using fluorescent calcium indicators. This compound blocks the TRPA1 channel, thereby inhibiting the influx of calcium and reducing the fluorescent signal in response to a TRPA1 agonist.
Q2: What is the recommended concentration range for this compound in a calcium assay?
The optimal concentration of this compound can vary depending on the cell type, expression level of TRPA1, and the specific assay conditions. However, based on its IC50 values and published data, a concentration range of 100 nM to 1 µM is a good starting point for most cell-based calcium assays. For complete blockade of human TRPA1, a concentration of 1 µM has been shown to be effective.[3]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[4] When preparing working solutions, it is important to minimize the final DMSO concentration in your assay to avoid solvent effects, ideally keeping it below 0.5%.[5]
Q4: Which cell lines are suitable for studying this compound's effect on human TRPA1?
Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for the heterologous expression of human TRPA1 and are well-suited for calcium assays with this compound.[4][6][7] Commercially available cell lines stably expressing human TRPA1 are also an excellent option for consistent results.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No inhibition of TRPA1 agonist-induced calcium signal by this compound. | 1. This compound concentration is too low. | Increase the concentration of this compound. A concentration of 1 µM is generally sufficient to completely block human TRPA1.[3] Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific cell system. |
| 2. Insufficient pre-incubation time with this compound. | Increase the pre-incubation time of the cells with this compound before adding the TRPA1 agonist. A pre-incubation time of 15-30 minutes at room temperature or 37°C is a good starting point. | |
| 3. Degradation of this compound. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Ensure the stock solution has been stored properly at -20°C or -80°C.[4] | |
| 4. Low TRPA1 expression in cells. | Verify the expression of functional TRPA1 channels in your cell line using a potent TRPA1 agonist as a positive control (e.g., AITC or cinnamaldehyde). | |
| High background signal or "spontaneous" calcium influx. | 1. Cell health is poor. | Ensure cells are healthy and not overly confluent. Use cells at a consistent passage number. |
| 2. Assay buffer composition. | Use a buffered salt solution (e.g., HBSS) with controlled calcium concentration. Ensure the buffer is at the correct pH. | |
| 3. Calcium dye loading issues. | Optimize the concentration of the calcium indicator dye and the loading time. Excessive dye concentration can be toxic to cells. | |
| Inconsistent results between experiments. | 1. Variation in cell density. | Plate cells at a consistent density for each experiment. |
| 2. Variation in reagent preparation. | Prepare fresh reagents for each experiment and use consistent dilution schemes. | |
| 3. Fluctuation in incubation times and temperatures. | Standardize all incubation steps in your protocol. | |
| 4. Serum interference. | If your assay medium contains serum, it may interfere with the activity of this compound.[9] Consider running the assay in a serum-free medium or reducing the serum concentration during the assay. | |
| Unexpected increase in calcium signal with this compound alone. | 1. Off-target effects at high concentrations. | While this compound is highly selective for TRPA1, very high concentrations might have off-target effects. Perform a concentration-response curve of this compound alone to check for any agonist activity at the concentrations used. |
| 2. DMSO solvent effects. | High concentrations of DMSO can affect cell membranes and calcium signaling.[10][11] Ensure the final DMSO concentration is low and consistent across all wells, including controls. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 67 nM | Human TRPA1 | [1] |
| IC50 | 289 nM | Rat TRPA1 | [1] |
| Concentration for complete block | 1 µM | Human TRPA1 | [3] |
| Selectivity | >1000-fold over other TRP channels | N/A | [9] |
Experimental Protocols
Protocol: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol provides a general framework for assessing the inhibitory effect of this compound on TRPA1 activation in a cell-based calcium assay.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing human TRPA1 (or another suitable cell line) into a black-walled, clear-bottom 96-well plate at an optimized density.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare the TRPA1 agonist (e.g., allyl isothiocyanate - AITC) at a concentration that elicits a submaximal response (e.g., EC80).
-
After the dye loading incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature, protected from light. Include vehicle control wells (e.g., 0.1% DMSO).
4. Signal Detection:
-
Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence changes over time.
-
Establish a stable baseline reading for each well.
-
Add the TRPA1 agonist to all wells simultaneously using the instrument's fluidics module.
-
Continue recording the fluorescence signal for a sufficient duration to capture the peak response and subsequent decay.
5. Controls:
-
Negative Control: Cells treated with vehicle (DMSO) instead of this compound, followed by agonist addition.
-
Positive Control for Inhibition: A known TRPA1 antagonist.
-
Positive Control for Calcium Influx: A calcium ionophore like ionomycin (B1663694) can be added at the end of the experiment to confirm cell viability and dye loading.
-
Negative Control for TRPA1 Activation: Untransfected parental cells should not show a significant response to the TRPA1 agonist.
6. Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response in the this compound-treated wells to the vehicle control wells.
-
Plot the normalized response against the concentration of this compound to generate a concentration-response curve and calculate the IC50 value.
Visualizations
Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by this compound.
Caption: General experimental workflow for a calcium assay to evaluate this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of Transient Receptor Potential Ankyrin-1 (TRPA1) in Lung Cells by Wood Smoke Particulate Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
addressing A-967079 variability in behavioral results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in behavioral results when using the TRPA1 antagonist, A-967079. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] It exhibits different potencies for the human and rat TRPA1 receptors, with IC50 values of 67 nM and 289 nM, respectively.[2][3] Its primary mechanism of action is to block the TRPA1 channel, thereby inhibiting the downstream signaling pathways involved in pain and inflammation.[1] TRPA1 is a non-selective cation channel expressed in sensory neurons that is activated by a variety of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[4][5]
Q2: I am observing significant variability in the analgesic effect of this compound in my rodent behavioral studies. What are the potential causes?
Variability in the behavioral outcomes with this compound can arise from several factors. These can be broadly categorized as pharmacological, experimental, and biological.
-
Pharmacological Factors:
-
Drug Formulation and Administration: Inconsistent drug formulation can lead to differences in solubility, stability, and bioavailability. This compound is typically dissolved in a vehicle such as DMSO, PEG300, and saline for in vivo studies.[2][6] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment.[3] The route of administration (e.g., intravenous, intraperitoneal) will also significantly impact the pharmacokinetic profile.[7][8]
-
Dose and Timing: The effective dose of this compound can vary depending on the pain model and the species being used. It's essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The timing of behavioral testing relative to drug administration is also critical and should be aligned with the pharmacokinetic profile of the compound.[7][8]
-
-
Experimental Factors:
-
Behavioral Assay-Specific Parameters: Subtle differences in how behavioral tests are conducted can lead to significant variability. For example, in the von Frey test, the type of filament, the application site on the paw, and the acclimation period can all influence the results.[9][10]
-
Environmental Conditions: Factors such as lighting, noise levels, and temperature in the testing room can affect rodent behavior and introduce variability.[11][12]
-
Experimenter Handling: The way animals are handled by the experimenter can impact their stress levels and, consequently, their behavioral responses.[9]
-
-
Biological Factors:
-
Species and Strain Differences: this compound exhibits species-specific activity. For instance, it acts as an antagonist in mammals but as an agonist in chickens.[13] Different strains of mice or rats can also exhibit varying sensitivities to pain and to the effects of this compound.
-
Animal's Pathophysiological State: The efficacy of this compound can differ between naive animals and those in a state of inflammation or neuropathic pain. For example, it has been shown to reduce responses to low-intensity mechanical stimuli in inflamed rats but not in uninjured rats.[14]
-
Sex Differences: Sex can be a biological variable affecting pain perception and analgesic response. It is important to consider and report the sex of the animals used in studies.
-
Q3: Are there known species-specific differences in the activity of this compound?
Yes, this compound displays striking species-specific differences. While it is a potent antagonist of mammalian TRPA1, it has been shown to act as an agonist in chickens and western clawed frogs.[13] In green anole, TRPA1 was found to be insensitive to this compound.[13] These differences are attributed to a single amino acid residue in the TRPA1 channel protein.[13] This highlights the importance of selecting the appropriate animal model and considering potential species-specific effects when interpreting results.
Troubleshooting Guide
Problem: Inconsistent results in mechanical allodynia assessment using the von Frey test.
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation or Administration | Ensure this compound is fully dissolved in the vehicle. Prepare fresh solutions daily.[3] Verify the accuracy of the administered dose and the consistency of the administration route (e.g., intravenous, intraperitoneal). |
| Variability in von Frey Test Protocol | Standardize the acclimation period for the animals in the testing chambers.[11][12] Use a consistent location on the plantar surface of the paw for filament application, avoiding the footpads.[12] Ensure the filament is applied perpendicularly until it just buckles.[10] Use a validated method for determining the withdrawal threshold, such as the up-down method.[10] |
| Inappropriate Timing of Behavioral Testing | Correlate the timing of the von Frey test with the known pharmacokinetic profile of this compound in rats, where the maximum plasma concentration (Cmax) is reached at approximately 1.5 hours after intravenous administration.[7] |
| Influence of Animal's Inflammatory State | Be aware that the effect of this compound on mechanical sensitivity can be dependent on the presence of inflammation. The antagonist has a more pronounced effect on low-intensity mechanical stimuli in inflamed animals compared to naive ones.[14] |
Problem: Lack of efficacy in a thermal hyperalgesia model (e.g., hot plate test).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The effective dose of this compound may differ between mechanical and thermal pain models. Conduct a dose-response study to determine the optimal dose for thermal hyperalgesia. |
| Pain Model Specificity | The contribution of TRPA1 to thermal hyperalgesia can vary depending on the specific model. In a rat bone cancer pain model, this compound was effective against thermal hyperalgesia.[15][16] However, in a mouse model of paclitaxel-induced neuropathy, it did not attenuate heat hyperalgesia.[17] Consider the specific mechanisms of your pain model. |
| Hot Plate Protocol Variability | Ensure the hot plate temperature is accurately calibrated and maintained.[15] Use a consistent cut-off time to prevent tissue damage.[15] Acclimate the animals to the testing apparatus before the experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Pain Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Inflammatory Pain (CFA) | Rat | Intravenous (i.v.) | 30 µmol/kg | Reduced responses of WDR neurons to noxious pinch and low-intensity von Frey stimulation. | [6] |
| Osteoarthritic Pain | Rat | Intravenous (i.v.) | 30 µmol/kg | Reduced responses of WDR neurons to high-intensity mechanical stimulation of the knee joint. | [2] |
| Bone Cancer Pain | Rat | Intravenous (i.v.) | 10 mg/kg | Relieved mechanical allodynia and thermal hyperalgesia. | [15][16] |
| Neurogenic Pain (AITC-induced) | Mouse | Intraplantar (i.pl.) | 16 µg/20 µl | Reduced the duration of the nocifensive response. | [17] |
| Formalin Test (early phase) | Mouse | Intraplantar (i.pl.) | Not specified | Reduced pain reaction by 54%. | [17] |
| Temporomandibular Joint Pain (Zymosan/CFA) | Mouse | Intraperitoneal (i.p.) | 60-100 mg/kg | Significantly reduced hyper-nociception. | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Intravenous Dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 26.6 µM | [7] |
| tmax (Time to Cmax) | 1.50 h | [7] |
| Distribution Half-life (t1/2,dis) | 1.8 h | [7] |
Experimental Protocols
1. Von Frey Test for Mechanical Allodynia in Rats
This protocol is adapted from established methods for assessing mechanical sensitivity.[9][10][11][12]
-
Apparatus: Electronic von Frey apparatus or a set of calibrated von Frey filaments. Elevated wire mesh platform and individual transparent testing chambers.
-
Procedure:
-
Acclimation: Place rats individually in the testing chambers on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing. The environment should be quiet to minimize stress.[12]
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and route.
-
Filament Application: Apply the von Frey filament from underneath the mesh floor to the plantar surface of the hind paw. The filament should be applied perpendicularly until it bends.[10]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the expected response range.
-
If there is a positive response, the next filament tested is one step weaker.
-
If there is no response, the next filament tested is one step stronger.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.[10]
-
-
Timing: Conduct the test at appropriate time points post-drug administration based on the compound's pharmacokinetics.[7]
-
2. Hot Plate Test for Thermal Hyperalgesia in Rats
This protocol is based on standard procedures for the hot plate test.[15][19][20]
-
Apparatus: A commercial hot plate apparatus with precise temperature control. A transparent cylinder to confine the animal to the plate surface.
-
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52 ± 0.5°C).[15]
-
Acclimation: Acclimate the rats to the testing room. Some protocols may include a brief acclimation to the apparatus with the heat turned off.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the rat on the hot plate and start a timer.
-
Response: Observe the animal for signs of nociception, such as licking, flicking of the hind paws, or jumping.
-
Latency Measurement: Record the latency to the first nocifensive response.
-
Cut-off Time: A maximum cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[15] If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.
-
Timing: Perform the test at relevant time points after drug administration.
-
Visualizations
Caption: TRPA1 signaling pathway in sensory neurons and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Electronic von Frey [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence That a TRPA1-Mediated Murine Model of Temporomandibular Joint Pain Involves NLRP3 Inflammasome Activation | MDPI [mdpi.com]
- 19. dol.inf.br [dol.inf.br]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
Technical Support Center: A-967079 Activity in Non-Mammalian Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the activity of A-967079, a known mammalian TRPA1 antagonist, in non-mammalian species.
Frequently Asked Questions (FAQs)
Q1: Why am I observing agonist-like effects of this compound in my chicken-derived cells or in vivo chicken model?
A1: This is an expected, species-specific pharmacological effect. In contrast to its antagonist activity in mammals, this compound functions as an agonist for the chicken TRPA1 (transient receptor potential ankyrin 1) channel.[1] This paradoxical activation is attributed to a single amino acid difference in the transmembrane domain 5 (TM5) of the TRPA1 protein between mammalian and avian species.[1] Therefore, observing excitatory effects, such as increased intracellular calcium ([Ca²⁺]i) or nociceptive behaviors in chickens, is consistent with the compound's known mechanism in this species.
Q2: Is this compound expected to act as an antagonist in zebrafish?
A2: Primarily, yes. This compound has been shown to function as a selective antagonist of the zebrafish TRPA1b channel, effectively blocking nociceptive-like behaviors and intracellular calcium increases induced by TRPA1 agonists like AITC (allyl isothiocyanate) and 4-HNE (4-hydroxynonenal).[2][3] However, some studies have noted complexities in the pharmacology of TRPA1 antagonists in zebrafish, including the potential for partial agonist activity.[4][5]
Q3: I am not seeing a complete block of TRPA1 activity in my zebrafish experiments. What could be the cause?
A3: This could be due to several factors. First, consider the possibility of partial agonism, where the compound may weakly activate the channel even as it blocks the effects of a stronger agonist.[4][5] Additionally, ensure your experimental conditions (e.g., concentration of this compound, specific TRPA1 agonist used, and timing of administration) are optimized. Receptor desensitization and potential off-target effects are other complexities that have been noted in zebrafish TRPA1 studies.[4][5]
Q4: What is the effect of this compound on the Drosophila TRPA1 homolog, Painless?
A4: Currently, there is a lack of published research specifically investigating the effects of this compound on the Drosophila TRPA1 channel, known as Painless. While the Painless channel is a known sensor for noxious stimuli in fruit flies, direct pharmacological data regarding its interaction with this compound is not available in the cited literature.[6][7] Researchers should not assume an antagonist effect and should perform thorough dose-response characterization.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity Observed
-
Symptom: Application of this compound leads to an increase in signal (e.g., intracellular calcium, neuronal firing, behavioral response) instead of the expected inhibition.
-
Probable Cause: You are likely working with a species, such as chicken, where this compound acts as a TRPA1 agonist.[1]
-
Solution:
-
Confirm Species: Verify the species-specific pharmacology of this compound for your model system.
-
Positive Control: Use a known TRPA1 antagonist for your species of interest (e.g., HC-030031 has been shown to inhibit the this compound-induced activation of chicken TRPA1).[1]
-
Re-evaluate Hypothesis: Adjust your experimental hypothesis to account for the agonistic properties of this compound in your model.
-
Issue 2: Inconsistent or Weak Antagonism in Zebrafish
-
Symptom: this compound fails to consistently or completely block the effects of a known TRPA1 agonist in zebrafish larvae.
-
Probable Cause: The concentration may be suboptimal, or the experimental window may not be appropriate to observe the full antagonistic effect. The phenomenon of partial agonism could also contribute.[4][5]
-
Solution:
-
Dose-Response Curve: Perform a full dose-response curve for this compound against a fixed concentration of your TRPA1 agonist to determine the optimal inhibitory concentration.
-
Pre-incubation Time: Ensure an adequate pre-incubation period with this compound before applying the agonist. A 10-minute pre-incubation has been used in published studies.[2]
-
Control for Partial Agonism: Run a control experiment where this compound is applied alone to check for any baseline activation, which would be indicative of partial agonism.
-
Data Presentation
Table 1: this compound Activity on Chicken TRPA1
| Experimental Model | Agonist/Antagonist Effect | Quantitative Measurement | Concentration of this compound | Reference |
| HEK293 cells expressing chicken TRPA1 | Agonist | Increase in intracellular Ca²⁺ | 20 µM / 30 µM | [1] |
| Chicken Dorsal Root Ganglion (DRG) neurons | Agonist | Increase in intracellular Ca²⁺ | 20 µM | [1] |
| In vivo (Chicken) | Agonist | Induction of nociception | Not specified | [1] |
Table 2: this compound Activity on Zebrafish TRPA1b
| Experimental Model | Agonist/Antagonist Effect | Quantitative Measurement | Concentration of this compound | Reference |
| zTRPA1b-HEK293T cells | Antagonist | Inhibition of AITC-induced Ca²⁺ response | 30 µM | [2][3] |
| zTRPA1b-HEK293T cells | Antagonist | Inhibition of 4-HNE-induced Ca²⁺ response | 30 µM | [2][3] |
| Zebrafish Larvae (5 dpf) | Antagonist | Inhibition of AITC-induced locomotor activity | 10 µM | [2][3] |
| Zebrafish Larvae (5 dpf) | Antagonist | Inhibition of 4-HNE-induced locomotor activity | 10 µM | [2][3] |
Experimental Protocols & Visualizations
Protocol: Calcium Imaging in HEK293T Cells Expressing Zebrafish TRPA1b
This protocol is adapted from methodologies described in the literature.[2][3]
-
Cell Culture: Culture HEK293T cells transfected with a zebrafish TRPA1b (zTRPA1b) expression vector under standard conditions.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for a minimum of 2 minutes to establish a stable baseline.
-
Antagonist Incubation: For antagonist experiments, pre-incubate the cells with this compound (e.g., 30 µM) for 10 minutes prior to agonist application.
-
Agonist Application: Apply a known TRPA1 agonist (e.g., AITC or 4-HNE) and record the change in fluorescence ratio.
-
Data Normalization: At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence response. Express the agonist-induced response as a percentage of the maximum response.
TRPA1 Signaling Pathway
The following diagram illustrates the general signaling pathway of TRPA1 activation, leading to a cellular response. In mammals, this compound blocks this pathway. In chickens, it paradoxically initiates it.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive … [ouci.dntb.gov.ua]
- 6. Research Portal [iro.uiowa.edu]
- 7. Drosophila TRPA channel painless inhibits male-male courtship behavior through modulating olfactory sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-967079 in Chronic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TRPA1 antagonist A-967079 in chronic pain models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons that is activated by a variety of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress, contributing to pain and inflammation.[3][5] this compound blocks the activity of the TRPA1 channel, thereby reducing the transmission of pain signals. It has shown analgesic effects in various preclinical pain models.[4][6]
Q2: In which chronic pain models has this compound shown efficacy?
This compound has demonstrated efficacy in several preclinical models of chronic pain, including:
-
Inflammatory Pain: It has been shown to reduce mechanical and cold hyperalgesia in models of persistent inflammation.[7] Systemic injection of this compound has been found to decrease the responses of wide dynamic range (WDR) and nociceptive specific (NS) neurons in rats with Complete Freund's Adjuvant (CFA)-induced inflammation.[1]
-
Neuropathic Pain: While some studies report efficacy, the results in neuropathic pain models are more variable. For instance, one study noted that this compound failed to show efficacy after oral administration in neuropathic pain models, which might be due to limited access to the central nervous system.[8] However, another TRPA1 antagonist, HC-030031, did show efficacy in attenuating tactile allodynia in a paclitaxel-induced neuropathy model.[9]
-
Osteoarthritic Pain: this compound has been reported to have analgesic effects in a rat model of osteoarthritic pain.[10][11]
-
Bone Cancer Pain: Intravenous administration of this compound has been shown to relieve mechanical allodynia and thermal hyperalgesia in a rat model of bone cancer pain.[12]
Q3: What are the known species differences in the activity of this compound?
A significant limitation of this compound is its species-specific activity. While it is a potent antagonist of human and rat TRPA1, it acts as an agonist (activator) on chicken and frog TRPA1.[7] This is due to a single amino acid difference in the TRPA1 channel protein between these species.[7] Researchers should be aware of these differences when selecting animal models for their studies.
Q4: What is the pharmacokinetic profile of this compound?
Following intravenous administration in rats, this compound shows a rapid increase in plasma concentration followed by a quick decrease.[13] Oral administration in rats has been reported to result in robust bioavailability.[10] However, other reports suggest poor bioavailability following intraperitoneal and oral administration, which could contribute to its limited efficacy in some neuropathic pain models.[8][14]
Q5: Are there any known off-target effects of this compound?
This compound is reported to be highly selective for the TRPA1 channel. It displays over 1000-fold selectivity for TRPA1 compared to other TRP channels and more than 150-fold selectivity against a panel of over 75 other ion channels, enzymes, and G-protein-coupled receptors.[10][11] No known locomotor or cardiovascular side effects have been reported.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Lack of efficacy in a neuropathic pain model after oral administration. | 1. Limited CNS Penetration: Oral administration may not achieve sufficient concentrations of this compound in the brain and spinal cord to exert an analgesic effect.[8]2. Poor Oral Bioavailability: Inconsistent absorption from the gut can lead to sub-therapeutic plasma levels.[8][14]3. Inappropriate Animal Model: The specific mechanisms driving neuropathic pain in the chosen model may not be highly dependent on TRPA1 activation. | 1. Switch to a different route of administration: Consider intravenous (i.v.), intraperitoneal (i.p.), or intrathecal (i.t.) injection to bypass first-pass metabolism and ensure higher systemic or targeted CNS exposure.2. Verify drug concentration: Measure plasma and CNS tissue concentrations of this compound to confirm adequate exposure.3. Use a positive control: Include a compound known to be effective in your specific neuropathic pain model to validate the experimental setup.4. Consider a different TRPA1 antagonist: Other TRPA1 antagonists with different pharmacokinetic properties might show better efficacy. |
| Inconsistent results between experiments. | 1. Compound Stability and Solubility: this compound may not be stable or fully solubilized in the vehicle solution, leading to inaccurate dosing.[2][15][16]2. Variability in Animal Model: The severity of the pain phenotype can vary between individual animals.3. Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration technique. | 1. Follow recommended preparation protocols: Prepare this compound solutions fresh for each experiment. Use recommended solvents like DMSO for stock solutions and appropriate vehicles for in vivo administration (e.g., a mix of DMSO, PEG300, Tween 80, and saline).[2][15] Sonication may be required to aid dissolution.[15]2. Increase sample size: Use a sufficient number of animals per group to account for biological variability.3. Standardize procedures: Ensure consistent handling, dosing, and behavioral testing procedures across all experiments. |
| Unexpected agonist-like effects (e.g., increased pain behavior). | 1. Species-Specific Agonism: If using a non-mammalian vertebrate model (e.g., avian or amphibian), this compound may be acting as a TRPA1 agonist.[7] | 1. Verify the species of your animal model: Ensure you are using a species where this compound is a known antagonist (e.g., rat, mouse, human).2. Test a different TRPA1 antagonist: Use an alternative antagonist to confirm that the observed effect is specific to this compound in that species. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | Receptor | IC50 | Reference(s) |
| Human | TRPA1 | 67 nM | [1][2][10][11][15] |
| Rat | TRPA1 | 289 nM | [1][2][10][11][15] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference(s) |
| Cmax | 26.6 | µM | [13] |
| tmax | 1.50 | h | [13] |
| Distribution Half-life (t1/2,dis) | 1.8 | h | [13] |
| Distribution Constant (Kdis) | 0.3943 | h⁻¹ | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is a general guideline and may need to be optimized for specific experimental needs.
-
Stock Solution Preparation:
-
Working Solution for Intravenous (i.v.) Injection:
-
For a 1 mL working solution, start with 50 µL of the 41 mg/mL DMSO stock solution.[2]
-
Add 400 µL of PEG300 and mix until the solution is clear.[2]
-
Add 50 µL of Tween 80 and mix until clear.[2]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[2]
-
It is recommended to use the mixed solution immediately.[2]
-
Protocol 2: CFA-Induced Inflammatory Pain Model in Rats
-
Induction of Inflammation:
-
Male Sprague-Dawley rats (250-400 g) are typically used.[1]
-
Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce inflammation.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 µmol/kg, i.v.) or vehicle. The intravenous injection should be completed over 6-7 minutes.[1]
-
-
Assessment of Nociception:
-
Measure neuronal activity (e.g., responses of WDR neurons to noxious pinch stimulation) at various time points post-injection (e.g., 5, 15, 25, and 35 minutes).[1]
-
Alternatively, behavioral tests such as the von Frey test for mechanical allodynia can be performed.
-
Visualizations
Caption: this compound blocks the TRPA1 channel, preventing pain signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
avoiding confounding factors in A-967079 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-967079 in behavioral studies. Our goal is to help you avoid common confounding factors and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It functions by blocking the TRPA1 receptor, which is a non-selective cation channel primarily expressed on sensory neurons.[3][4] This channel is a sensor for a wide range of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[3][4] this compound has demonstrated analgesic and anti-inflammatory effects in various preclinical models and has good penetration into the central nervous system (CNS).[1][5]
Q2: I am not seeing the expected analgesic effect of this compound in my behavioral model. What are the potential reasons?
There are several factors that could contribute to a lack of efficacy in your study. Consider the following:
-
Species-Specific Effects: this compound exhibits species-specific pharmacology. While it is a potent antagonist of human and rat TRPA1, it has been shown to act as an agonist in chickens and frogs.[3] Ensure you are using a mammalian model where this compound acts as an antagonist.
-
Incorrect Dosage: The behavioral effects of this compound are dose-dependent. Inadequate dosage will not produce the desired effect. Refer to the dose-response data from similar published studies. For instance, intravenous administration of 30 μmol/kg in rats has been shown to be effective.[5]
-
Inappropriate Vehicle or Formulation: this compound has low aqueous solubility and requires a specific vehicle for in vivo administration. A common formulation is a solution containing DMSO, PEG300, Tween-80, and saline.[5] Improper dissolution or precipitation of the compound can drastically reduce its bioavailability. Always prepare fresh solutions and visually inspect for clarity before administration.[5]
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) significantly impacts the pharmacokinetic profile of the compound. Oral administration has been reported to have robust bioavailability, but the time to peak plasma concentration will differ from intravenous injection.[6]
-
Timing of Behavioral Testing: The timing of your behavioral assessment should align with the peak plasma concentration and brain penetration of this compound. For example, after intravenous injection in rats, the maximum effect on pinch-evoked activity was observed at 35 minutes post-injection.[5]
-
Choice of Behavioral Assay: The efficacy of this compound can vary depending on the pain modality being investigated. It has shown effects in models of inflammatory and neuropathic pain but may not alter acute noxious cold sensation.[4]
-
Animal Model Pathophysiology: The effect of this compound can differ between naive animals and those with underlying pathology. For instance, it was shown to reduce responses to low-intensity mechanical stimuli in inflamed rats but not in uninjured rats.[4]
Q3: How can I be sure that the observed behavioral effects are due to this compound and not the vehicle?
This is a critical consideration. To control for vehicle effects, you must include a "vehicle-only" control group in your experimental design. This group receives the same volume and formulation of the vehicle (e.g., DMSO, PEG300, Tween-80, saline mixture) as the drug-treated groups, administered via the same route and at the same time points. By comparing the behavior of the this compound-treated group to the vehicle-treated group, you can isolate the pharmacological effects of the compound.
Q4: Are there any known off-target effects of this compound that could confound my results?
This compound is described as a highly selective TRPA1 antagonist.[1][5] One study reported over 1000-fold selectivity for TRPA1 over other TRP channels and more than 150-fold selectivity against a panel of 75 other ion channels, enzymes, and G-protein-coupled receptors.[7] While this high selectivity minimizes the likelihood of off-target effects at therapeutic doses, it is always good practice to consider this possibility, especially at higher concentrations. If you observe unexpected behavioral phenotypes, you may consider using another structurally different TRPA1 antagonist as a control to confirm that the effect is indeed mediated by TRPA1 blockade.
Q5: Does this compound have any effect on locomotor activity?
Current literature suggests that this compound does not produce known locomotor or cardiovascular effects, which is a significant advantage over some other TRP channel antagonists.[6] However, it is still recommended to assess locomotor activity in your specific experimental setup, especially when using a new model or a higher dose range. This can be done using an open-field test or by monitoring activity levels during your primary behavioral assay. This will help you rule out the possibility that any observed analgesic effect is a false positive due to sedation or motor impairment.
Troubleshooting Guides
Problem: Inconsistent results between experimental cohorts.
-
Possible Cause: Variability in drug preparation.
-
Solution: this compound can be challenging to dissolve. Ensure a standardized and validated protocol for preparing your dosing solutions. Always prepare fresh on the day of the experiment and visually confirm complete dissolution. Use sonication or gentle heating if necessary, as recommended by the supplier.[5]
-
-
Possible Cause: Animal-to-animal variability.
-
Solution: Ensure that all animals are of the same age, sex, and strain, and have been housed under identical conditions. Randomize animals to treatment groups to minimize systematic bias. Increase your sample size to improve statistical power and reduce the impact of individual outliers.
-
-
Possible Cause: Circadian rhythm effects.
-
Solution: Conduct all behavioral testing at the same time of day to avoid confounding effects of the animals' natural circadian rhythms on their behavior and drug metabolism.
-
Problem: Unexpected mortality or adverse events in the this compound-treated group.
-
Possible Cause: Vehicle toxicity.
-
Solution: High concentrations of DMSO or other solvents can be toxic. Ensure your vehicle composition and administration volume are within established safety limits for the species and route of administration you are using. Run a vehicle-only toxicity study if you are using a novel formulation.
-
-
Possible Cause: Incorrect dosage calculation.
-
Solution: Double-check all calculations for drug concentration and dosing volume. Ensure that the molecular weight used for calculations is correct.
-
-
Possible Cause: Rapid intravenous injection.
-
Solution: Rapid IV injection of some formulations can cause adverse cardiovascular effects. One protocol suggests completing the intravenous injection of this compound over a 6-7 minute period.[5]
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 (human TRPA1) | Human | 67 nM | [1][5] |
| IC50 (rat TRPA1) | Rat | 289 nM | [1][5] |
| Effective Dose (i.v.) | Rat | 30 µmol/kg | [5] |
| Maximal effect on pinch-evoked activity in CFA-inflamed rats | Rat | 61.1 ± 10.97% decrease from baseline | [5] |
| Maximal effect on von Frey-evoked activity in CFA-inflamed rats | Rat | 67.69 ± 18.39% decrease from baseline | [5] |
| Antinociceptive activity in AITC test (16 µg/20 µl) | Mouse | 43.8% reduction in nocifensive response | [8] |
| Antinociceptive activity in early phase of formalin test | Mouse | 53.9% reduction in nocifensive response | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Rats
This protocol is based on methodologies described in the literature.[5]
-
Prepare a stock solution: First, prepare a clear stock solution of this compound in an appropriate solvent like DMSO.
-
Prepare the vehicle: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (volumetric ratios).
-
Prepare the final dosing solution: Sequentially add the co-solvents to the stock solution to achieve the final desired concentration of this compound in the vehicle.
-
Ensure complete dissolution: If precipitation or phase separation occurs, use gentle heating and/or sonication to aid dissolution.
-
Administration: The final solution should be clear. It is recommended to prepare the working solution fresh on the day of the experiment. Administer intravenously over a period of 6-7 minutes.
Protocol 2: Assessment of Mechanical Allodynia in a Rat Model of Inflammatory Pain
This protocol is a general guide and should be adapted to your specific experimental needs.
-
Induction of Inflammation: Induce inflammation in the hind paw of the rats using a standard method such as intraplantar injection of Complete Freund's Adjuvant (CFA).
-
Acclimation: On the day of testing, acclimate the animals to the testing environment and restraining apparatus for at least 30 minutes.
-
Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold using von Frey filaments and the up-down method.
-
Drug Administration: Administer this compound or vehicle according to your study design (e.g., Protocol 1).
-
Post-Dosing Measurements: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the drug's effect.
Visualizations
Caption: Experimental workflow for this compound behavioral studies.
Caption: Confounding factors in this compound behavioral studies.
Caption: Simplified TRPA1 signaling pathway and point of this compound intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 8. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
dealing with A-967079 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of A-967079, a selective TRPA1 antagonist. This guide addresses common issues related to the stability and degradation of this compound in solution, offering troubleshooting advice and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my cell-based assay. What could be the cause?
A1: Loss of this compound activity in solution can be attributed to several factors, primarily chemical degradation and precipitation. Given that this compound contains an oxime functional group, it may be susceptible to hydrolysis, particularly under non-neutral pH conditions. Additionally, prolonged exposure to light could potentially lead to photoisomerization or photodegradation. It is also crucial to ensure that the compound is not precipitating out of your experimental buffer, especially when diluting a concentrated DMSO stock into an aqueous medium.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maintain the integrity of your this compound stock solutions, it is recommended to adhere to the following storage guidelines:
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Store all solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
Q3: I observe a precipitate after diluting my this compound DMSO stock into my aqueous experimental buffer. How can I resolve this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced effects on your experimental system.
-
Sonication/Heating: Gentle sonication or warming of the solution can aid in dissolution.[1] However, be cautious with heating as it can also accelerate degradation.
-
Formulation: For in vivo experiments, specific formulations using co-solvents and surfactants are recommended. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Fresh Preparation: It is highly recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than one day.[2]
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact this compound and identify any potential degradation products. A significant decrease in the peak area of the parent compound compared to a freshly prepared standard would indicate degradation.
Troubleshooting Guide: this compound Degradation in Solution
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual loss of inhibitory effect in a multi-day experiment. | Degradation in aqueous media at 37°C. | 1. Assess Stability: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. Test its activity at different time points in a short-term assay. 2. Replenish Compound: If instability is confirmed, consider replenishing this compound by performing partial media changes with freshly prepared compound during the experiment. |
| Inconsistent results between experiments. | Stock solution degradation. | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from solid material. 2. Verify Concentration and Purity: Use HPLC or LC-MS to confirm the concentration and purity of your new and old stock solutions. 3. Review Storage Practices: Ensure proper storage conditions (see FAQ Q2) are being followed. |
| Reduced potency compared to literature values. | pH-dependent hydrolysis. | 1. Check Buffer pH: Ensure the pH of your experimental buffer is within a stable range (ideally close to neutral, pH 7.2-7.4).[2] 2. Buffer Selection: If using acidic or basic buffers, consider the potential for accelerated hydrolysis of the oxime group. |
| Unexpected side effects or off-target activity. | Formation of active degradation products. | 1. Identify Degradants: Use LC-MS to identify potential degradation products. 2. Test Degradant Activity: If possible, isolate and test the activity of the degradation products in your assay. |
| Loss of activity after exposure to ambient light. | Photodegradation. | 1. Protect from Light: Conduct all experimental steps involving this compound under low-light conditions. Use amber tubes and cover plates with foil. 2. Compare Light vs. Dark: Prepare two identical experimental setups, one exposed to light and one kept in the dark, to assess the impact of light on the compound's activity. |
Data Presentation: this compound Stability and Solubility
Table 1: Stability of this compound in Solution
| Condition | Solvent/Matrix | Stability | Reference |
| Room Temperature | Plasma | Stable for 10 hours, then begins to degrade. | [3] |
| Freeze-Thaw Cycles | Plasma | Excellent stability over three freeze-thaw cycles. | [3] |
| 24 hours | Autosampler (in plasma) | Stable. | [3] |
| Short-term Storage (-20°C) | DMSO | Up to 1 month. | [1] |
| Long-term Storage (-80°C) | DMSO | Up to 6 months. | [1] |
| Aqueous Solution | Aqueous Buffers | Not recommended for storage beyond one day. | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Add the appropriate volume of dry DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vitro TRPA1 Antagonist Assay (Calcium Flux Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and equipment.
-
Cell Plating: Plate cells expressing TRPA1 (e.g., HEK293-TRPA1) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Compound Incubation: Add the this compound dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Agonist Stimulation: Add a TRPA1 agonist (e.g., cinnamaldehyde (B126680) or AITC) to all wells, including controls.
-
Data Acquisition: Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value.
Visualizations
Caption: A diagram of the TRPA1 signaling pathway.
Caption: A workflow for troubleshooting this compound degradation.
References
Technical Support Center: Improving A-967079 Delivery to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of A-967079 to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS delivery important?
This compound is a potent and highly selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 channels are expressed in the central nervous system and are implicated in various neurological and pain-related conditions.[2][3][4] Effective delivery of this compound to the CNS is crucial for investigating its therapeutic potential in preclinical models of these disorders. While described as having good CNS penetration, achieving consistent and optimal brain concentrations can be challenging.[2][5]
Q2: What are the main challenges in delivering this compound to the CNS?
The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain.[6][7] Factors such as the physicochemical properties of this compound, including its solubility and potential for being a substrate of efflux transporters at the BBB, can limit its brain uptake.[8]
Q3: What are the reported pharmacokinetic parameters of this compound in plasma?
In rats, following a single intraperitoneal administration of 100 mg/kg this compound, the following plasma pharmacokinetic parameters have been reported:[9]
| Parameter | Value | Unit |
| Cmax | 26.6 | µM |
| tmax | 1.50 | h |
| Distribution Half-life (t½,dis) | 1.8 | h |
Note: This data represents plasma concentrations and not brain tissue concentrations. Researchers should aim to establish a brain-to-plasma concentration ratio in their specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when studying the CNS delivery of this compound.
Problem 1: Low or variable this compound concentration in the brain.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Vehicle | This compound is a crystalline solid with limited aqueous solubility. Ensure complete dissolution in a suitable vehicle. A commonly used vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline.[2][5] Start with a stock solution in DMSO and then dilute with other co-solvents. Sonication may aid in dissolution.[3] Always prepare fresh solutions for in vivo experiments.[5] |
| Inefficient BBB Penetration | While this compound is reported to have good CNS penetration, its efficiency can be influenced by the experimental model and administration route. Consider alternative delivery strategies to bypass or enhance transport across the BBB. |
| Efflux by BBB Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the compound out of the brain.[8] Co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) can be investigated in preclinical models to assess the impact of efflux. |
| Rapid Metabolism | Investigate the metabolic stability of this compound in brain tissue homogenates to determine if rapid degradation is occurring within the CNS.[10] |
| Inaccurate Quantification | Ensure a validated and sensitive analytical method, such as HPLC-MS/MS, is used for quantifying this compound in brain tissue homogenates or microdialysates.[9][11] The limit of detection should be sufficiently low to measure therapeutic concentrations.[9] |
Problem 2: Inconsistent behavioral or physiological effects in CNS-related models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | The timing of behavioral or physiological measurements should be aligned with the peak brain concentration of this compound. Conduct pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) in the brain for your chosen administration route and vehicle. |
| Insufficient Target Engagement | Even with detectable brain concentrations, the level of this compound may not be sufficient to achieve the desired occupancy of TRPA1 channels. Consider dose-escalation studies to establish a clear dose-response relationship.[12] |
| Off-Target Effects | Although this compound is highly selective for TRPA1, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.[9] Compare results with other selective TRPA1 antagonists or use TRPA1 knockout animals to confirm that the observed effects are target-specific. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experiments. |
Experimental Protocols & Methodologies
Formulation of this compound for In Vivo Administration
A common formulation for intravenous or intraperitoneal injection involves a multi-component vehicle to ensure solubility.[2][3]
Example Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final working solution, a common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
The final concentration of this compound in the working solution will depend on the desired dose and injection volume.
Workflow for Formulation Preparation:
Strategies for Enhancing CNS Delivery
1. Nanoparticle-Based Delivery Systems:
Encapsulating this compound into nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[7][13][14]
-
Types of Nanoparticles: Polymeric nanoparticles (e.g., made from PLGA) and solid lipid nanoparticles are commonly explored for CNS drug delivery.[6][7]
-
Targeting Ligands: The surface of nanoparticles can be functionalized with ligands (e.g., transferrin, antibodies against BBB receptors) to promote receptor-mediated transcytosis into the brain.[7]
Workflow for Nanoparticle Formulation Development:
2. Intranasal Administration:
The intranasal route offers a non-invasive method to bypass the BBB and deliver drugs directly to the CNS via the olfactory and trigeminal nerves.[15][16][17]
-
Formulation Considerations: The formulation for intranasal delivery should be optimized for mucoadhesion and absorption. This may involve the use of absorption enhancers or gelling agents.[15]
-
Experimental Protocol: Mice or rats are lightly anesthetized, and a small volume of the drug solution is administered into the nostrils.[18] Subsequent analysis of brain tissue at different time points is required to determine the extent of CNS delivery.[19]
Assessing Brain Concentration of this compound
In Vivo Microdialysis:
This technique allows for the continuous sampling of the unbound, pharmacologically active concentration of this compound in the interstitial fluid of a specific brain region in a freely moving animal.
Experimental Workflow:
TRPA1 Signaling Pathway
Activation of TRPA1, a non-selective cation channel, leads to an influx of Ca²⁺ and Na⁺, resulting in depolarization of the neuron and the propagation of a pain signal.[4] In the CNS, TRPA1 is expressed on neurons and glial cells and is involved in neuroinflammation and central sensitization.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of Transient Receptor Potential Ankyrin Type-1 Channels as a Potential Target for the Treatment of Trigeminal Neuropathic Pain: Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
interpreting unexpected results with A-967079
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A-967079, a potent and selective TRPA1 antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not observing the expected antagonist effect of this compound in my experimental model. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Here are some troubleshooting steps:
-
Species-Specific Effects: this compound exhibits species-specific pharmacology. While it is a potent antagonist of human and rat TRPA1, it has been shown to act as an agonist on chicken and frog TRPA1.[1] Ensure that your experimental model expresses a species of TRPA1 that is sensitive to this compound antagonism.
-
Experimental Model and Pain Type: The efficacy of this compound can be model-dependent. While it has shown analgesic effects in some models of inflammatory and osteoarthritic pain, reports indicate limited efficacy in certain neuropathic pain models when administered orally.[2][3] The specific pain modality and underlying pathology can influence the contribution of TRPA1 and thus the effectiveness of its antagonist.
-
Compound Solubility and Stability: this compound has limited solubility in aqueous buffers. Ensure that the compound is properly dissolved and stable in your experimental solution. Stock solutions are typically prepared in DMSO and then diluted. For in vivo studies, specific vehicle formulations are recommended.[4] Aqueous solutions should be prepared fresh daily.
-
Dose and Route of Administration: Inadequate dosage or an inappropriate route of administration can lead to insufficient target engagement. For in vivo studies, the dose and route should be optimized to achieve plasma concentrations that are effective at the target site.[5]
-
Target Engagement: Confirm that the lack of effect is not due to experimental variability. Include appropriate positive and negative controls in your experimental design. For example, use a known TRPA1 agonist (e.g., AITC, cinnamaldehyde) to confirm channel activity in your system.
Q2: I am observing an unexpected activation or agonistic effect of this compound. Why is this happening?
A2: This is a known, albeit unexpected, phenomenon in certain species. This compound has been demonstrated to be an agonist of the chicken and frog TRPA1 channels.[1] This species-specific switch from antagonist to agonist is a critical consideration. If your experiments are conducted in non-mammalian species, particularly avian or amphibian models, you may observe activation of TRPA1 instead of inhibition.
Q3: What are the recommended solvent and storage conditions for this compound?
A3:
-
Solubility: this compound is soluble in organic solvents like DMSO and ethanol.[6] It has limited solubility in aqueous buffers. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the experimental buffer.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but it is recommended to aliquot to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers for each experiment.
Q4: Are there any known off-target effects of this compound?
A4: this compound is a highly selective TRPA1 antagonist. It displays over 1000-fold selectivity for TRPA1 over other TRP channels (TRPV1, TRPV2, TRPV3, TRPV4, TRPM8) and has been profiled against a large panel of other ion channels, GPCRs, and enzymes with minimal off-target activity reported.[6] However, as with any pharmacological tool, it is good practice to include appropriate controls to rule out potential non-specific effects in your specific experimental system.
Quantitative Data
Table 1: this compound Potency
| Species | IC50 | Reference |
| Human TRPA1 | 67 nM | [6] |
| Rat TRPA1 | 289 nM | [6] |
Experimental Protocols
Calcium Imaging Protocol for this compound
This protocol describes the use of this compound in a fluorescent calcium imaging assay to measure TRPA1 activity in cultured cells (e.g., HEK293 cells expressing TRPA1 or primary sensory neurons).
Materials:
-
Cells expressing TRPA1
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
DMSO
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. A typical concentration for Fluo-4 AM is 1-5 µM.
-
Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading solution to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the TRPA1 agonist (e.g., AITC) in DMSO.
-
On the day of the experiment, prepare working solutions of this compound and the agonist by diluting the stock solutions in HBSS to the desired final concentrations.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the reader.
-
Establish a baseline fluorescence reading for a few minutes.
-
To test for antagonist activity, pre-incubate the cells with this compound for 5-15 minutes.
-
Add the TRPA1 agonist to the cells and record the change in fluorescence intensity over time.
-
Include appropriate controls: vehicle control (buffer with DMSO), agonist-only control, and this compound-only control.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) from baseline (F0) for each condition (ΔF/F0).
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.
-
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a general workflow for assessing the effect of this compound on TRPA1 channel currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing TRPA1
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2)
-
This compound
-
TRPA1 agonist (e.g., AITC)
-
DMSO
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Gigaohm Seal Formation:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current recording.
-
Apply the TRPA1 agonist via the perfusion system to elicit an inward current.
-
To test for antagonism, wash out the agonist, then pre-apply this compound for a few minutes before co-applying it with the agonist.
-
Record the current response in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition to determine the effect of this compound.
-
Visualizations
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
A-967079 cross-reactivity with other ion channels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of the TRPA1 antagonist, A-967079, with other ion channels. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for TRPA1 channels?
This compound is a potent and highly selective antagonist of the TRPA1 ion channel. It exhibits significantly greater potency for TRPA1 compared to a wide range of other ion channels and molecular targets.
Q2: Has this compound been tested against other TRP channels?
Yes, this compound has demonstrated high selectivity for TRPA1 over other members of the transient receptor potential (TRP) channel family. It is reported to be over 1000-fold selective for TRPA1 when compared to TRPV1, TRPV3, TRPV4, and TRPM8 channels.[1]
Q3: What is the known cross-reactivity profile of this compound against a broader panel of ion channels?
Extensive safety pharmacology studies have been conducted to evaluate the off-target effects of this compound. These studies have shown that this compound has a favorable selectivity profile, with greater than 150-fold selectivity for TRPA1 over a panel of 75 other ion channels, enzymes, and G-protein-coupled receptors.[2][3]
Q4: Are there any known off-target interactions of this compound at higher concentrations?
Screening against a safety panel, such as a CEREP panel, has revealed some modest off-target activity at higher concentrations. This compound exhibited some inhibition of ligand binding to the dopamine (B1211576) transporter (SLC6A3), the norepinephrine (B1679862) transporter (SLC6A2), and the melatonin (B1676174) receptor 1A (MTNR1A). It also showed weak affinity for the Sigma-1 receptor (SIGMAR1). It is important to consider these potential off-target effects when designing experiments and interpreting results, especially at high concentrations of the compound.
Troubleshooting Guide
Issue 1: I am observing unexpected off-target effects in my cellular assay when using this compound.
-
Concentration Check: Verify the final concentration of this compound in your assay. Off-target effects are more likely to occur at higher concentrations. Refer to the selectivity data to determine if the concentration used is within the selective range.
-
Target Expression Profile: Confirm the expression profile of ion channels and other potential off-targets in your experimental system. The observed effect might be due to an interaction with an endogenously expressed protein.
-
Control Experiments: Include appropriate controls in your experimental design. This could involve using a structurally distinct TRPA1 antagonist to see if the effect is specific to this compound's chemical structure rather than its TRPA1 antagonism.
Issue 2: My in vivo experiment with this compound is showing a phenotype that cannot be explained by TRPA1 antagonism alone.
-
Pharmacokinetics and Tissue Distribution: Consider the pharmacokinetic properties of this compound and its distribution into the tissue of interest. High local concentrations in specific tissues could lead to off-target effects.
-
Metabolites: Investigate potential metabolites of this compound that may have their own pharmacological activity.
-
Consult Selectivity Data: Review the known off-target profile of this compound. The observed phenotype might be related to its interaction with targets such as SLC6A3, SLC6A2, or SIGMAR1.
Data on this compound Selectivity and Cross-Reactivity
The following table summarizes the available quantitative data on the selectivity and cross-reactivity of this compound.
| Target | Species | Assay Type | Potency (IC50/Ki) | Selectivity vs. hTRPA1 (approx.) |
| TRPA1 | Human | Electrophysiology | 67 nM[2] | - |
| TRPA1 | Rat | Electrophysiology | 289 nM[2] | - |
| Other TRP Channels (TRPV1, TRPV3, TRPV4, TRPM8) | Various | Not Specified | >1000-fold less potent | >1000x |
| Panel of 75 other ion channels, enzymes, and GPCRs | Various | Not Specified | >150-fold less potent | >150x |
| Dopamine Transporter (SLC6A3) | Not Specified | Ligand Binding | 43% inhibition at 10 µM | - |
| Norepinephrine Transporter (SLC6A2) | Not Specified | Ligand Binding | 32% inhibition at 10 µM | - |
| Melatonin Receptor 1A (MTNR1A) | Not Specified | Ligand Binding | 31% inhibition at 10 µM | - |
| Sigma-1 Receptor (SIGMAR1) | Not Specified | Not Specified | 505.48 nM (Ki) | ~7.5x |
Experimental Protocols
Protocol 1: General Method for Assessing Ion Channel Cross-Reactivity using Automated Patch-Clamp Electrophysiology
This protocol provides a general workflow for screening a compound like this compound against a panel of ion channels using an automated patch-clamp system.
Caption: Workflow for automated patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Stably transfected cell lines expressing the ion channel of interest are cultured and harvested.
-
Compound Preparation: this compound is serially diluted in an appropriate vehicle to create a concentration range for testing.
-
Automated Patch-Clamp Procedure:
-
Cells are captured and a high-resistance seal is formed between the cell membrane and the recording electrode.
-
The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Baseline ion channel currents are recorded in response to a specific voltage protocol.
-
This compound is applied to the cells at various concentrations.
-
Ion channel currents are recorded again in the presence of the compound.
-
-
Data Analysis:
-
The percentage of current inhibition by this compound is calculated for each concentration.
-
A dose-response curve is generated by plotting the percent inhibition against the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the ion channel current, is determined from the dose-response curve.
-
Protocol 2: General Method for Assessing Cross-Reactivity using Radioligand Binding Assays
This protocol outlines a general procedure for evaluating the potential of a compound to displace a radiolabeled ligand from a specific receptor or transporter.
Caption: Workflow for radioligand binding assay.
Methodology:
-
Preparation:
-
Cell membranes or tissue homogenates containing the target receptor or transporter are prepared.
-
A specific radioligand for the target, this compound, and appropriate buffers are prepared.
-
-
Binding Assay:
-
The membranes, radioligand, and various concentrations of this compound (or a single high concentration for initial screening) are incubated together to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
The amount of radioactivity on the filter mat is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of radioligand displacement by this compound is calculated.
-
For concentration-response experiments, the Ki (inhibitory constant) is calculated to determine the affinity of this compound for the target.
-
Signaling and Experimental Logic Diagrams
The following diagram illustrates the primary signaling pathway of this compound and its intended effect.
Caption: this compound mechanism of action on TRPA1.
This diagram illustrates the logical workflow for investigating potential cross-reactivity.
Caption: Logical workflow for cross-reactivity assessment.
References
Technical Support Center: Validating A-967079 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of A-967079, a selective TRPA1 antagonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] Its primary mechanism of action is to block the influx of cations, primarily Ca2+, through the TRPA1 channel, which is often activated by noxious or inflammatory stimuli.[1]
Q2: Before I start my experiments, how can I confirm that my new cell line expresses functional TRPA1 channels?
A2: It is crucial to first validate the expression and function of TRPA1 in your cell line. This can be achieved through a combination of molecular and functional assays:
-
Molecular Expression: Use techniques like RT-qPCR to detect TRPA1 mRNA or Western blotting and flow cytometry with a validated antibody to detect the TRPA1 protein.[2][3]
-
Functional Validation: Perform a preliminary calcium influx assay using a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde. A robust increase in intracellular calcium upon agonist application suggests the presence of functional TRPA1 channels.[4]
Q3: What are the recommended positive and negative controls for my validation experiments?
A3:
-
Positive Control Compound: A known TRPA1 antagonist with a well-characterized IC50 in other cell systems.
-
Negative Control Compound: A structurally similar but inactive compound, if available. Otherwise, vehicle (e.g., DMSO) serves as a negative control.
-
Positive Control Cell Line: A cell line known to express functional TRPA1 (e.g., HEK293 cells stably expressing TRPA1).
-
Negative Control Cell Line: The parental cell line not expressing TRPA1, or a cell line where TRPA1 has been knocked out/down.
Q4: What are some potential off-target effects of this compound that I should be aware of?
A4: this compound is highly selective for TRPA1 over other TRP channels like TRPV1, TRPV3, TRPV4, or TRPM8. It also shows high selectivity against a broad panel of other ion channels, enzymes, and G-protein-coupled receptors. However, at higher concentrations, the possibility of off-target effects increases. It is always recommended to use the lowest effective concentration and include appropriate controls to monitor for potential non-specific effects in your cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to TRPA1 agonist in the control wells. | 1. Low or no expression of functional TRPA1 channels in the cell line. 2. Suboptimal agonist concentration. 3. Issues with the calcium indicator dye (e.g., improper loading, quenching). 4. Cell health is compromised. | 1. Validate TRPA1 expression using RT-qPCR or Western blot.[2] 2. Perform a dose-response curve for the agonist to determine the optimal concentration (typically EC50 to EC80).[5] 3. Ensure proper dye loading procedures and check for autofluorescence of compounds. Use a dye-enhancer like probenecid (B1678239) if needed, but be aware of its potential to interact with TRPA1.[5] 4. Check cell viability and ensure cells are within their optimal passage number. |
| High background signal or "noisy" data in the calcium influx assay. | 1. Uneven cell plating. 2. Autofluorescence from the compound or media. 3. Spontaneous TRPA1 channel activity. 4. Phototoxicity from excessive excitation light. | 1. Ensure a homogenous single-cell suspension before plating and allow cells to settle before incubation. 2. Run a control plate with compounds but without cells to check for autofluorescence. 3. Lower the cell seeding density or use a buffer with lower baseline calcium. 4. Reduce the intensity or duration of the excitation light. |
| This compound does not inhibit the agonist-induced response. | 1. Incorrect concentration of this compound. 2. Insufficient pre-incubation time with this compound. 3. Agonist concentration is too high, overcoming the antagonist. 4. The observed response is not mediated by TRPA1. | 1. Verify the dilution calculations and prepare fresh compound solutions. Perform a dose-response curve for this compound. 2. Optimize the pre-incubation time (typically 15-30 minutes). 3. Use an agonist concentration at or near its EC80 for antagonist screening.[5] 4. Confirm TRPA1 dependency using a TRPA1-negative cell line or another structurally distinct TRPA1 antagonist. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Differences in reagent preparation or storage. 3. Fluctuations in incubator conditions (temperature, CO2). 4. Inconsistent timing of experimental steps. | 1. Use cells within a defined passage number range for all experiments. 2. Prepare fresh reagents and follow consistent storage protocols. 3. Regularly monitor and calibrate incubator settings. 4. Use a standardized, detailed protocol and maintain consistent timing for each step. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against human and rat TRPA1 channels. This data is crucial for determining the appropriate concentration range for your experiments.
| Compound | Target | Assay | IC50 (nM) |
| This compound | Human TRPA1 | Calcium Influx | 67[1] |
| This compound | Rat TRPA1 | Calcium Influx | 289[1] |
Experimental Protocols
Validating TRPA1 Expression by RT-qPCR
Objective: To determine the mRNA expression level of TRPA1 in the new cell line.
Methodology:
-
RNA Extraction: Isolate total RNA from your new cell line and a positive control cell line using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using validated primers for TRPA1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TRPA1 in your new cell line compared to the positive control using the ΔΔCt method.
Calcium Influx Assay for this compound Activity Validation
Objective: To measure the inhibitory effect of this compound on TRPA1-mediated calcium influx.
Methodology:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include vehicle-only wells as a control.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FlexStation). Record a baseline fluorescence, then add a TRPA1 agonist (e.g., AITC at its EC80 concentration) and immediately measure the change in fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx by this compound at each concentration and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on TRPA1 channel currents.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate intracellular solution.
-
Whole-Cell Configuration: Form a gigaseal between the micropipette and a single cell, and then rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply a TRPA1 agonist to the bath solution to elicit an inward current.
-
Antagonist Application: While continuously recording, perfuse the bath with a solution containing both the agonist and this compound to observe the inhibition of the TRPA1 current.
-
Data Analysis: Measure the amplitude of the current before and after the application of this compound to quantify the degree of inhibition.
Visualizations
Caption: TRPA1 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Validating this compound Activity.
Caption: Troubleshooting Decision Tree for this compound Validation.
References
Technical Support Center: A-967079 & Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TRPA1 antagonist, A-967079. The focus is on understanding and addressing potential observations related to locomotor activity during experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Is this compound known to directly impact locomotor activity?
A1: No. Multiple studies on mammalian models report that this compound is a highly selective TRPA1 antagonist that produces no known direct effects on locomotor or cardiovascular systems.[1] This high selectivity is considered a significant advantage over other less specific TRP channel antagonists.[2] Any observed changes in movement are likely indirect or context-dependent.
Q2: I observed an increase in locomotor activity in my pain model after administering this compound. Why would this happen?
A2: This is a plausible observation and likely reflects the analgesic efficacy of this compound rather than a direct stimulant effect. In many pain models, animals reduce their movement due to discomfort or hypersensitivity (guarding pain). By blocking the TRPA1 channel, this compound alleviates the pain, which can lead to a restoration of normal movement patterns, appearing as an increase in locomotor activity compared to untreated, pain-affected animals.[3][4]
Q3: Could this compound have different effects on locomotion in non-mammalian species?
A3: Yes, this is a critical consideration. Research has shown that this compound can act as a TRPA1 agonist in species like chickens and frogs.[5] In chickens, this activation of TRPA1 induced nociceptive (pain-related) behaviors.[5] Therefore, if you are working with non-mammalian vertebrates, this compound could potentially induce behaviors that alter locomotion, and it should not be assumed to be a selective antagonist.
Q4: What is the recommended dose for this compound to ensure target selectivity and avoid potential off-target effects?
A4: The effective dose will vary based on the animal model, route of administration, and experimental goals. Intravenous administration of 30 μmol/kg has been shown to be effective in reducing neuronal firing in rats.[6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model that provides analgesic effects without risking off-target activity.
Q5: My animals show sedation or reduced activity. Could this compound be the cause?
A5: While this compound itself is not known to be sedative, the experimental context should be thoroughly examined. Consider the following:
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO, PEG300, Tween80) could have sedative effects, especially if administered at high volumes or concentrations. Always run a vehicle-only control group.
-
Drug Interaction: If this compound is co-administered with other compounds, there could be an unforeseen interaction.
-
Metabolism: The animal's metabolic state or the specific disease model could alter the drug's pharmacokinetics.
Troubleshooting Guide: Unexpected Locomotor Activity
If you observe unexpected changes in locomotor activity after this compound administration, use the following guide to troubleshoot the potential cause.
| Observed Issue | Potential Cause | Recommended Action |
| Increased Locomotion | Analgesic effect in a pain model is restoring normal movement. | Compare activity to a healthy (non-pain model) control group treated with this compound. If the healthy group shows no change, the effect is likely pain-related. |
| Decreased Locomotion | Vehicle effect. | Run a vehicle-only control group and compare locomotor activity to an untreated group. |
| Variable/Inconsistent Results | Insufficient animal acclimation or environmental factors. | Ensure all animals are properly acclimated to the testing room and apparatus.[7] Standardize testing time to account for circadian rhythms.[8] |
| Unusual Behaviors (e.g., agitation) | Using a non-mammalian species where this compound may act as an agonist.[5] | Review literature specific to your animal model. Consider using an alternative TRPA1 antagonist if agonism is suspected. |
| Any Unexpected Change | Incorrect dose leading to off-target effects. | Perform a dose-response study. Start with a low, published dose and escalate. Ensure the drug is fully solubilized. |
| Any Unexpected Change | Experimental or equipment artifact. | Check that locomotor tracking software and hardware are functioning correctly.[8] Ensure the testing arena is cleaned thoroughly between animals.[7] |
Data Summary Tables
Table 1: this compound In Vitro Potency & Selectivity
| Target | Species | IC₅₀ Value | Selectivity | Reference(s) |
| TRPA1 | Human | 67 nM | >1000-fold vs. other TRP channels | [2][9] |
| TRPA1 | Rat | 289 nM | >150-fold vs. 75 other ion channels, enzymes, GPCRs | [2][9] |
Table 2: Pharmacokinetic Profile of this compound in Rats (Single IV Dose)
| Parameter | Value | Unit | Reference(s) |
| Cₘₐₓ | 26.6 | µM | [2] |
| tₘₐₓ | 1.50 | h | [2] |
| Distribution Half-life (t₁/₂,dis) | 1.8 | h | [2] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity using the Open Field Test (OFT)
This protocol outlines the procedure for evaluating general locomotor activity in rodents treated with this compound.
1. Materials:
-
Open Field Arena (e.g., 40x40x30 cm for mice).[7]
-
Video tracking software and overhead camera.[7]
-
This compound solution and vehicle solution.
-
Standard animal handling and injection equipment.
-
70% ethanol (B145695) for cleaning.[7]
2. Procedure:
-
Animal Acclimation: House animals in the facility for at least one week. Acclimate them to the testing room for 30-60 minutes before the experiment begins.[7]
-
Drug Preparation: Prepare fresh solutions of this compound and vehicle on the day of testing.
-
Administration: Administer the assigned treatment (vehicle or this compound dose) via the desired route (e.g., intravenous, intraperitoneal). The pretreatment time should be based on the compound's pharmacokinetic profile (e.g., ~30-60 minutes before testing).[2]
-
Open Field Test:
-
Gently place one animal in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore undisturbed for a set period (typically 15-30 minutes).[7]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely to remove olfactory cues before the next animal.[7]
-
-
Data Analysis: Key parameters automatically recorded by the software include:
-
Total Distance Traveled: Overall measure of locomotor activity.
-
Time Spent in Center vs. Periphery: Can indicate anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.
-
Visualizations
Signaling & Experimental Workflows
Caption: this compound selectively blocks the TRPA1 ion channel.
Caption: Experimental workflow for assessing locomotor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to TRPA1 Inhibitors: A-967079 versus HC-030031
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[1][2] Expressed predominantly in sensory neurons, its activation contributes to pain, neurogenic inflammation, and hypersensitivity, making it a key therapeutic target for novel analgesics.[3][4] Among the pharmacological tools used to study TRPA1 function are the selective antagonists A-967079 and HC-030031.[5] This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and HC-030031 based on published in vitro and in vivo data. This compound is notably more potent than HC-030031 by several orders of magnitude.
| Parameter | This compound | HC-030031 |
| Potency (IC₅₀) | Human TRPA1: 67 nM[6][7][8][9][10] Rat TRPA1: 289 nM[6][7][8][9][10][11] | Human TRPA1: ~4.9 - 7.5 µM (agonist dependent)[5][12][13][14] Rat TRPA1: ~7.6 µM[5][14] |
| Selectivity | >1000-fold for TRPA1 over other TRP channels.[6][10] >150-fold over 75 other ion channels, enzymes, and GPCRs.[6][10] | Selective for TRPA1; does not block TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels at active concentrations.[12][15] |
| Mechanism of Action | Selective, potent TRPA1 channel blocker/antagonist.[6][7][8] | Selective, reversible TRPA1 channel blocker.[12][16] Inhibition is dependent on the N855 residue in human TRPA1. |
| Bioavailability | Good oral bioavailability and CNS penetration reported.[7][10] | Effective with oral administration in animal models.[16][17][18] |
| In Vivo Efficacy | Analgesic in osteoarthritis, inflammatory, and neuropathic pain models.[6][9][19] | Attenuates inflammatory and neuropathy-induced mechanical hypersensitivity.[12][17][18] |
Signaling Pathway and Inhibition Mechanism
TRPA1 is a non-selective cation channel that, upon activation by a noxious stimulus, allows the influx of cations like Ca²⁺ and Na⁺. This influx leads to depolarization of the sensory neuron and the propagation of a pain signal to the central nervous system. Both this compound and HC-030031 act as direct channel blockers, preventing this ion influx and subsequent signal transmission.
Experimental Protocols
In Vitro Potency Assessment: Calcium-Influx Assay
This protocol is a standard method for determining the IC₅₀ of TRPA1 inhibitors using a fluorescence-based plate reader (FLIPR).
Objective: To quantify the inhibitory effect of this compound or HC-030031 on TRPA1 activation in a cellular context.
Materials:
-
Cell culture medium and 384-well black-walled, clear-bottom plates.
-
Calcium indicator dye (e.g., Fluo-4 AM) with Pluronic acid.[12]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
TRPA1 agonist: Allyl isothiocyanate (AITC), cinnamaldehyde, or formalin.[12][13]
-
Test Compounds: this compound and HC-030031 dissolved in DMSO.
Methodology:
-
Cell Plating: Seed TRPA1-expressing HEK293 cells into 384-well plates and culture until they form a confluent monolayer.[12]
-
Dye Loading: Remove culture medium and load cells with Fluo-4 AM dye solution (e.g., 1 µM Fluo-4, 0.05% pluronic acid) for 1 hour at room temperature.[12]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the antagonist (this compound or HC-030031) to the wells and incubate for 10-15 minutes.[13]
-
Agonist Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., Hamamatsu FDSS 6000).[12] Measure baseline fluorescence, then add a pre-determined concentration (e.g., EC₈₀) of a TRPA1 agonist (like AITC) to all wells.[13]
-
Data Acquisition: Continuously record the change in fluorescence intensity for 3-5 minutes after agonist addition.[12]
-
Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Efficacy Assessment: AITC-Induced Nocifensive Behavior
This protocol assesses the ability of a TRPA1 antagonist to block pain-related behaviors in rodents following a chemical challenge.
Objective: To determine if systemic administration of this compound or HC-030031 can reduce TRPA1-mediated pain behaviors in vivo.
Materials:
-
Test Compound (this compound or HC-030031) and appropriate vehicle.
-
AITC solution (e.g., 1% in mineral or vegetable oil).[20]
-
Plexiglas observation chambers.
Methodology:
-
Acclimation: Place animals in individual observation chambers for at least 30 minutes to acclimate to the environment.[20]
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection).[7][20] The pretreatment time will depend on the known pharmacokinetics of the compound (typically 30-60 minutes).
-
AITC Challenge: Following the pretreatment period, inject a small volume (e.g., 10-20 µL) of AITC solution into the plantar surface of one hind paw.[20]
-
Behavioral Observation: Immediately after the AITC injection, return the animal to the chamber and begin observation. Record the cumulative time the animal spends flinching, licking, or lifting the injected paw for a defined period (e.g., 5-10 minutes).[13][20]
-
Analysis: Compare the duration of nocifensive behaviors between the vehicle-treated and antagonist-treated groups. A statistically significant reduction in this duration indicates in vivo target engagement and analgesic efficacy.
Conclusion and Recommendations
Both this compound and HC-030031 are valuable and selective inhibitors of the TRPA1 channel. The primary distinction lies in their potency.
-
This compound is an exceptionally potent antagonist with IC₅₀ values in the nanomolar range.[6][7][8][9][11] Its high selectivity and reported CNS penetration make it an excellent choice for in vivo studies requiring high target engagement at lower doses, and for investigating the central roles of TRPA1.[6][7][10]
-
HC-030031 , while significantly less potent (IC₅₀ values in the micromolar range), was one of the first selective TRPA1 antagonists described and is extensively characterized.[3][12][14] It has been successfully used in numerous in vivo studies to demonstrate the role of TRPA1 in various pain states.[12][17][18] Its lower potency may require higher doses for in vivo efficacy, which could increase the risk of off-target effects, although it has shown good selectivity against other TRP channels.[15]
For researchers requiring a highly potent and specific tool for both in vitro and in vivo applications, This compound is the superior choice. For studies aiming to replicate or build upon the extensive existing literature, or where a micromolar-potency compound is sufficient, HC-030031 remains a reliable and well-validated option.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of TRPA1 inhibition by HC-030031 utilizing species-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HC 030031 | TRPA1 channel Blocker | Hello Bio [hellobio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to TRPA1 Antagonists: A-967079 Versus Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics and anti-inflammatory therapeutics. As a key sensor of noxious stimuli, including environmental irritants and endogenous inflammatory mediators, its modulation offers a promising avenue for treating a range of conditions from neuropathic pain to respiratory diseases. This guide provides an objective comparison of the prominent TRPA1 antagonist, A-967079, with other notable antagonists, supported by experimental data to aid in research and development decisions.
Performance Comparison of TRPA1 Antagonists
The following table summarizes the in vitro potency and pharmacokinetic profiles of this compound and other well-characterized TRPA1 antagonists. This data is crucial for evaluating the potential efficacy and developability of these compounds.
| Compound | Target Species | IC50 | Selectivity | Key Pharmacokinetic Parameters |
| This compound | Human | 67 nM[1][2][3][4][5] | >1000-fold vs. other TRP channels; >150-fold vs. 75 other ion channels, enzymes, and GPCRs[1][2] | Rat (Oral): Robust bioavailability. Rat (IV): Cmax: 26.6 μM, tmax: 1.5 h, Elimination half-life (t1/2,el): 92.2 h[2] |
| HC-030031 | Human | 4.9 - 6.2 µM (agonist-dependent)[6] | Selective vs. several other TRP channels (IC50 >10 µM), but shows some off-target activity at 10 µM[6][7] | Rat: High clearance, low exposure, and short half-life (32 min)[7] |
| AP-18 | Human | 3.1 µM[8] | Selective against TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 at concentrations up to 50 µM[8] | Poor bioavailability following intraperitoneal and oral administration.[2] |
| Chembridge-5861528 | Not specified | 14.3 µM (vs. AITC), 18.7 µM (vs. 4-HNE)[9][10][11][12][13] | No agonist activity at TRPA1 or TRPV1, and no antagonist activity at TRPV1 up to 100 µM[9] | Demonstrated in vivo efficacy in a rat model of diabetic neuropathy.[9][10] |
| GRC 17536 | Human | 4.6 - 8.2 nM (cell-type dependent)[14][15] | Potent and selective TRPA1 antagonist.[14][15] | Showed efficacy in a Phase 2a proof-of-concept study in patients with painful diabetic neuropathy.[16] |
| ODM-108 | Human | Highly potent with preference for human over rat TRPA1.[17] | Not specified | Phase 1 study terminated due to complex pharmacokinetics.[17] |
Key Experimental Methodologies
The data presented in this guide are derived from established in vitro and in vivo experimental protocols. Understanding these methodologies is essential for interpreting the results and designing future studies.
In Vitro Potency and Selectivity Assays
1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay: This is a common method to assess the potency of TRPA1 antagonists.
-
Principle: TRPA1 is a non-selective cation channel, and its activation leads to an influx of calcium (Ca²⁺) into the cell. This assay measures the ability of a compound to inhibit this Ca²⁺ influx.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPA1 channel are typically used.[6][18]
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist (e.g., this compound) is pre-incubated with the cells for a defined period.
-
A known TRPA1 agonist (e.g., allyl isothiocyanate (AITC), cinnamaldehyde, or formalin) is added to stimulate the channel.[6][18]
-
The change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is measured using a FLIPR instrument.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.
-
-
Selectivity Profiling: To determine selectivity, the antagonist is tested against a panel of other ion channels (e.g., other TRP channels), G-protein coupled receptors, and enzymes.[1][2]
In Vivo Efficacy Models
1. Formalin-Induced Pain Model: This model assesses both acute neurogenic pain and persistent inflammatory pain.
-
Principle: Intraplantar injection of formalin induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.
-
Procedure:
-
The TRPA1 antagonist or vehicle is administered to rodents (rats or mice) via a relevant route (e.g., oral, intraperitoneal).
-
After a set pre-treatment time, a dilute formalin solution is injected into the plantar surface of the hind paw.
-
Nocifensive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified during both phases.
-
A reduction in these behaviors in the antagonist-treated group compared to the vehicle group indicates analgesic efficacy.[19]
-
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model: This model is used to study persistent inflammatory pain and hypersensitivity.
-
Principle: Injection of CFA, an immunopotentiator, into the paw induces a localized and long-lasting inflammation, resulting in thermal hyperalgesia and mechanical allodynia.
-
Procedure:
-
Baseline sensitivity to thermal and mechanical stimuli is measured.
-
CFA is injected into the plantar surface of the hind paw.
-
Inflammation and hypersensitivity develop over several hours to days.
-
The TRPA1 antagonist is administered, and the paw withdrawal thresholds to thermal (e.g., radiant heat) and mechanical (e.g., von Frey filaments) stimuli are measured at different time points.
-
An increase in the withdrawal threshold indicates an anti-hyperalgesic or anti-allodynic effect.
-
Pharmacokinetic Analysis
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a TRPA1 antagonist.
-
Procedure:
-
The compound is administered to animals (typically rats) via intravenous (IV) and oral (PO) routes.[2]
-
Blood samples are collected at various time points post-administration.
-
The concentration of the drug in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2]
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (tmax), elimination half-life (t1/2), and oral bioavailability, are calculated from the plasma concentration-time data.[2]
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes can provide a clearer understanding of the mechanism of action and the methods used for evaluation.
References
- 1. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. amsbio.com [amsbio.com]
- 12. TCS 5861528 - LabNet Biotecnica [labnet.es]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 16. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
A-967079 vs. AP-18: A Comparative Guide to In Vitro TRPA1 Antagonism
In the landscape of transient receptor potential ankyrin 1 (TRPA1) channel research, the antagonists A-967079 and AP-18 are frequently utilized tools to probe the channel's function in various physiological and pathological processes. Both are selective blockers of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. This guide provides a detailed comparison of their in vitro performance, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of In Vitro Activity
The following table summarizes the reported in vitro potencies of this compound and AP-18 from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, cell types, and agonist concentrations. However, the available data consistently demonstrates that this compound is a significantly more potent TRPA1 antagonist than AP-18.
| Assay Type | Target Species | Agonist | This compound IC50 | AP-18 IC50 | Reference |
| Calcium Influx | Human TRPA1 | - | 67 nM | 3.1 µM (Cinnamaldehyde) | [1] |
| Calcium Influx | Rat TRPA1 | Allyl isothiocyanate (AITC) | 289 nM | 4.5 µM (Cinnamaldehyde) | [2][3] |
| Calcium Influx | Mouse TRPA1 | Cinnamaldehyde | - | 4.5 µM | [2] |
| Cytotoxicity | Rat Oligodendrocytes | Lysophosphatidylcholine (LPC) | ~20-fold more potent than AP-18 | - | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited are provided below. These protocols are intended to serve as a general guide and may require optimization for specific experimental setups.
Calcium Influx Assay (Fluo-4 AM)
This assay measures the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel.
Materials:
-
HEK293 cells stably or transiently expressing the target TRPA1 channel (human, rat, or mouse).
-
Poly-D-lysine-coated 96-well black-walled, clear-bottom plates.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
HEPES buffer.
-
TRPA1 agonist (e.g., cinnamaldehyde, AITC).
-
Test compounds (this compound, AP-18).
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3).
Procedure:
-
Cell Plating: Seed the TRPA1-expressing HEK293 cells into poly-D-lysine-coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound and AP-18 in HBSS.
-
Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Add the test compounds (this compound or AP-18) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Measure the baseline fluorescence.
-
Add the TRPA1 agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (agonist only) and a baseline control (no agonist).
-
Generate concentration-response curves and calculate the IC50 values for this compound and AP-18 using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of TRPA1 antagonists on the viability of cells, such as neuroblastoma cells, which can be sensitive to TRPA1 modulation.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y).
-
96-well cell culture plates.
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS).
-
Test compounds (this compound, AP-18).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate spectrophotometer.
Procedure:
-
Cell Plating: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment:
-
Prepare serial dilutions of this compound and AP-18 in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[4]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the sample wells.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the cytotoxic effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the TRPA1 signaling pathway and the general workflow of the in vitro assays described.
References
- 1. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient receptor potential ankyrin 1 contributes to the lysophosphatidylcholine-induced oxidative stress and cytotoxicity in OLN-93 oligodendrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of A-967079 and Newer TRPA1 Blockers
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a well-established target in the development of novel analgesics and anti-inflammatory therapeutics.[1][2] Its role as a sensor for a wide array of noxious stimuli positions it as a key player in pain and neurogenic inflammation pathways.[2] A-967079, a potent and selective TRPA1 antagonist, has been a valuable research tool. However, the landscape of TRPA1-targeted drug discovery is continually evolving, with newer compounds emerging from extensive research and development efforts. This guide provides a detailed comparison of the efficacy of this compound with more recently developed TRPA1 blockers, supported by experimental data and methodologies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of newer TRPA1 antagonists. This data allows for a direct comparison of their potency and activity across different species and experimental models.
In Vitro Efficacy: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below has been compiled from various cell-based assays, primarily calcium flux assays using recombinant human or rat TRPA1 expressed in cell lines like CHO or HEK293.
| Compound | Target | IC50 (nM) | Species | Notes |
| This compound | TRPA1 | 67 | Human | Highly selective over other TRP channels.[1] |
| TRPA1 | 289 | Rat | [1] | |
| GRC-17536 | TRPA1 | 4.6 - 8.2 | Human | Potent antagonist evaluated in various cell lines.[3][4] |
| GDC-0334 (RG-6341) | TRPA1 | 1.7 | Human | Highly potent and selective.[5] |
| TRPA1 | 2.7 | Mouse | [5] | |
| TRPA1 | 11.1 | Guinea Pig | [5] | |
| AMG0902 | TRPA1 | 186 (IC90) | Human | [6] |
| TRPA1 | 68 | Rat | [6] | |
| TRPA1 | 113 | Mouse | [6] |
In Vivo Efficacy: Preclinical Models
The in vivo efficacy of TRPA1 antagonists is assessed in various animal models that mimic human disease states, such as inflammatory pain, neuropathic pain, and cough. The effective dose (ED) and route of administration are key parameters in these studies.
| Compound | Animal Model | Species | Route | Effective Dose/Concentration | Effect |
| This compound | Inflammatory Pain (CFA) | Rat | i.v. | 30 µmol/kg | Reduced neuronal responses to noxious stimuli.[7] |
| Neuropathic Pain | Rat | oral | Not effective | Failed to show efficacy in neuropathic pain models after oral administration.[3] | |
| GRC-17536 | Cough (Citric Acid-Induced) | Guinea Pig | oral | 60-100 mg/kg | 79-89% inhibition of cough.[3][4] |
| Painful Diabetic Neuropathy | Human | - | - | Showed efficacy in a Phase 2a proof-of-concept study.[8][9] | |
| GDC-0334 | Allergic Airway Inflammation | Rat, Guinea Pig | i.v., p.o. | 0-150 mg/kg (i.v.), 1-5 mg/kg (p.o.) | Decreased edema, dermal blood flow, and cough.[10] |
| AITC-Induced Pain | Human | - | - | Reduced pain and itch in a Phase 1 study.[7] | |
| BAY-390 | AITC-Induced Nocifensive Behavior | Rat | p.o. | 3, 10, 30 mg/kg | Dose-dependent reduction in flinching and licking.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of TRPA1 antagonists.
In Vitro Calcium Flux Assay
This is a primary high-throughput screening method to determine the potency of TRPA1 antagonists.
-
Cell Culture : Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express human or rodent TRPA1 channels.
-
Cell Plating : Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading : The cell monolayer is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Compound Addition : The test antagonist (e.g., this compound, GDC-0334) at various concentrations is pre-incubated with the cells.
-
Agonist Challenge : A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde (B126680) (CA), is added to the wells to stimulate channel activation.
-
Signal Detection : Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis : The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Model: AITC-Induced Nocifensive Behavior
This model is used to assess the in vivo target engagement and efficacy of TRPA1 antagonists in blocking acute pain-like behaviors.
-
Animal Acclimation : Rodents (rats or mice) are acclimated to the testing environment (e.g., Plexiglas observation chambers) to minimize stress.
-
Compound Administration : The TRPA1 antagonist or vehicle is administered via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the agonist challenge.
-
Agonist Injection : A dilute solution of the TRPA1 agonist AITC is injected into the plantar surface of the hind paw.
-
Behavioral Observation : Immediately following the AITC injection, the animal's behavior is observed and recorded for a set period (e.g., 5-15 minutes). The primary endpoints are the number of flinches and the cumulative time spent licking the injected paw.
-
Data Analysis : The nocifensive behaviors in the antagonist-treated group are compared to the vehicle-treated group. A statistically significant reduction in flinching and licking indicates in vivo efficacy of the antagonist.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process for these compounds.
Caption: TRPA1 signaling pathway in a nociceptive sensory neuron and the point of intervention for TRPA1 antagonists.
Caption: General experimental workflow for the preclinical evaluation of novel TRPA1 antagonists.
Concluding Remarks
This compound remains a valuable pharmacological tool due to its high selectivity and well-characterized profile. However, newer TRPA1 antagonists such as GRC-17536 and GDC-0334 demonstrate significantly improved potency, with IC50 values in the low nanomolar range for the human TRPA1 channel.[3][4][5] Furthermore, these newer compounds have progressed to clinical trials, showing promising results in human disease models of pain and respiratory conditions.[7][8][9]
The development of centrally penetrant TRPA1 antagonists like BAY-390 opens up new avenues for treating chronic pain conditions that involve central sensitization.[2][11] While this compound has shown limitations in certain in vivo models, particularly after oral administration in neuropathic pain, the newer generation of TRPA1 blockers with optimized pharmacokinetic properties and higher potency appear to hold greater therapeutic promise.[3][9] The continued exploration of this target, guided by robust preclinical and clinical evaluation, is poised to deliver novel and effective treatments for a range of debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0334 | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 6. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
A-967079: A Potent and Highly Selective TRPA1 Antagonist with Minimal TRPV1 Activity
For researchers in pain, inflammation, and respiratory diseases, the transient receptor potential ankyrin 1 (TRPA1) channel represents a key therapeutic target. A-967079 is a well-characterized and potent antagonist of TRPA1. A critical aspect of its pharmacological profile is its selectivity against other ion channels, particularly the closely related transient receptor potential vanilloid 1 (TRPV1), which is often co-expressed in sensory neurons. This guide provides a comparative analysis of this compound's selectivity for TRPA1 over TRPV1, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
This compound demonstrates exceptional selectivity for the TRPA1 channel over the TRPV1 channel. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that therapeutic actions are specifically mediated through the inhibition of TRPA1. The compound's potency is significantly higher for TRPA1, with reported IC50 values in the nanomolar range for the human ortholog. In contrast, its activity at TRPV1 is negligible at concentrations that produce maximal TRPA1 antagonism.
For comparative purposes, this guide also includes data for other known TRPA1 antagonists, HC-030031 and AP-18.
| Compound | Target | Species | IC50 | Selectivity (TRPV1 IC50 / TRPA1 IC50) |
| This compound | TRPA1 | Human | 67 nM [1][2][3][4] | >1000-fold |
| TRPA1 | Rat | 289 nM [1][2][3][4] | ||
| TRPV1 | - | >67 µM (estimated) | ||
| HC-030031 | TRPA1 | Human | ~5.3 - 7.5 µM[5][6] | Does not block TRPV1[5][6] |
| AP-18 | TRPA1 | - | 3.1 µM | - |
Table 1: Comparative IC50 values of this compound and other TRPA1 antagonists.
Experimental Validation of Selectivity
The selectivity of this compound is typically determined using in vitro cellular assays. A common method involves the use of human embryonic kidney 293 (HEK293) cells stably expressing either human TRPA1 or human TRPV1 channels. The activity of these channels can be monitored by measuring changes in intracellular calcium concentrations using a fluorescent indicator or by direct electrophysiological recordings.
Experimental Protocol: FLIPR-Based Calcium Assay
This protocol outlines a representative method for assessing the antagonist activity of this compound at TRPA1 and TRPV1 channels using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
HEK293 cells stably expressing either human TRPA1 or human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well and incubated for 24-48 hours to allow for adherence and confluence.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) is prepared in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.
-
The dye-loading solution is added to each well, and the plate is incubated in the dark at 37°C for 60 minutes.
3. Compound Preparation and Addition:
-
This compound and other test compounds are serially diluted in assay buffer to achieve a range of desired concentrations.
-
The dye-loading solution is removed, and the cells are washed again with assay buffer.
-
The diluted compounds (antagonists) are added to the respective wells, and the plate is incubated for 15-30 minutes at room temperature.
4. Agonist Stimulation and Data Acquisition:
-
A stock solution of a known TRPA1 agonist (e.g., allyl isothiocyanate, AITC) or TRPV1 agonist (e.g., capsaicin) is prepared.
-
The 96-well plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken for a few seconds.
-
The agonist is then automatically added to the wells to stimulate channel activity.
-
Fluorescence intensity is measured kinetically for several minutes to record the calcium influx.
5. Data Analysis:
-
The increase in fluorescence intensity following agonist addition is calculated for each well.
-
The inhibitory effect of the antagonist is determined by comparing the response in the presence of the compound to the control response (agonist alone).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Figure 1: Workflow for determining antagonist potency using a FLIPR-based calcium assay.
Signaling Pathway Context
TRPA1 and TRPV1 are non-selective cation channels that, upon activation by their respective agonists, allow an influx of cations, including Ca2+, into the neuron. This influx leads to membrane depolarization and the initiation of a pain signal. This compound acts as an antagonist, binding to the TRPA1 channel and preventing its opening, thereby blocking the downstream signaling cascade. Its lack of activity at TRPV1 ensures that this distinct pain pathway remains unaffected.
Figure 2: this compound selectively blocks the TRPA1 signaling pathway.
Conclusion
References
A-967079 Versus Genetic Knockdown of TRPA1: A Comparative Guide for Researchers
For researchers investigating the role of the transient receptor potential ankyrin 1 (TRPA1) channel, a critical decision lies in the method of inhibiting its function. The two primary approaches, pharmacological antagonism with molecules like A-967079 and genetic knockdown, offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.
Mechanism of Action
This compound is a potent and selective small molecule antagonist of the TRPA1 ion channel.[1] It acts by binding to a specific site on the channel protein, thereby preventing its activation by various stimuli.[2] This inhibition is rapid and reversible, allowing for acute studies of TRPA1 function.
Genetic knockdown , on the other hand, involves reducing or eliminating the expression of the TRPA1 protein itself. This is typically achieved through techniques like RNA interference (siRNA) or gene editing technologies such as CRISPR-Cas9, leading to a long-term, and in the case of knockout models, permanent loss of TRPA1 function.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the efficacy of both this compound and genetic knockdown in modulating TRPA1-mediated responses.
Table 1: Potency of this compound in Inhibiting TRPA1
| Species | IC50 (nM) | Reference |
| Human | 67 | [1][5] |
| Rat | 289 | [1][5] |
Table 2: Comparison of this compound and TRPA1 Knockdown on Nociceptive Behaviors
| Model | Method | Endpoint | Result | Reference |
| Rat Bone Cancer Pain | This compound (10 mg/kg, i.v.) | Paw Withdrawal Threshold (g) | Significant increase | [6] |
| Rat Bone Cancer Pain | TRPA1 antisense ODN (intrathecal) | Paw Withdrawal Threshold (g) | Significant increase | [6] |
| Mouse Inflammatory Pain (CFA) | This compound (30 µmol/kg, i.v.) | Reduction in pinch-evoked neuronal firing | ~61% decrease | [7] |
| Mouse Neuropathic Pain | TRPA1 knockout | Attenuation of mechanical allodynia | Significant reduction | [8] |
Table 3: Effects on Inflammatory Responses
| Model | Method | Endpoint | Result | Reference |
| Mouse Model of Temporomandibular Joint Pain (Zymosan-induced) | This compound (100 mg/kg, i.p.) | Reduction in pain-associated behaviors | Significant inhibition | [9] |
| Mouse Intracerebral Hemorrhage | TRPA1 knockout | Expression of IL-1β and IL-6 | Significantly reduced | [4] |
Experimental Protocols
Pharmacological Inhibition with this compound
In Vitro Calcium Imaging Assay:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Serially dilute the stock solution in HBSS to achieve the desired final concentrations.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading using a plate reader.
-
Add a TRPA1 agonist (e.g., allyl isothiocyanate - AITC) to stimulate the channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value.
In Vivo Administration for Behavioral Studies (Rat Model): [7]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in a vehicle solution suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[7]
-
Administration: Administer this compound via intravenous (i.v.) injection at the desired dose (e.g., 30 µmol/kg).
-
Behavioral Testing: Conduct behavioral tests to assess nociception (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at various time points after drug administration.
-
Data Analysis: Compare the behavioral responses of this compound-treated animals to vehicle-treated controls.
Genetic Knockdown of TRPA1 using siRNA
In Vitro siRNA Transfection: [11][12][13]
-
Cell Culture: Culture the desired cell line (e.g., dorsal root ganglion neurons or a relevant cell line) in the appropriate growth medium.
-
Cell Plating: Seed cells in a multi-well plate (e.g., 24-well plate) the day before transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the TRPA1-specific siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 50 nM) in a serum-free medium (e.g., Opti-MEM).
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
-
Assessment of Knockdown Efficiency:
-
Harvest the cells and extract RNA or protein.
-
Measure the TRPA1 mRNA levels using quantitative real-time PCR (qRT-PCR) or TRPA1 protein levels using Western blotting to confirm the knockdown efficiency.[14]
-
-
Functional Assay: Perform the desired functional assay to assess the effect of TRPA1 knockdown on cellular responses.
Mandatory Visualization
Caption: TRPA1 signaling pathway and points of intervention.
Objective Comparison
| Feature | This compound (Pharmacological Antagonist) | Genetic Knockdown (siRNA, Knockout) |
| Mechanism | Reversible binding to and inhibition of the TRPA1 channel protein. | Reduction or elimination of TRPA1 protein expression. |
| Temporal Control | Acute and reversible. Allows for studying the immediate effects of TRPA1 inhibition. | Long-term and often irreversible (in the case of knockouts). Suitable for studying the chronic absence of TRPA1. |
| Specificity | Highly selective for TRPA1 over other TRP channels and a wide range of other receptors and enzymes.[15] However, the possibility of off-target effects, though minimized, cannot be entirely excluded.[16] | Highly specific to the TRPA1 gene. However, off-target effects of siRNA are a potential concern and require careful validation. |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes in other signaling pathways due to its acute nature. | Chronic absence of TRPA1 may lead to compensatory upregulation or downregulation of other ion channels or signaling molecules, potentially confounding the interpretation of results.[17] |
| Applications | Ideal for in vivo and in vitro studies requiring rapid and transient inhibition of TRPA1, such as in acute pain models or for validating the role of TRPA1 in a specific physiological response. | Best suited for studying the developmental and long-term physiological roles of TRPA1. Knockout animal models are invaluable for understanding the overall contribution of the channel to complex phenotypes.[4][8] |
| Ease of Use | Relatively simple to apply in both in vitro and in vivo settings. | Requires expertise in molecular biology techniques (transfection, gene editing) and can be more time-consuming and resource-intensive. |
| Limitations | Pharmacokinetic properties (bioavailability, half-life) need to be considered for in vivo studies. Potential for off-target effects at high concentrations. | Incomplete knockdown with siRNA can lead to residual protein function. Compensatory mechanisms can complicate data interpretation. Germline knockouts may have developmental effects. |
Conclusion
The choice between using this compound and genetic knockdown of TRPA1 depends heavily on the specific research question and the experimental context. This compound offers a powerful tool for acute, reversible inhibition of TRPA1, making it ideal for pharmacological studies and for dissecting the immediate role of the channel in various processes. Genetic knockdown, particularly through the use of knockout models, provides an unparalleled approach for understanding the long-term and developmental consequences of TRPA1 absence. For a comprehensive understanding of TRPA1 function, a combinatorial approach, where the acute effects of a pharmacological antagonist are compared with the chronic effects of genetic deletion, is often the most robust strategy. Researchers should carefully consider the strengths and limitations of each method to design experiments that will yield the most clear and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Knockout of transient receptor potential ankyrin 1 (TRPA1) modulates the glial phenotype and alleviates perihematomal neuroinflammation after intracerebral hemorrhage in mice via MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. frontiersin.org [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRPA1 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. neb.com [neb.com]
- 12. m.youtube.com [m.youtube.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Frontiers | Tmem45b modulates itch via endoplasmic reticulum calcium regulation [frontiersin.org]
- 15. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling TRPA1's Role: A Comparative Guide to CRISPR-Cas9 Knockout and A-967079 Treatment
For researchers, scientists, and drug development professionals, understanding the intricacies of target validation is paramount. When investigating the function of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, two powerful techniques stand at the forefront: genetic knockout via CRISPR-Cas9 and pharmacological inhibition with the selective antagonist A-967079. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
The TRPA1 ion channel, a member of the transient receptor potential family, is a critical sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[1] Its involvement in pain, itch, and neurogenic inflammation has made it a prime target for therapeutic intervention.[2][3] Both CRISPR-Cas9-mediated gene knockout and pharmacological blockade with molecules like this compound offer unique advantages and disadvantages in dissecting TRPA1's physiological and pathological roles.
Quantitative Comparison of TRPA1 Inhibition Methods
The choice between genetic knockout and pharmacological antagonism often depends on the specific research question, the desired temporal control, and the experimental model. Below is a summary of quantitative data comparing the effects of TRPA1 CRISPR-Cas9 knockout and this compound treatment in various models.
| Parameter | CRISPR-Cas9 Knockout of TRPA1 | This compound Treatment | Source(s) |
| Mechanism of Action | Permanent gene disruption leading to complete loss of TRPA1 protein expression. | Reversible, competitive antagonism of the TRPA1 channel. | [4][5] |
| Specificity | Highly specific to the Trpa1 gene. Off-target effects are a consideration but can be minimized with careful guide RNA design. | Highly selective for TRPA1 over other TRP channels and a wide range of other receptors and enzymes. | [6] |
| Temporal Control | Constitutive knockout provides a model for the lifelong absence of TRPA1. Conditional knockout systems can offer temporal and cell-type-specific control. | Acute and reversible inhibition, allowing for the study of TRPA1 function at specific time points. | [7][8] |
| IC50 / EC50 | Not applicable. | Human TRPA1: 67 nM; Rat TRPA1: 289 nM. | [9] |
| Effect on AITC-induced Pain | Abolishes nocifensive responses to the TRPA1 agonist allyl isothiocyanate (AITC). | Dose-dependently reduces AITC-induced pain behavior by up to 48%. | [7] |
| Effect on Formalin-induced Pain | Significantly reduces the early phase (neurogenic) of the formalin test. | Reduces the early phase of the formalin test by 54%. | [7] |
| Effect on Inflammatory Pain | Reduces mechanical and cold allodynia in models of inflammatory pain. TRPA1-KO mice show reduced expression of pro-inflammatory cytokines like IL-6. | Attenuates mechanical and cold allodynia in inflammatory pain models. | [1][2][3] |
| Effect on Neuropathic Pain | Attenuates cold allodynia following nerve injury. | Attenuates cold allodynia in nerve injury models. | [6] |
| In Vivo Efficacy (Dose) | Not applicable. | Effective doses in rodents range from 10 mg/kg to 100 mg/kg, depending on the administration route and pain model. | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. Below are representative protocols for generating TRPA1 knockout models using CRISPR-Cas9 and for the in vivo administration of this compound.
CRISPR-Cas9 Mediated Knockout of TRPA1 in Mice
This protocol outlines the key steps for generating a constitutive TRPA1 knockout mouse model.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two gRNAs targeting an early exon of the Trpa1 gene to induce a frameshift mutation. Online tools such as CRISPOR can be used for gRNA design and off-target analysis.
-
Synthesize the designed gRNAs and the Cas9 mRNA.
2. Zygote Microinjection:
-
Harvest zygotes from superovulated female mice.
-
Microinject a mixture of Cas9 mRNA and the two gRNAs into the cytoplasm of the zygotes.
-
Implant the microinjected zygotes into pseudopregnant female mice.
3. Genotyping and Founder Identification:
-
At 3-4 weeks of age, obtain tail biopsies from the resulting pups.
-
Extract genomic DNA and perform PCR using primers flanking the targeted region of the Trpa1 gene.
-
Sequence the PCR products to identify founders with insertions or deletions (indels) that result in a frameshift mutation.
4. Breeding and Colony Establishment:
-
Breed founder mice with wild-type mice to establish heterozygous F1 generation.
-
Intercross heterozygous mice to generate homozygous TRPA1 knockout mice.
-
Confirm the absence of TRPA1 protein expression in knockout animals via Western blot or immunohistochemistry.
In Vivo Administration of this compound in a Mouse Model of Inflammatory Pain
This protocol describes the use of this compound to assess its analgesic effects in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
1. Induction of Inflammatory Pain:
-
Acclimatize adult male C57BL/6 mice to the testing environment for at least 3 days.
-
Under light isoflurane (B1672236) anesthesia, induce inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw.
2. Preparation and Administration of this compound:
-
Prepare this compound in a vehicle solution (e.g., 10% DMSO, 10% Tween-80 in saline).[8]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose of 30-100 mg/kg. The timing of administration will depend on the experimental question (e.g., 30 minutes before behavioral testing for acute effects).
3. Behavioral Assessment:
-
Measure mechanical allodynia using von Frey filaments at baseline (before CFA injection) and at various time points after CFA and this compound administration (e.g., 1, 2, 4, and 24 hours).
-
The paw withdrawal threshold in response to the von Frey filament stimulation is recorded.
4. Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test).
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TRPA1 signaling pathway and the experimental workflows for both CRISPR-Cas9 knockout and this compound treatment.
TRPA1 Signaling Pathway.
Experimental Workflows.
Conclusion
Both CRISPR-Cas9 knockout and pharmacological inhibition with this compound are invaluable tools for investigating the role of TRPA1. CRISPR-Cas9 offers a permanent and highly specific method to study the consequences of a complete loss of TRPA1 function, which is particularly useful for understanding its role in development and chronic disease models. However, the irreversible nature of this technique and the potential for developmental compensation are important considerations.
In contrast, this compound provides a reversible and temporally controlled means of inhibiting TRPA1 function, making it ideal for studying the channel's role in acute processes and for validating it as a druggable target. The ability to control the timing and duration of TRPA1 blockade is a significant advantage in many experimental contexts.
References
- 1. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 2. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential ankyrin 1 (TRPA1) plays a critical role in a mouse model of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral characterization of a CRISPR-generated TRPA1 knockout rat in models of pain, itch, and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
A Comparative Guide: Pharmacological Inhibition of TRPA1 with A-967079 versus RNAi-Mediated Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory responses. As a polymodal cellular sensor, it is activated by a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. Its pivotal role in these physiological and pathophysiological processes has made it a prime target for therapeutic intervention. Researchers looking to modulate TRPA1 activity primarily have two distinct and powerful tools at their disposal: pharmacological inhibition with small molecules like A-967079 and genetic silencing through RNA interference (RNAi).
This guide provides an objective comparison of these two methodologies, summarizing their mechanisms of action, efficacy, and potential limitations. We present available experimental data to illustrate these points and provide detailed protocols for key comparative experiments to aid in the design and execution of your research.
Mechanism of Action
This compound: A Selective TRPA1 Antagonist
This compound is a potent and selective small molecule antagonist of the TRPA1 ion channel.[1][2] It functions by directly binding to the channel protein and preventing its activation by agonists. This blockade is rapid and reversible, allowing for acute inhibition of TRPA1 function. Its selectivity has been demonstrated to be over 1000-fold for TRPA1 compared to other TRP channels and a wide range of other ion channels, enzymes, and G-protein-coupled receptors.[3][4]
RNA Interference (RNAi): Post-Transcriptional Gene Silencing
RNA interference is a biological process in which small interfering RNA (siRNA) molecules induce the degradation of a specific messenger RNA (mRNA) target. This post-transcriptional gene silencing prevents the translation of the target mRNA into protein, leading to a reduction in the total cellular level of the protein of interest, in this case, TRPA1. The effect of RNAi is not immediate, as it requires the degradation of existing protein, and its duration can be transient or stable depending on the delivery method.
Comparative Data
While direct head-to-head in vitro comparisons are limited in the published literature, in vivo studies offer valuable insights into the differential effects of these two approaches. One study in a rat model of bone cancer pain directly compared the analgesic effects of this compound with a TRPA1 antisense oligodeoxynucleotide (AS-ODN), which functions similarly to siRNA by reducing protein expression.
| Parameter | Pharmacological Inhibition (this compound) | Genetic Silencing (TRPA1 AS-ODN) | Reference |
| Effect on Pain Behavior | Significantly relieved mechanical allodynia and thermal hyperalgesia. | Significantly relieved mechanical allodynia and thermal hyperalgesia. | [5] |
| Effect on TRPA1 mRNA | No direct effect on mRNA levels. | Significantly reduced TRPA1 mRNA expression in dorsal root ganglia. | [5] |
| Effect on TRPA1 Protein | No direct effect on protein levels, but blocks its function. | Significantly reduced TRPA1 protein expression in dorsal root ganglia. | [5] |
| Onset of Action | Rapid onset of analgesic effects. | Slower onset, dependent on mRNA and protein turnover. | [5] |
| Duration of Action | Dependent on the pharmacokinetic properties of the compound. | Can be prolonged, depending on the stability of the silencing effect. | [5] |
A study on a nanoformulation for delivering TRPA1 siRNA for chemotherapy-induced peripheral neuropathy demonstrated significant downregulation of TRPA1 mRNA and protein expression in the spinal cord, which correlated with a reduction in pain behaviors and neuroinflammatory markers.[6]
Experimental Protocols
To facilitate a direct and rigorous comparison of this compound and RNAi, we provide the following detailed protocols for key in vitro experiments using the human neuroblastoma cell line SH-SY5Y, which is known to express TRPA1.
Cell Culture of SH-SY5Y Cells
-
Culture Medium: Prepare a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[7]
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passaging: Subculture cells when they reach approximately 80% confluency. Wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with culture medium, centrifuge, and resuspend in fresh medium for replating.[7]
TRPA1 Inhibition with this compound
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.[1][8]
-
Treatment: On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10 nM - 10 µM).
-
Incubation: Replace the existing medium of the SH-SY5Y cells with the medium containing this compound and incubate for the desired duration prior to downstream assays.
TRPA1 Silencing with siRNA
-
siRNA Transfection Reagent: Use a suitable transfection reagent for SH-SY5Y cells, such as Lipofectamine 2000 or specific neuroblastoma transfection reagents.[6][9]
-
Transfection Protocol (General): a. Plate SH-SY5Y cells to be 70-90% confluent on the day of transfection. b. On the day of transfection, dilute the TRPA1-targeting siRNA and a non-targeting control siRNA in serum-free medium. c. In a separate tube, dilute the transfection reagent in serum-free medium. d. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation. e. Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours. f. Replace the transfection medium with fresh, complete culture medium. g. Analyze gene and protein expression and perform functional assays 24-72 hours post-transfection.[10]
Western Blot for TRPA1 Protein Quantification
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a validated primary antibody against TRPA1 (e.g., at a dilution of 1:500) overnight at 4°C.[11] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the data.
Quantitative PCR (qPCR) for TRPA1 mRNA Quantification
-
RNA Extraction: Following treatment or transfection, extract total RNA from the SH-SY5Y cells using a suitable kit or TRIzol reagent.[12]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.[13]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for human TRPA1 and a reference gene (e.g., GAPDH, 18S rRNA).[13][14]
-
Data Analysis: Calculate the relative expression of TRPA1 mRNA using the ΔΔCt method.[14]
Cell Viability (MTT) Assay
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with TRPA1 siRNA as described above.
-
MTT Addition: After the desired incubation period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[16]
Visualizations
TRPA1 Signaling Pathway
Caption: Simplified TRPA1 signaling pathway.
Experimental Workflow: this compound vs. RNAi
Caption: Workflow for comparing this compound and RNAi.
Conclusion: Choosing the Right Tool for the Job
-
This compound is ideal for studies requiring acute and reversible inhibition of TRPA1 channel function. Its rapid onset of action makes it suitable for investigating the immediate consequences of TRPA1 blockade.
-
RNAi is the method of choice for studying the effects of long-term reduction of TRPA1 protein levels . It allows for the investigation of phenotypes that may develop over time as a result of sustained TRPA1 deficiency.
For a comprehensive understanding of TRPA1's role in a biological system, a combinatorial approach using both this compound and RNAi is highly recommended. This allows for the dissection of acute channel activity versus the chronic presence of the channel protein. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions and generate robust and reliable data.
References
- 1. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. SH-SY5Y culturing [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. TRPA1 antibody (19124-1-AP) | Proteintech [ptglab.com]
- 12. TRPA1 Covalent Ligand JT010 Modifies T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-967079: A Comparative Analysis of a Potent TRPA1 Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of A-967079's efficacy and mechanism of action against other methodologies for studying the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This document summarizes key experimental data, details methodologies for pivotal assays, and illustrates the underlying signaling pathways.
This compound is a highly selective and potent antagonist of the TRPA1 receptor, a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in pain, inflammation, and respiratory conditions.[1] With IC50 values of 67 nM for human and 289 nM for rat TRPA1 receptors, this compound demonstrates significant potency and over 1000-fold selectivity for TRPA1 compared to other TRP channels.[1] This guide offers a comparative analysis of this compound with other TRPA1 antagonists and cross-validates its effects through non-pharmacological methods.
Comparative Efficacy in Preclinical Pain Models
This compound has been evaluated in various animal models of pain, often in comparison with the less potent but widely used TRPA1 antagonist, HC-030031. The following tables summarize the comparative efficacy of these compounds in neurogenic and neuropathic pain models.
| Compound | Assay | Species | Administration | Dose | Efficacy (% reduction in pain response) | Reference |
| This compound | AITC-Induced Nocifensive Behavior | Mouse | Intraplantar | 16 µg/20 µl | 48% (p<0.05) | [2] |
| HC-030031 | AITC-Induced Nocifensive Behavior | Mouse | Intraplantar | Not specified | No significant effect | [2] |
| This compound | Formalin Test (Early Phase) | Mouse | Intraplantar | 16 µg/20 µl | 54% (p<0.001) | [2] |
| HC-030031 | Formalin Test (Early & Late Phase) | Mouse | Intraperitoneal | 100-300 mg/kg | Significant reduction | [3] |
| This compound | Paclitaxel-Induced Neuropathic Pain (Mechanical Allodynia) | Rat | Intraperitoneal | 100 mg/kg | Attenuated cold allodynia, but not mechanical hyperalgesia in some studies. | [1][4] |
| HC-030031 | Paclitaxel-Induced Neuropathic Pain (Mechanical Allodynia) | Mouse | Intraperitoneal | Not specified | 62% (p<0.001) elevation in paw withdrawal threshold | [2] |
Cross-Validation with Genetic Models
Experimental Protocols
Detailed methodologies for the key in vivo assays used to evaluate this compound and other TRPA1 modulators are provided below.
AITC-Induced Nocifensive Behavior
This assay assesses the ability of a compound to block pain induced by the TRPA1 agonist, allyl isothiocyanate (AITC).
-
Animals: Male C57BL/6 mice are acclimated to individual observation chambers for at least 30 minutes prior to testing.
-
Compound Administration: this compound or vehicle is administered via the desired route (e.g., intraplantar, intraperitoneal) at a predetermined time before AITC injection.
-
AITC Injection: 20 µL of a 1% AITC solution in mineral oil is injected into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately following AITC injection, the cumulative time the animal spends flinching, licking, or biting the injected paw is recorded for a period of 5-10 minutes.[3][6][7][8]
-
Data Analysis: The total duration of nocifensive behaviors is compared between the compound-treated and vehicle-treated groups.
Formalin Test
The formalin test is a model of tonic pain that elicits a biphasic nocifensive response.
-
Animals: Mice are acclimated to observation chambers for at least one hour before the experiment.
-
Compound Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Formalin Injection: 20 µL of a low-concentration (e.g., 0.3-5%) formalin solution is injected into the plantar surface of the hind paw.[9][10][11]
-
Behavioral Observation: Nocifensive behaviors (lifting, licking, shaking, biting the injected paw) are recorded for 45-60 minutes. The observation period is typically divided into two phases: the early phase (0-10 minutes) and the late phase (15-45 minutes).[5][9][10]
-
Data Analysis: The total time spent exhibiting nocifensive behaviors is quantified for both phases and compared between treatment groups.
Paclitaxel-Induced Neuropathic Pain (von Frey Test)
This model is used to assess mechanical allodynia, a hallmark of neuropathic pain, induced by the chemotherapeutic agent paclitaxel (B517696).
-
Induction of Neuropathy: Paclitaxel is administered to mice or rats (e.g., intraperitoneally) over several days to induce peripheral neuropathy.[12][13][14][15][16]
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments of varying stiffness.
-
Procedure: Animals are placed on a wire mesh platform. The von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
Compound Administration: this compound, HC-030031, or vehicle is administered, and the paw withdrawal threshold is measured at different time points after administration.
-
Data Analysis: The paw withdrawal threshold (in grams) is determined and compared between treatment groups and baseline measurements.[12][13][14][15][16]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 11. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
A Preclinical Showdown: A-967079 vs. GRC 17536 in Pain and Beyond
In the landscape of preclinical research for novel analgesics, two compounds, A-967079 and GRC 17536, have emerged as potent and selective antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This channel is a critical sensor for a variety of noxious stimuli, implicating it as a key target in pain and inflammatory pathways. This guide provides a comprehensive comparison of the preclinical data available for this compound and GRC 17536, offering researchers, scientists, and drug development professionals a detailed overview of their respective profiles.
Mechanism of Action: Targeting the TRPA1 Ion Channel
Both this compound and GRC 17536 exert their effects by selectively blocking the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a diverse range of irritants, including environmental toxins, inflammatory mediators, and changes in temperature.[3][4] By inhibiting this channel, both compounds aim to dampen the signaling of pain and inflammation at its source.
In Vitro Potency and Selectivity
The potency and selectivity of a compound are crucial indicators of its potential as a therapeutic agent. Both this compound and GRC 17536 have demonstrated significant potency and selectivity for the TRPA1 channel in in vitro assays.
| Compound | Target | Species | IC50 | Selectivity | Reference |
| This compound | TRPA1 | Human | 67 nM | >1000-fold over other TRP channels, >150-fold over 75 other ion channels, enzymes, and GPCRs | [5][6][7][8][9] |
| Rat | 289 nM | [5][6][7] | |||
| GRC 17536 | TRPA1 | Not Specified | < 10 nM | >1000-fold over other TRPs | [2] |
| TRPA1 (inhibition of citric acid-induced Ca2+ influx) | Human (CCD19-Lu cells) | 8.2 nM | - | [10] | |
| Human (A549 cells) | 5.0 nM | - | [10] | ||
| Human (hTRPA1/CHO cells) | 4.6 nM | - | [10] |
Preclinical Efficacy in In Vivo Models
The true test of a compound's therapeutic potential lies in its performance in preclinical models of disease. Both this compound and GRC 17536 have been evaluated in a variety of in vivo models, primarily focusing on pain and respiratory conditions.
Pain Models
| Compound | Model | Species | Key Findings | Reference |
| This compound | Inflammatory Pain (CFA) | Rat | Decreased responses of WDR and NS neurons to noxious pinch stimulation. | [6][7] |
| Osteoarthritic Pain | Rat | Reduced responses of WDR neurons to high-intensity mechanical stimulation of the knee joint. | [7][8] | |
| Neuropathic Pain (Bone Cancer) | Rat | Relieved mechanical allodynia and thermal hyperalgesia. | [11][12] | |
| Neurogenic and Neuropathic Pain (AITC, Formalin) | Mouse | Reduced AITC-induced nocifensive response and neurogenic pain in the early phase of the formalin test. | [13] | |
| Postoperative Pain | Rat | Contributed to guarding pain and mechanical hypersensitivity. | [1] | |
| GRC 17536 | Inflammatory Pain (Freund's Complete Adjuvant) | Not Specified | Reversed hyperalgesia with an EC50 of less than 10 mg/kg. | [2] |
| Neuropathic Pain (Chronic Constriction Injury) | Not Specified | Reversed hyperalgesia with an EC50 of less than 10 mg/kg. | [2] | |
| Diabetic Neuropathic Pain | Animal Models | Demonstrated effectiveness. | [3][14] | |
| Osteoarthritic Pain | Animal Models | Demonstrated effectiveness. | [14] | |
| Postoperative Pain | Animal Models | Demonstrated effectiveness. | [14] | |
| Chemotherapy-Induced Pain | Animal Models | Demonstrated effectiveness. | [14] |
Respiratory Models
| Compound | Model | Species | Key Findings | Reference |
| GRC 17536 | Cough (Citric Acid-Induced) | Guinea Pig | Showed 79% and 89% inhibition of cough at 60 and 100 mg/kg, respectively. | [10][15] |
| Asthma | Not Specified | Showed a promising effect on airway inflammation, bronchoconstriction, and cough. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and GRC 17536 and a typical experimental workflow for evaluating their efficacy in a preclinical pain model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 3. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 4. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 9. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 15. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
A Head-to-Head Comparison of A-967079 and Other TRPA1 Antagonist Tool Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tool compound A-967079 with other commonly used antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to TRPA1 and its Antagonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[1] Its activation on sensory neurons leads to the sensation of pain, itch, and neurogenic inflammation.[1][2] Consequently, TRPA1 has emerged as a significant therapeutic target for a variety of conditions, including chronic pain, respiratory diseases, and itch.[3]
This compound is a potent and selective antagonist of the TRPA1 receptor.[4] It has been widely used in research to probe the function of TRPA1 in various physiological and pathological processes.[4][5] This guide compares this compound to other well-characterized TRPA1 antagonists: HC-030031, AP-18, and GDC-0334, focusing on their in vitro potency, selectivity, and in vivo efficacy.
In Vitro Potency and Selectivity
The potency of TRPA1 antagonists is typically determined by their ability to inhibit the influx of calcium through the TRPA1 channel in response to an agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | Human TRPA1 IC50 | Rat TRPA1 IC50 | Mouse TRPA1 IC50 | Notes on Selectivity |
| This compound | 67 nM[6] | 289 nM[6] | - | Displays over 1000-fold selectivity for TRPA1 over other TRP channels and is more than 150-fold selective over a panel of 75 other ion channels, enzymes, and GPCRs. |
| HC-030031 | 4.9 - 6.2 µM (agonist dependent)[7][8] | - | - | Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels.[9] However, at 10 µM, it showed some activity against sodium channels and sigma receptors.[10] |
| AP-18 | 3.1 µM[11] | 4.5 µM[11] | 4.5 µM[12] | Exhibits little to no activity at TRPV1, TRPV2, TRPV3, and TRPV4 channels at concentrations up to 50 µM.[11][12] |
| GDC-0334 | 1.7 nM[4] | - | 2.7 nM[4] | Displays good selectivity against human TRPV1, TRPM8, and TRPC6, with all IC50 values greater than 10 µM.[4] |
In Vivo Efficacy
The in vivo effects of these TRPA1 antagonists have been evaluated in various animal models of pain and inflammation.
| Compound | Animal Model | Species | Route of Administration | Dose | Key Findings |
| This compound | CFA-induced inflammatory pain[13] | Rat | Intravenous | 30 µmol/kg | Significantly reduced neuronal responses to noxious pinch stimulation.[13] |
| AITC-induced nocifensive behavior[14] | Mouse | Intraperitoneal | 16 µg/20 µl | Reduced pain reaction by 48%.[14] | |
| Formalin-induced pain (early phase)[14] | Mouse | Intraperitoneal | - | Reduced pain reaction by 54%.[14] | |
| HC-030031 | CFA-induced inflammatory pain[15] | Rat | Oral | 100 mg/kg | Significantly reversed mechanical hypersensitivity.[15] |
| AITC-induced nocifensive behavior[15] | Rat | Oral | 100 mg/kg | Reduced nocifensive behaviors.[15] | |
| Spinal nerve ligation (neuropathic pain)[15] | Rat | Oral | 100 mg/kg | Significantly reversed mechanical hypersensitivity.[15] | |
| AP-18 | Cinnamaldehyde-induced nociception[11] | - | - | - | Reduced nociception.[11] |
| CFA-induced mechanical hyperalgesia[12] | Mouse | - | - | Reversed mechanical hyperalgesia.[12] | |
| GDC-0334 | AITC-induced edema[16] | Rat | Intravenous | 1-10 mg/kg | Suppressed edema.[4][16] |
| Ovalbumin-induced asthma model[4] | Rat, Guinea Pig | - | - | Reduced airway inflammation.[4] | |
| AITC-induced dermal blood flow[17] | Human | Oral | 25 mg | Inhibited dermal blood flow.[17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these tool compounds are used, the following diagrams illustrate the TRPA1 signaling pathway and a general workflow for evaluating TRPA1 antagonists.
Caption: TRPA1 Signaling Pathway
Caption: Workflow for TRPA1 Antagonist Evaluation
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay
This assay is a common in vitro method to assess the potency of TRPA1 antagonists.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 384-well plates.[18]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.[18]
-
Compound Incubation: The test antagonist (e.g., this compound) is added to the wells at various concentrations and incubated for a defined period (e.g., 10-30 minutes).[7][18]
-
Agonist Stimulation: A known TRPA1 agonist, such as AITC or cinnamaldehyde, is added to the wells to stimulate calcium influx through the TRPA1 channel.[7][8]
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a FLIPR instrument.[18]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist-induced calcium influx against the concentration of the antagonist.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This is a widely used in vivo model to study inflammatory pain and evaluate the efficacy of analgesic compounds.
-
Model Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the hind paw of a rodent (typically a rat or mouse).[19][20] This induces a localized and persistent inflammation, characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.[19][21]
-
Compound Administration: The test antagonist is administered via a specific route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined time point after CFA injection.[13][15]
-
Behavioral Testing: Nociceptive thresholds are measured at various time points after compound administration.
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus to determine the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: The effect of the antagonist is determined by comparing the paw withdrawal thresholds or latencies in the treated group to a vehicle-treated control group.
Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior
This acute pain model is used to assess the ability of a compound to block TRPA1-mediated nociception.
-
Compound Administration: The test antagonist is administered to the animal (typically a mouse or rat) prior to the AITC challenge.[14][15]
-
AITC Challenge: A dilute solution of AITC is injected into the plantar surface of the hind paw.[14][15]
-
Behavioral Observation: The animal is placed in an observation chamber, and the amount of time spent licking, flinching, or lifting the injected paw is recorded for a specific duration (e.g., 5-15 minutes) following the AITC injection.[15]
-
Data Analysis: The total duration of nocifensive behaviors in the antagonist-treated group is compared to that of a vehicle-treated control group to determine the degree of analgesia.
Conclusion
This compound is a highly potent and selective TRPA1 antagonist that has demonstrated efficacy in various preclinical models of pain. When compared to other tool compounds, it exhibits superior potency to HC-030031 and AP-18. GDC-0334 shows even greater potency than this compound in in vitro assays. The choice of a tool compound will depend on the specific requirements of the study, including the desired potency, the species being investigated, and the route of administration for in vivo experiments. This guide provides the necessary data to make an informed decision for future research endeavors targeting the TRPA1 channel.
References
- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. GDC-0334 | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 5. Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HC 030031 | TRPA1 | Tocris Bioscience [tocris.com]
- 10. MEDICINAL CHEMISTRY AND CLINICAL STATUS OF TRPA1 MODULATORS [ebrary.net]
- 11. AP 18 | TRPA1 channel antagonist | Hello Bio [hellobio.com]
- 12. Schwann cell TRPA1 mediates neuroinflammation that sustains macrophage-dependent neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of GDC-0334, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 20. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
A-967079: A Precision Tool for TRPA1 Research Compared to Non-Selective TRP Channel Blockers
For researchers and drug development professionals investigating the role of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in pain, inflammation, and respiratory disorders, the choice of a pharmacological tool is critical. While non-selective TRP channel blockers have been historically used, the advent of highly selective antagonists like A-967079 offers significant advantages in terms of specificity and translational potential. This guide provides a detailed comparison of this compound and non-selective TRP channel blockers, supported by experimental data, to inform the selection of the most appropriate research compounds.
Superior Selectivity and Potency of this compound
This compound is a potent and highly selective antagonist of the TRPA1 ion channel.[1] Its primary advantage lies in its targeted action, which minimizes the confounding effects of interacting with other TRP channels or off-target proteins. This high degree of selectivity is crucial for elucidating the specific role of TRPA1 in physiological and pathological processes.
In contrast, non-selective TRP channel blockers, such as SKF-96365 and 2-aminoethoxydiphenyl borate (B1201080) (2-APB), exhibit broad activity across multiple TRP channel subtypes and can also affect other ion channels and cellular signaling pathways.[2][3][4][5] This lack of specificity can lead to ambiguous experimental results and a higher potential for off-target effects, making it difficult to attribute observed biological responses solely to the inhibition of a single TRP channel.
Table 1: Comparison of Potency and Selectivity
| Compound | Target(s) | IC50 (Human TRPA1) | IC50 (Rat TRPA1) | Selectivity | Key Off-Target Effects |
| This compound | TRPA1 | 67 nM[6][7][8] | 289 nM[6][7][8] | >1000-fold over other TRP channels; >150-fold over 75 other ion channels, enzymes, and GPCRs[7] | No known locomotor or cardiovascular effects[7] |
| SKF-96365 | TRPC, TRPM, TRPV channels | - | - | Non-selective | Blocks high-voltage-activated and low-voltage-activated Ca2+ channels[3]; Non-competitive antagonist at GABAA receptors[2] |
| 2-APB | TRPC, TRPM, TRPV channels | - | - | Non-selective | Inhibits IP3 receptors; Activates some TRP channels at higher concentrations[5]; Non-competitive antagonist at GABAA receptors[2] |
Enhanced Efficacy and Favorable Safety Profile in Preclinical Models
The high selectivity of this compound translates to a more favorable profile in preclinical studies. It has demonstrated significant analgesic effects in various animal models of pain, including neuropathic and inflammatory pain, without the side effects commonly associated with less selective compounds.[1] Notably, this compound does not produce locomotor or cardiovascular side effects, which can be a limiting factor for other TRP channel antagonists.[7]
The broad-spectrum activity of non-selective blockers can lead to a range of physiological effects that may interfere with the interpretation of experimental outcomes and suggest a higher likelihood of adverse effects in a therapeutic context.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
In Vivo Pain Model: Bone Cancer Pain in Rats
-
Objective: To assess the analgesic efficacy of this compound in a rat model of bone cancer pain.
-
Animal Model: Female Wistar rats with bone cancer induced by injection of Walker 256 carcinoma cells into the tibial medullary cavity.
-
Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg.[9]
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia was measured by assessing the paw withdrawal latency (PWL) to a radiant heat source.
-
Procedure: Baseline behavioral measurements were taken before drug administration. Following intravenous injection of this compound or vehicle, PWT and PWL were measured at various time points (e.g., 1, 2, 4, and 6 hours) to evaluate the time course of the analgesic effect.[9]
In Vitro Assay: TRPA1 Antagonism in Human and Rat Receptors
-
Objective: To determine the potency of this compound in blocking human and rat TRPA1 channels.
-
Cell Lines: HEK293 cells stably expressing either human or rat TRPA1.
-
Method: Intracellular calcium levels were measured using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Procedure: Cells were pre-incubated with varying concentrations of this compound. The TRPA1 agonist, allyl isothiocyanate (AITC), was then added to stimulate channel activity. The ability of this compound to inhibit the AITC-induced increase in intracellular calcium was measured, and the IC50 value was calculated.
Visualizing the Advantage: Signaling and Experimental Logic
The following diagrams illustrate the distinct mechanisms of action and the logical framework for evaluating the advantages of a selective TRPA1 blocker.
Caption: this compound's selective action versus non-selective blockers.
Caption: Experimental logic for using a selective TRPA1 blocker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. View of Transient Receptor Potential channels (TRP) in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. frontiersin.org [frontiersin.org]
Assessing the Specificity of A-967079 in a Novel Tri-Species Cellular Model System
A Comparative Guide for Researchers
This guide provides a comprehensive framework for assessing the specificity of A-967079, a potent modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. We present a novel tri-species cellular model system to facilitate a direct comparison of this compound's activity with other known TRPA1 antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of TRPA1-targeting compounds.
This compound is a well-documented antagonist of mammalian TRPA1 channels, with IC50 values of 67 nM and 289 nM for the human and rat isoforms, respectively[1][2]. It exhibits high selectivity, with over 1000-fold greater potency for TRPA1 compared to other TRP channels and more than 150-fold selectivity against a broad panel of other ion channels, enzymes, and G-protein-coupled receptors[3]. Despite its established antagonist activity in mammals, recent studies have revealed a surprising species-specific effect, where this compound acts as an agonist on chicken and frog TRPA1 channels. This highlights the critical importance of the model system when evaluating the specificity and mechanism of action of this compound.
This guide proposes a new model system utilizing cell lines stably expressing human, rat, and chicken TRPA1 to provide a direct and robust platform for specificity assessment. By comparing the effects of this compound across these species and against other TRPA1 modulators, researchers can gain a more complete understanding of its pharmacological profile.
Comparative Compound Overview
To provide a thorough assessment of this compound's specificity, its performance will be compared against two other commercially available TRPA1 antagonists with distinct chemical scaffolds.
| Compound | Target | Mechanism of Action | Reported IC50 (human) | Key Features |
| This compound | TRPA1 | Antagonist (mammalian), Agonist (avian) | 67 nM[1][2] | High potency and selectivity in mammals, species-dependent agonist activity. |
| HC-030031 | TRPA1 | Antagonist | ~6.2 µM | A widely used tool compound for studying TRPA1 function. |
| GRC 17536 | TRPA1 | Antagonist | Potent (specific IC50 not publicly available) | A more recent antagonist that has been in clinical development. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells, which do not endogenously express TRPA1.
-
Transfection: Stably transfect HEK293 cells with plasmids encoding full-length human TRPA1, rat TRPA1, or chicken TRPA1. Select and maintain stable clones using an appropriate selection marker (e.g., G418).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and the selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.
Calcium Imaging Assay
This assay measures changes in intracellular calcium ([Ca2+]i) as a primary readout of TRPA1 channel activation.
-
Cell Plating: Seed the stably transfected HEK293 cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Application and Data Acquisition:
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, HC-030031, or vehicle for 15-30 minutes. Subsequently, stimulate the cells with a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) and record the fluorescence intensity over time using a fluorescence plate reader.
-
Agonist Mode: Directly apply varying concentrations of this compound to the cells and record the fluorescence intensity over time to assess for direct activation of the channel.
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. For antagonist mode, plot the percentage inhibition of the agonist response against the antagonist concentration to determine the IC50 value. For agonist mode, plot the ΔF against the this compound concentration to determine the EC50 value.
Electrophysiology (Whole-Cell Patch Clamp)
This technique provides a direct measure of ion channel activity with high temporal resolution.
-
Cell Preparation: Plate the stably transfected cells on glass coverslips suitable for patch-clamp recording.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -60 mV.
-
Antagonist Protocol: Perfuse the cells with a solution containing a TRPA1 agonist (e.g., AITC) to elicit an inward current. Once a stable current is achieved, co-perfuse with the agonist and varying concentrations of the test compound (this compound or comparators) to measure the inhibition of the agonist-induced current.
-
Agonist Protocol: Perfuse the cells with varying concentrations of this compound alone to test for direct channel activation.
-
-
Data Analysis: Measure the peak current amplitude in response to agonist and antagonist application. Calculate the percentage inhibition of the agonist-induced current to determine the IC50. For agonist activity, measure the current density elicited by this compound.
Kinase and Off-Target Profiling
To assess broader selectivity, this compound should be screened against a panel of kinases and other common off-target proteins.
-
Method: Utilize a commercial service that offers broad panel screening (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Concentration: Screen this compound at a concentration at least 100-fold higher than its human TRPA1 IC50 (e.g., 10 µM).
-
Data Analysis: Identify any significant inhibition or activation of off-target proteins. A common threshold for a significant hit is >50% inhibition at the screening concentration.
Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments, providing a clear structure for comparing the specificity of this compound.
Table 1: In Vitro Potency of TRPA1 Antagonists in the Tri-Species Model System
| Compound | Human TRPA1 IC50 (nM) | Rat TRPA1 IC50 (nM) | Chicken TRPA1 IC50 (nM) |
| This compound | 67 | 289 | Not Applicable (Agonist) |
| HC-030031 | ~6200 | Data to be determined | Data to be determined |
| GRC 17536 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Agonist Activity of this compound in the Tri-Species Model System
| Cell Line | This compound EC50 (µM) | Maximum Response (% of AITC max) |
| Human TRPA1-HEK293 | No activity | 0% |
| Rat TRPA1-HEK293 | No activity | 0% |
| Chicken TRPA1-HEK293 | 14.7[4] | Data to be determined |
Table 3: Off-Target Profile of this compound (at 10 µM)
| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition) |
| Kinases | >400 | Data to be determined |
| GPCRs | >100 | Data to be determined |
| Ion Channels | >75[3] | <1[3] |
| Enzymes | >50 | <1[3] |
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of A-967079: A Mutagenesis-Based Validation and Comparative Analysis
A-967079 stands as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions. Its mechanism of action, meticulously validated through mutagenesis studies, offers a compelling case study in targeted drug development. This guide provides a comprehensive comparison of this compound with other TRPA1 modulators, supported by experimental data, and details the methodologies employed in its validation.
The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. Consequently, antagonists of TRPA1 are of significant interest as potential therapeutics for various pathological conditions. This compound has emerged as a leading compound in this class, demonstrating high potency and selectivity.[1][2]
Comparative Analysis of TRPA1 Antagonists
Mutagenesis studies have been instrumental in elucidating the binding site of this compound and understanding its inhibitory mechanism. These studies have also facilitated a comparative analysis with other TRPA1 antagonists, most notably HC-030031.
| Compound | Target | IC50 (human TRPA1) | IC50 (rat TRPA1) | Binding Site | Key Interacting Residues (from mutagenesis) |
| This compound | TRPA1 | 67 nM[2][3] | 289 nM[2][3] | Pore region (S5-S6 linker and pore helix 1)[1][4][5] | Ser-873, Thr-874, Phe-909[4] |
| HC-030031 | TRPA1 | ~6 µM | ~6 µM | Distinct from this compound; involves S4-S5 linker[4][5][6] | Asn-855[4][6] |
| AP-18 | TRPA1 | Not explicitly stated | Not explicitly stated | Structurally related to this compound, likely similar binding site[7] | Not explicitly stated |
Key Findings from Mutagenesis Studies:
-
Species-Specific Activity: A fascinating discovery from mutagenesis studies is the species-dependent action of this compound. While it acts as a potent antagonist in mammals, it functions as an agonist in chicken and frog TRPA1.[7] This differential activity was traced back to a single amino acid residue in the fifth transmembrane domain (TM5).[7] Specifically, the substitution of Leucine at position 881 in human TRPA1 to Isoleucine, as found in chicken TRPA1, converts this compound from an antagonist to an agonist.[1]
-
Pinpointing the Binding Pocket: Site-directed mutagenesis has been crucial in defining the binding pocket of this compound within the TRPA1 channel. This pocket is located in the pore region, formed by the S5 and S6 transmembrane segments and the first pore helix.[1][4][5][8]
-
Identification of Critical Residues: Studies have identified specific amino acid residues that are critical for the binding and antagonistic effect of this compound. Mutation of Phenylalanine at position 909 (F909) to Alanine was shown to abolish the inhibitory effect of this compound.[4][9] Other key residues implicated in its binding include Serine-873 and Threonine-874.[4]
-
Distinguishing Binding Sites: Mutagenesis has also confirmed that this compound and another well-characterized TRPA1 antagonist, HC-030031, have distinct binding sites.[5] Mutations affecting this compound's potency do not impact the inhibitory activity of HC-030031, and vice versa.[8] For instance, the N855S mutation, linked to familial episodic pain syndrome, reduces the inhibitory effect of HC-030031 but not this compound.[6]
Signaling Pathways and Experimental Workflows
The validation of this compound's mechanism of action involves a combination of molecular biology and electrophysiology techniques.
Figure 1. Workflow for validating this compound's mechanism of action using mutagenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Site-Directed Mutagenesis
Objective: To introduce specific point mutations into the human TRPA1 cDNA to identify key residues for this compound binding.
Protocol:
-
Template DNA: A plasmid vector containing the full-length wild-type human TRPA1 cDNA is used as the template.
-
Primer Design: Complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation are designed. The mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations. The reaction typically involves a limited number of thermal cycles (12-18) to amplify the plasmid containing the mutation.
-
Template Digestion: The parental, methylated, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells.
-
Plasmid Purification and Verification: Plasmids are purified from individual colonies, and the presence of the desired mutation and the integrity of the rest of the TRPA1 coding sequence are confirmed by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To functionally characterize the effect of this compound on wild-type and mutant TRPA1 channels expressed in a heterologous system.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant TRPA1 channels. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Cell Preparation: 24-48 hours post-transfection, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal). A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPA1 currents are elicited by applying a TRPA1 agonist (e.g., allyl isothiocyanate, AITC).
-
Drug Application: this compound is applied at various concentrations via the perfusion system to determine its inhibitory effect on the agonist-evoked currents.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The concentration-response curve for this compound is plotted to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a putative binding site critical for general anesthetic activation of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbb.yale.edu [mbb.yale.edu]
- 7. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation TRPA1 Antagonists: From Bench to Bedside
For researchers, scientists, and drug development professionals, the transient receptor potential ankyrin 1 (TRPA1) ion channel presents a compelling target for therapeutic intervention in a host of conditions, including chronic pain, inflammation, and respiratory diseases. The journey from initial discovery to clinical application has seen the evolution of TRPA1 antagonists from first-generation tool compounds to more refined second-generation clinical candidates. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and development in this promising field.
The TRPA1 channel, a member of the transient receptor potential family, acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1][2] Its activation on sensory neurons leads to the influx of cations, primarily calcium, triggering the sensation of pain and promoting neurogenic inflammation through the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P.[2][3] This central role in nociception has driven the development of antagonists to block its activity.
First-Generation TRPA1 Antagonists: The Pioneers
The initial wave of TRPA1 antagonists, often referred to as first-generation or "tool" compounds, were instrumental in validating TRPA1 as a therapeutic target. Key examples include HC-030031, AP-18, and A-967079. These molecules were widely used in preclinical studies to probe the function of TRPA1 in various disease models.[4]
However, the progression of these early antagonists was hampered by several limitations. Many exhibited weak potency, poor pharmacokinetic properties such as high clearance and short half-life, and a lack of selectivity, leading to potential off-target effects.[4][5] These challenges made it difficult to maintain therapeutic concentrations in vivo and raised concerns about their suitability for clinical development.
Second-Generation TRPA1 Antagonists: A New Era of Precision
Learning from the shortcomings of their predecessors, second-generation TRPA1 antagonists were designed with improved potency, selectivity, and oral bioavailability. This new class of compounds, including GRC 17536, GDC-0334, and AMG0902, has demonstrated more promising profiles for clinical translation.[6][7][8]
These molecules have undergone more extensive preclinical and, in some cases, clinical evaluation, showing target engagement and therapeutic potential in humans.[6] The advancements in medicinal chemistry have led to compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties, allowing for more robust in vivo studies and a clearer path toward clinical efficacy.
Quantitative Comparison of TRPA1 Antagonists
To facilitate a direct comparison, the following tables summarize the in vitro potency, pharmacokinetic parameters, and in vivo efficacy of representative first and second-generation TRPA1 antagonists.
Table 1: In Vitro Potency of TRPA1 Antagonists
| Compound (Generation) | Species | Agonist | IC50 | Reference |
| HC-030031 (First) | Human | Cinnamaldehyde | 10.5 µM | [9] |
| Mouse | Cinnamaldehyde | 6.5 µM | [9] | |
| This compound (First) | Human | AITC | 4.6 nM | [10] |
| AMG0902 (Second) | Rat | AITC | 68 ± 38 nM | [4] |
| Mouse | AITC | 113 ± 77 nM | [4] | |
| Human | AITC | IC90 = 186 ± 18 nM | [4] | |
| GRC 17536 (Second) | Human (CHO cells) | Citric Acid | 4.6 nM | [10] |
| Human (A549 cells) | Citric Acid | 5.0 nM | [10] | |
| GDC-0334 (Second) | Human | AITC | 16 nM | [11] |
| Rat | AITC | 24 nM | [11] | |
| Guinea Pig | AITC | 21 nM | [11] | |
| Dog | AITC | 22 nM | [11] |
Table 2: Pharmacokinetic Properties of TRPA1 Antagonists
| Compound (Generation) | Species | Oral Bioavailability (%) | Half-life (t½) (h) | Brain Penetrant | Reference |
| A-791686 (First) | Rat | 67 | - | - | [12] |
| AMG0902 (Second) | Rat | - | - | Yes (Brain:Plasma = 0.2) | [4][8] |
| GDC-0334 (Second) | Rat | 29 | 2.0 | - | [11] |
| Dog | 100 | 4.0 | - | [11] | |
| Monkey | 53 | 4.8 | - | [11] | |
| Tolinapant (Second) | Rodents & NHP | 12-34 | - | - | [13] |
Table 3: In Vivo Efficacy of TRPA1 Antagonists
| Compound (Generation) | Animal Model | Endpoint | ED50 / Effective Dose | Reference |
| HC-030031 (First) | Rat (CFA-induced hyperalgesia) | Reversal of mechanical hyperalgesia | 100-300 mg/kg | [14] |
| A-791686 (First) | Rat (CFA-induced inflammatory pain) | Reversal of inflammatory pain | < 10 µmol/kg p.o. | [12] |
| AM-0902 (Second) | Rat (AITC-induced flinching) | Inhibition of flinching | Dose-dependent inhibition | [15] |
| GRC 17536 (Second) | Guinea Pig (Citric acid-induced cough) | Inhibition of cough | 79% inhibition at 60 mg/kg | [10] |
| Compound 50 (Second) | Mouse (Formalin test) | Analgesic activity | Phase 1: 85.9 mg/kg; Phase 2: 21.6 mg/kg | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
1. AITC-Induced Flinching/Licking Test in Rats
This model assesses acute nociceptive responses mediated by TRPA1.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are habituated to the testing environment.
-
Drug Administration: The TRPA1 antagonist or vehicle is administered (e.g., orally) at a predetermined time before the AITC challenge.
-
AITC Challenge: A solution of allyl isothiocyanate (AITC) in a vehicle (e.g., mineral oil) is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after injection, the rat is placed in an observation chamber. The number of flinches and the cumulative time spent licking the injected paw are recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: The data are analyzed to determine the dose-dependent inhibition of AITC-induced behaviors by the antagonist.
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to evaluate the efficacy of analgesics in a persistent inflammatory pain state.[16][17][18][19][20]
-
Animals: Adult male Sprague-Dawley rats are commonly used.[17]
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is made into the plantar surface of the rat's right hind paw.[18] This induces a localized inflammation that develops over several hours to days.[16]
-
Drug Administration: The TRPA1 antagonist or vehicle is administered at a specific time point after CFA injection, once inflammation and hypersensitivity are established.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. An electronic von Frey apparatus can also be used for more precise measurements. A decrease in the withdrawal threshold in the CFA-injected paw compared to the contralateral paw indicates mechanical allodynia.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves' test). A shorter withdrawal latency in the inflamed paw signifies thermal hyperalgesia.
-
Data Analysis: The ability of the TRPA1 antagonist to reverse the CFA-induced decrease in paw withdrawal threshold and latency is quantified and compared to the vehicle-treated group.
Conclusion and Future Directions
The development of TRPA1 antagonists has made significant strides, moving from first-generation tool compounds with challenging properties to second-generation candidates with improved pharmacological profiles and demonstrated target engagement in humans. While the clinical journey for TRPA1 antagonists has faced hurdles, the robust preclinical data and the continued refinement of these molecules hold promise for the treatment of a variety of debilitating conditions.
Future research should focus on identifying patient populations most likely to respond to TRPA1 antagonism, potentially through the use of biomarkers. Further elucidation of the crystal structure of TRPA1 in complex with different antagonists will also aid in the rational design of even more potent and selective next-generation molecules. The comparative data presented here serves as a valuable resource for researchers dedicated to advancing TRPA1-targeted therapies from the laboratory to the clinic.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 18. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 20. criver.com [criver.com]
Safety Operating Guide
Essential Safety and Disposal Guide for A-967079
For researchers, scientists, and drug development professionals utilizing A-967079, a potent and selective TRPA1 channel blocker, adherence to proper safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposition of this compound.
Emergency Contact Information: In case of a chemical emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and local emergency services.
Properties and Safety Data
This compound is a crystalline solid soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[1] It should be regarded as a hazardous substance, necessitating careful handling to prevent ingestion, inhalation, or contact with skin and eyes.[1]
| Property | Value |
| Chemical Name | (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime |
| CAS Number | 1170613-55-4[1] |
| Molecular Formula | C₁₂H₁₄FNO[1] |
| Molecular Weight | 207.3 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in ethanol (approx. 20 mg/ml), DMSO (approx. 30 mg/ml), and DMF (approx. 20 mg/ml).[1] Sparingly soluble in aqueous buffers; for aqueous solutions, first dissolve in DMSO and then dilute.[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] |
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a certified respirator.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as chemical waste.
Step 2: Waste Storage
-
Store all waste containers in a designated, secure area away from incompatible materials.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and a hazardous waste label as required by your institution.
Step 3: Disposal
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Visualizations
This compound as a TRPA1 Antagonist this compound is a selective blocker of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, including cold temperatures and pungent compounds, which can lead to pain and inflammation. By inhibiting TRPA1, this compound can attenuate these responses.
References
Essential Safety and Logistical Information for Handling A-967079
Disclaimer: This document provides essential safety and logistical information for handling A-967079 based on general best practices for potent research compounds. A specific, comprehensive Safety Data Sheet (SDS) for this compound was not publicly available in its entirety at the time of this writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the supplier and conduct a thorough, substance-specific risk assessment before handling this compound.[1][2] Adherence to institutional and national safety regulations is mandatory.
This compound is a potent and selective TRPA1 channel blocker.[3][4][5][6] Due to its potency, stringent safety precautions are necessary to minimize exposure. This guide outlines the recommended personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial and should be informed by a risk assessment considering the quantity of the compound, its physical form (solid or in solution), and the specific laboratory procedure being performed.[1]
Summary of Recommended PPE for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving are essential to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the required level of containment.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Experimental Protocols: Safe Handling Workflow
A systematic approach is essential to ensure safety when handling potent compounds like this compound. The following workflow outlines the key stages from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure area with restricted access.
-
The compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2]
Weighing and Solution Preparation:
-
All work with solid this compound should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a glove box, to minimize aerosol generation.
-
When preparing solutions, work within a chemical fume hood.[1]
-
This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[2] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[2]
Spill Management:
-
A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.
-
All personnel must be trained in its use.
-
In case of a spill, evacuate the area, notify appropriate safety personnel, and follow established institutional procedures.
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Excess Solid Compound or Solutions | - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- Dispose of through a certified hazardous waste vendor. | To ensure proper containment and disposal of the potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated items.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual contamination and prevent further exposure.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
